4-Butyl-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
4-butyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-3-4-9-5-7-8-6-9/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMKCDYJHAQMCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2042484 | |
| Record name | Triazbutil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16227-10-4 | |
| Record name | Triazbutil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16227-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triazbutil [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016227104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triazbutil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2042484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butyl-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRIAZBUTIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9JT714MEJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole from N,N'-bis(4-bromobenzoyl)hydrazine
Foreword: The Strategic Importance of 1,2,4-Triazoles in Modern Drug Discovery
The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its role as a cornerstone in the design of a diverse array of therapeutic agents and functional materials. This guide provides a comprehensive, in-depth exploration of a robust and reproducible synthetic pathway to a specific, highly functionalized derivative: 4-Butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and the causal logic behind the experimental design. Every protocol herein is designed as a self-validating system, grounded in established chemical principles and supported by authoritative literature.
Synthetic Strategy Overview
The transformation of N,N'-bis(4-bromobenzoyl)hydrazine into the target 4-butyl-4H-1,2,4-triazole is a multi-step process that hinges on the activation of the diacylhydrazine precursor followed by a cyclization-condensation reaction with the desired alkylamine. This approach is favored for its efficiency and the high purity of the resulting triazole.
The overall synthetic workflow can be visualized as follows:
Figure 1: Overall synthetic workflow from starting materials to the final triazole product.
Mechanistic Insights and Rationale
The core of this synthesis lies in the conversion of a stable diacylhydrazine into a reactive intermediate capable of undergoing cyclization.
-
Step 1: Acylation. The synthesis begins with the formation of the diacylhydrazine precursor. This is a standard nucleophilic acyl substitution where hydrazine hydrate acts as a binucleophilic species, reacting with two equivalents of 4-bromobenzoyl chloride. The use of a base is crucial to neutralize the HCl byproduct, driving the reaction to completion.
-
Step 2: Activation via Chlorination. N,N'-diacylhydrazines are relatively stable amides. To facilitate cyclization, the carbonyl oxygens must be converted into better leaving groups. Phosphorus pentachloride (PCl₅) is an effective reagent for this transformation, converting the diacylhydrazine (1) into a highly reactive chloro-derivative (2). This intermediate is significantly more electrophilic and primed for subsequent nucleophilic attack.
-
Step 3: Cyclization with Butylamine. The introduction of butylamine serves a dual purpose. It acts as the nucleophile that attacks the activated intermediate and provides the nitrogen atom that will become N4 of the triazole ring. The excess butylamine also serves as a base to neutralize the HCl generated during the cyclization and subsequent aromatization to the stable triazole ring system. The reaction is driven by the formation of the thermodynamically stable aromatic triazole core.
Detailed Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Phosphorus pentachloride is highly corrosive and reacts violently with water; handle with extreme care.
Synthesis of N,N'-bis(4-bromobenzoyl)hydrazine (1)
This initial step involves the diacylation of hydrazine.
Protocol:
-
To a stirred solution of hydrazine hydrate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) in an ice bath, slowly add 4-bromobenzoyl chloride (2.2 eq).
-
Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid sequentially with water and a cold organic solvent (e.g., diethyl ether) to remove impurities.
-
Dry the product under vacuum to yield N,N'-bis(4-bromobenzoyl)hydrazine as a white solid.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| Hydrazine Hydrate (64%) | 1.0 | 50.06 |
| 4-Bromobenzoyl Chloride | 2.2 | 219.45 |
| Tetrahydrofuran (THF) | - | 72.11 |
Table 1: Reagent specifications for the synthesis of N,N'-bis(4-bromobenzoyl)hydrazine.
Synthesis of 4-Butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole (3)
This two-step, one-pot procedure involves the activation of the diacylhydrazine followed by cyclization.
Protocol:
-
Suspend N,N'-bis(4-bromobenzoyl)hydrazine (1) (1.0 eq) in toluene.
-
Carefully add phosphorus pentachloride (PCl₅) (2.5 eq) portion-wise to the suspension. Caution: The reaction is exothermic and releases HCl gas.
-
Heat the mixture to reflux (approximately 110 °C) for 4-6 hours, or until the reaction mixture becomes a clear solution.
-
Cool the reaction mixture to room temperature.
-
Slowly add excess butylamine (5.0-10.0 eq) to the cooled solution. Caution: This addition is highly exothermic. An ice bath is recommended to control the temperature.
-
Heat the resulting mixture to reflux for an additional 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it into a beaker of cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4-Butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole.[1]
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| N,N'-bis(4-bromobenzoyl)hydrazine | 1.0 | 398.02 |
| Phosphorus Pentachloride (PCl₅) | 2.5 | 208.24 |
| Toluene | - | 92.14 |
| Butylamine | 5.0-10.0 | 73.14 |
Table 2: Reagent specifications for the triazole synthesis.
Characterization and Expected Results
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white crystalline solid.
-
Yield: Reported yields for this type of transformation are typically in the range of 70-80%.[1]
-
Melting Point: A sharp melting point is indicative of high purity.
-
Spectroscopic Analysis:
-
¹H NMR: Expect characteristic signals for the butyl group (triplet for the methyl group, multiplets for the methylene groups) and the aromatic protons on the bromophenyl rings.
-
¹³C NMR: Expect signals corresponding to the carbons of the triazole ring, the butyl group, and the bromophenyl rings.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₈H₁₇Br₂N₃ should be observed, along with its characteristic isotopic pattern due to the two bromine atoms.
-
Troubleshooting and Field-Proven Insights
| Issue | Probable Cause | Recommended Solution |
| Low Yield in Step 1 | Incomplete reaction or hydrolysis of the acyl chloride. | Ensure the use of anhydrous solvent and slow addition of 4-bromobenzoyl chloride at low temperature. Confirm the stoichiometry is correct. |
| Reaction Stalls at Intermediate Stage | Insufficient activation with PCl₅ or insufficient heating. | Ensure PCl₅ is fresh and added in the correct stoichiometry. Monitor the reaction by TLC to confirm the disappearance of the starting material before adding butylamine. Ensure reflux temperatures are maintained. |
| Formation of Side Products | Presence of water leading to hydrolysis. Reaction temperature too high or too low. | Use anhydrous solvents and reagents. Carefully control the temperature during the addition of butylamine. Purify the final product using column chromatography to separate closely related impurities. |
| Difficult Purification | Residual starting materials or byproducts. | An aqueous workup is crucial to remove inorganic salts and excess butylamine. If recrystallization is insufficient, silica gel chromatography with a gradient of ethyl acetate in hexanes is typically effective. |
Table 3: Troubleshooting guide for the synthesis of 4-Butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole.
Conclusion
The described pathway provides a reliable and scalable method for the synthesis of 4-Butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole from N,N'-bis(4-bromobenzoyl)hydrazine. The key to success lies in the effective activation of the diacylhydrazine intermediate and careful control of reaction conditions. This guide offers a comprehensive framework, from mechanistic understanding to practical execution, empowering researchers to confidently synthesize this valuable heterocyclic compound for applications in drug discovery and materials science.
References
-
Butcher, T. W., et al. (2018). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 23(12), 3145. Available at: [Link]
-
Bechara, W. S., et al. (2015). A General and Efficient Route to 3,4,5-Trisubstituted 1,2,4-Triazoles from Hydrazides and Secondary Amides via Triflic Anhydride Activation and Microwave-Induced Cyclodehydration. Organic Letters, 17(5), 1184-1187. Available at: [Link]
-
Castanedo, G. M., et al. (2011). A One-Pot, Two-Step Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177-1179. Available at: [Link]
Sources
Spectroscopic characterization of 4-Butyl-4H-1,2,4-triazole using NMR and IR
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Butyl-4H-1,2,4-triazole using NMR and IR
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, a key heterocyclic scaffold in medicinal chemistry and materials science. We delve into the fundamental principles and practical applications of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for unambiguous structural elucidation and quality assessment. This document furnishes detailed, field-proven experimental protocols, predicted spectral data based on structural analysis, and a thorough guide to data interpretation. It is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries who require a robust methodology for the characterization of N-substituted triazole derivatives.
Introduction to this compound
The 1,2,4-triazole ring is a privileged pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, anticonvulsant, and anti-inflammatory properties.[1] The substitution at the N4 position, as seen in this compound (C₆H₁₁N₃), is a common strategy to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Given its importance, the unequivocal confirmation of the molecular structure and purity of this compound is paramount. Spectroscopic techniques, particularly NMR and IR, serve as the cornerstones of this characterization process. NMR provides atomic-level information on the chemical environment and connectivity of hydrogen and carbon atoms, while IR spectroscopy offers a distinct fingerprint based on the vibrational modes of the molecule's functional groups. This guide establishes a self-validating system where predicted data, experimental protocols, and final interpretation converge to provide a complete structural and purity profile.
Caption: Molecular structure of this compound.
Theoretical Foundations
Principles of NMR Spectroscopy
Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most informative.
-
Chemical Shift (δ): The location of a signal in an NMR spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.
-
Spin-Spin Coupling (J): The interaction between non-equivalent nuclei on adjacent atoms causes signals to split into multiple peaks (multiplets). The pattern of splitting (e.g., triplet, quartet) reveals the number of neighboring protons.
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents, providing a quantitative ratio of the different types of protons in the molecule.
Principles of IR Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, etc.).[2] The frequencies of these vibrations are dependent on the masses of the atoms and the strength of the bonds connecting them. Consequently, specific functional groups have characteristic absorption bands, making IR an excellent tool for identifying their presence or absence.
Predicted Spectroscopic Data for this compound
A priori analysis of the molecular structure allows for the prediction of its key spectroscopic features. This predictive step is crucial for establishing a hypothesis-driven approach to data interpretation.
¹H NMR Spectral Prediction
The structure of this compound presents five distinct proton environments.
-
H-3, H-5 (Triazole): Due to the symmetry of the 4-substituted ring, the two protons on the triazole ring are chemically equivalent. They are attached to sp²-hybridized carbons and are deshielded by the electronegative nitrogen atoms. They should appear as a sharp singlet far downfield.
-
N-CH₂ (Butyl): These protons are directly attached to a nitrogen atom, causing a significant downfield shift. They will be split by the adjacent CH₂ group, appearing as a triplet.
-
N-CH₂-CH₂ (Butyl): This methylene group will be influenced by the adjacent N-CH₂ and CH₂-CH₃ groups, likely resulting in a multiplet (sextet or pentet).
-
CH₂-CH₃ (Butyl): This methylene group will be split by the adjacent CH₂ and CH₃ groups, appearing as a sextet.
-
CH₃ (Butyl): The terminal methyl group will be split by the adjacent CH₂ group, resulting in a characteristic upfield triplet.
¹³C NMR Spectral Prediction
The molecule has five unique carbon environments.
-
C-3, C-5 (Triazole): The two equivalent carbons of the triazole ring are deshielded by the adjacent nitrogen atoms and will appear downfield.
-
N-CH₂ (Butyl): This carbon is attached to nitrogen and will be the most downfield of the aliphatic carbons.
-
N-CH₂-CH₂ & CH₂-CH₃ (Butyl): These two internal methylene carbons will appear in the typical aliphatic region.
-
CH₃ (Butyl): The terminal methyl carbon will be the most upfield signal.
IR Spectral Prediction
The key vibrational modes for this compound are associated with its aliphatic chain and the heterocyclic ring.
-
C-H Stretching (Aliphatic): Strong bands are expected in the ~2850-2960 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of the C-H bonds in the butyl group.[3]
-
C-H Stretching (Aromatic/Triazole): A weaker band is anticipated above 3000 cm⁻¹, characteristic of C-H stretching on the triazole ring.[4]
-
C=N and N=N Stretching (Triazole Ring): The triazole ring will exhibit characteristic stretching vibrations, typically in the 1450-1600 cm⁻¹ region.[4][5]
-
C-N Stretching: Vibrations involving the C-N bonds of the ring and the butyl group attachment are expected in the 1200-1400 cm⁻¹ region.
-
C-H Bending: Bending (scissoring and rocking) vibrations for the CH₂ groups of the butyl chain will appear around 1465 cm⁻¹.
Data Summary Table: Predicted Spectroscopic Features
| Analysis | Signal / Band | **Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) ** | Predicted Multiplicity / Description | Assignment |
| ¹H NMR | H-a | ~8.0 - 8.5 ppm | Singlet (s) | 2H, Triazole CH |
| H-b | ~4.0 - 4.3 ppm | Triplet (t) | 2H, N-CH₂ -CH₂- | |
| H-c | ~1.7 - 1.9 ppm | Multiplet (m) | 2H, -CH₂-CH₂ -CH₂- | |
| H-d | ~1.2 - 1.4 ppm | Sextet (sxt) | 2H, -CH₂-CH₂ -CH₃ | |
| H-e | ~0.9 - 1.0 ppm | Triplet (t) | 3H, -CH₂-CH₃ | |
| ¹³C NMR | C-A | ~142 - 145 ppm | CH | Triazole C -H |
| C-B | ~47 - 50 ppm | CH₂ | N-CH₂ -CH₂- | |
| C-C | ~31 - 33 ppm | CH₂ | -CH₂-CH₂ -CH₂- | |
| C-D | ~19 - 21 ppm | CH₂ | -CH₂-CH₂ -CH₃ | |
| C-E | ~13 - 14 ppm | CH₃ | -CH₂-CH₃ | |
| FTIR | Band 1 | ~3050 - 3150 cm⁻¹ | Medium-Weak | C-H Stretch (Triazole) |
| Band 2 | ~2850 - 2960 cm⁻¹ | Strong, Sharp | C-H Stretch (Aliphatic Butyl) | |
| Band 3 | ~1450 - 1600 cm⁻¹ | Medium-Strong | C=N / N=N Stretch (Ring) | |
| Band 4 | ~1465 cm⁻¹ | Medium | CH₂ Bending |
Note: Predicted NMR shifts are based on data from analogous structures and may vary depending on the solvent and concentration used.[3][6]
Experimental Protocols
NMR Spectroscopy Workflow
The choice of solvent is critical in NMR as it can influence chemical shifts.[7][8] Deuterated chloroform (CDCl₃) is a common first choice for its versatility. If solubility is an issue, or if hydrogen bonding interactions are of interest, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
Caption: Standard workflow for NMR spectroscopic analysis.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will perform lock, tune, and shim procedures to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum. A standard experiment typically involves 16 to 32 scans for a sample of this concentration.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. As ¹³C has a low natural abundance, more scans are required. A proton-decoupled experiment is standard to ensure each unique carbon appears as a singlet.
-
Processing: Apply Fourier transformation to the raw data (Free Induction Decay) to generate the spectrum. Perform phase and baseline corrections to ensure accurate signal representation.
-
Analysis: Calibrate the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS). Integrate the proton signals and identify the chemical shifts of all peaks in both spectra.
FTIR Spectroscopy Workflow
For a solid or waxy solid like this compound, Attenuated Total Reflectance (ATR) is often the most convenient and rapid FTIR sampling technique as it requires minimal sample preparation.[9] The KBr pellet method is a viable alternative for high-resolution transmission spectra.[2][10]
Caption: Standard workflow for FTIR analysis using the ATR technique.
Step-by-Step Protocol (ATR Method):
-
Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal.
-
Apply Pressure: Lower the instrument's press arm or anvil to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.
-
Sample Scan: Acquire the sample spectrum. A typical measurement consists of 16-32 co-added scans to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
Data Interpretation & Analysis
The final step is to compare the experimentally obtained spectra with the predicted data to confirm the structure.
Analysis of the ¹H NMR Spectrum
An experimental ¹H NMR spectrum should display five distinct signals. The analyst must verify:
-
A singlet in the aromatic region (~8.2 ppm) integrating to 2H.
-
A triplet in the ~4.1 ppm region integrating to 2H.
-
Two multiplets/sextets in the aliphatic region (~1.8 ppm and ~1.3 ppm), each integrating to 2H.
-
A triplet far upfield (~0.9 ppm) integrating to 3H. The chemical shifts, multiplicities, and integrations should all be in close agreement with the predicted values in the summary table, confirming the presence and connectivity of the butyl group and the triazole ring protons.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should show five singlets.
-
The triazole carbon (C-3, C-5) should be the most downfield signal (~143 ppm).
-
The four distinct carbons of the butyl group should appear at approximately 48, 32, 20, and 13 ppm. The number of signals confirms the molecular symmetry, and their positions confirm the carbon skeleton.
Analysis of the IR Spectrum
The IR spectrum provides orthogonal confirmation of the functional groups.
-
Confirmation of Butyl Group: Look for strong, sharp peaks between 2850 cm⁻¹ and 2960 cm⁻¹. Their presence is definitive evidence of the aliphatic C-H bonds.
-
Confirmation of Triazole Ring: The presence of a C-H stretch above 3000 cm⁻¹ and, more importantly, a series of medium-to-strong bands in the 1450-1600 cm⁻¹ fingerprint region confirms the heterocyclic ring structure.[5] The absence of a broad N-H stretch (typically ~3200-3400 cm⁻¹) confirms that the butyl group is attached to the nitrogen, forming a 4H-triazole isomer.
Conclusion
The synergistic use of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By following the detailed protocols and cross-referencing the acquired data with the predicted spectral features outlined in this guide, researchers and analysts can confidently verify the identity, confirm the substitution pattern, and assess the purity of this important chemical entity. This multi-technique approach ensures the highest level of scientific integrity and is an indispensable component of quality control in drug development and chemical synthesis.
References
-
Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]
-
FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved from [Link]
-
E. B. Åkerblom, J. Musial, T. M. V. D. Pava, K. M. K. K. Swamy, and J. M. J. V. Vasconcelos, "Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties," Molecules, vol. 22, no. 11, p. 1855, 2017. Available: [Link]
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Experimental (a) and theoretical (b) IR spectra of triazole. (n.d.). ResearchGate. Retrieved from [Link]
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Sample preparation for FT-IR. (n.d.). Northern Illinois University. Retrieved from [Link]
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The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. (2023). Baghdad Science Journal. Available: [Link]
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Vibrational energy levels of 2H-1,2,3-triazole isotopologues. (n.d.). ResearchGate. Retrieved from [Link]
-
Demirbaş, N., Demirbaş, A., & Karaoğlu, S. A. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Turkish Journal of Chemistry. Available: [Link]
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Al-Omair, M. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Available: [Link]
-
FT-IR spectra of control and treated 1,2,4-triazole. (n.d.). ResearchGate. Retrieved from [Link]
-
Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). EAG Laboratories. Retrieved from [Link]
-
Ismael, S., AL-Mashal, F., & Saeed, B. (2023). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Nigerian Research Journal of Chemical Sciences. Available: [Link]
-
A vibrational assignment for 1,2,3-triazole. (1968). Journal of the Chemical Society B: Physical Organic. Available: [Link]
-
¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). UNN. Retrieved from [Link]
-
The carbon-13 and proton NMR chemical shift spectra of the compound. (n.d.). ResearchGate. Retrieved from [Link]
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Solubility Profile of 4-Butyl-4H-1,2,4-triazole: A Guide for Researchers and Formulation Scientists
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of 4-Butyl-4H-1,2,4-triazole, a heterocyclic compound representative of a class with significant applications in the pharmaceutical and agrochemical industries[1][2][3]. By integrating theoretical principles with established experimental protocols, this document serves as an essential resource for researchers, chemists, and drug development professionals. We will explore the physicochemical basis for its solubility in diverse solvent systems, present detailed methodologies for its empirical determination, and discuss the practical implications for synthesis, purification, and formulation.
Introduction: The Physicochemical Identity of this compound
This compound is an aromatic heterocyclic compound featuring a five-membered ring with three nitrogen atoms, to which a four-carbon alkyl chain is attached at the N4 position[4][5][6]. The molecule's structure is inherently amphiphilic, possessing both a polar and a nonpolar region.
-
The Polar Head: The 1,2,4-triazole ring is rich in nitrogen atoms, making it polar and capable of acting as both a hydrogen bond donor and acceptor[7][8]. This moiety is responsible for its interactions with polar solvents. The parent 1H-1,2,4-triazole is very soluble in water[2][9].
-
The Nonpolar Tail: The n-butyl group is a hydrophobic alkyl chain that contributes to the molecule's affinity for nonpolar, organic solvents[1].
This dual character dictates the compound's solubility, a fundamental property that influences every stage of the development lifecycle, from chemical synthesis and purification to the design of effective delivery systems. Understanding and quantifying this solubility is paramount for successful application[10][11].
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" provides a foundational framework for predicting solubility[12]. A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
Influence of Solvent Polarity
The hybrid nature of this compound suggests a varied solubility profile:
-
In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding. While the triazole ring promotes solubility, the hydrophobic butyl chain limits it, especially in water. Therefore, moderate solubility is expected in alcohols, while aqueous solubility is anticipated to be limited[1].
-
In Polar Aprotic Solvents (e.g., Acetone, DMSO, Chloroform): These solvents have significant dipole moments but do not donate hydrogen bonds. They can effectively solvate the polar triazole ring, leading to good solubility[1][2].
-
In Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents will be primarily driven by the favorable van der Waals interactions with the butyl group. However, the highly polar triazole ring will resist dissolution, likely resulting in poor solubility.
The Critical Role of pH in Aqueous Solubility
The 1,2,4-triazole ring is weakly basic and can be protonated in acidic conditions[9]. The pKa of the protonated parent 1,2,4-triazole is approximately 2.45[9].
This ionization has profound implications for aqueous solubility. According to Le Châtelier's principle, in an acidic aqueous solution (pH < pKa), the equilibrium will shift towards the formation of the protonated, cationic form of the molecule. This resulting salt is an ionic compound and is significantly more polar than the neutral molecule, leading to a dramatic increase in water solubility[13][14][15]. Conversely, in neutral or alkaline solutions, the compound will exist predominantly in its less soluble, neutral form. This pH-dependent behavior is a key tool for formulation scientists[16].
Qualitative Solubility Data
Based on the theoretical principles and available literature, the expected solubility of this compound is summarized below. This table serves as a practical guide for solvent selection in synthesis, purification, and formulation.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Limited / Low | The hydrophobic butyl group counteracts the hydrogen bonding potential of the triazole ring[1]. |
| Methanol, Ethanol | Soluble / Moderate | The alkyl portion of the alcohols can interact with the butyl group, while the hydroxyl group interacts with the triazole ring[1]. | |
| Polar Aprotic | Acetone, Dichloromethane | Soluble | Favorable dipole-dipole interactions with the triazole ring promote dissolution[1][17]. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful, highly polar solvent capable of disrupting solute-solute interactions effectively[2]. | |
| Nonpolar | Hexane, Toluene | Insoluble / Very Low | The high polarity of the triazole ring prevents dissolution in nonpolar media. |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Soluble | Protonation of the triazole ring forms a highly soluble cationic salt[18][19]. |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble / Very Low | The compound remains in its neutral, less soluble form. |
Experimental Protocols for Solubility Determination
Accurate solubility data must be determined empirically. The following sections detail the gold-standard methods for measuring thermodynamic (equilibrium) solubility.
Protocol 1: The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility[20][21]. It involves saturating a solvent with a solute over a defined period and then measuring the concentration of the dissolved compound.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a sealed, screw-cap vial containing a known volume of the selected solvent (e.g., 2 mL). The excess solid is crucial to ensure equilibrium with the saturated solution is achieved.
-
Equilibration: Place the vials in a thermomixer or orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (typically 24-48 hours) to ensure the system reaches equilibrium[11].
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to let the undissolved solid settle. For more precise separation, centrifuge the samples at high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
Quantification: Dilute the aliquot with a suitable mobile phase or solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS[10]. A pre-established calibration curve is required for accurate quantification.
-
Calculation: The solubility is reported in units such as mg/mL or mol/L.
Caption: Workflow for the Shake-Flask Solubility Assay.
Protocol 2: Potentiometric Titration for pKa and pH-Solubility Profile
Potentiometric titration is a powerful technique for determining the ionization constant (pKa) and, subsequently, the intrinsic solubility of ionizable compounds[22][23][24]. This method measures changes in pH as a titrant is added to a solution or suspension of the compound.
Step-by-Step Methodology:
-
System Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements[25].
-
Sample Preparation: Prepare a precise suspension of this compound in a solution of constant ionic strength (e.g., 0.15 M KCl)[25]. The initial pH is made acidic (e.g., pH ~2) with a small amount of standardized HCl.
-
Titration: Place the suspension in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and begin titrating by adding small, precise increments of a standardized basic titrant (e.g., 0.1 M NaOH).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize before proceeding. Continue the titration until the pH reaches the alkaline range (e.g., pH ~12).
-
Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve will show an inflection point. The pKa can be determined from the pH at the half-equivalence point[25][26]. Specialized software can analyze the curve to calculate the pKa and the intrinsic solubility of the neutral species.
Caption: Workflow for Potentiometric Titration.
Practical Implications and Conclusion
The solubility profile of this compound is a critical asset for scientific and industrial applications.
-
For Process Chemists: Knowledge of solubility in various organic solvents is essential for selecting appropriate systems for synthesis, workup, and, most importantly, purification by crystallization.
-
For Formulation Scientists: Understanding the pH-dependent aqueous solubility is fundamental to developing oral or parenteral drug formulations. By adjusting the pH of a formulation to below the compound's pKa, a highly soluble solution can be achieved, potentially enhancing bioavailability[11][15].
-
For Analytical Scientists: Proper solvent selection based on solubility data is required to prepare samples for analysis by HPLC, GC, NMR, and other techniques, ensuring accurate and reproducible results.
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Physical properties and stability of 4-Butyl-4H-1,2,4-triazole at room temperature
An In-depth Technical Guide to the Physical Properties and Stability of 4-Butyl-4H-1,2,4-triazole at Room Temperature
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal and materials chemistry, forming the structural basis for a wide array of pharmacologically active agents and functional materials.[1][2][3][4] These five-membered heterocyclic compounds are recognized for their metabolic stability, hydrogen bonding capabilities, and dipole character, which allow for potent and selective interactions with biological targets.[1] Derivatives of 1,2,4-triazole are integral to drugs with antifungal, anticancer, antiviral, and anticonvulsant properties, and they also find applications in agriculture as fungicides and in industry as corrosion inhibitors.[2][5][6]
This compound, a specific N-substituted derivative, serves as a crucial building block and ligand in the synthesis of more complex molecules. A thorough understanding of its fundamental physical properties and chemical stability is paramount for its effective use in research and development. This guide provides a detailed examination of this compound, offering field-proven insights into its characteristics at room temperature, standardized protocols for its analysis, and a robust framework for its handling, storage, and application.
Molecular Structure and Characteristics
This compound features a five-membered aromatic ring with three nitrogen atoms, to which a butyl group is attached at the N4 position. The 1,2,4-triazole ring exists in two tautomeric forms: the 1H and 4H isomers.[1][3][7] This guide focuses on the 4-butyl substituted 4H-isomer. The aromaticity of the triazole ring confers significant chemical stability to the molecule.[1][7][8]
Physical Properties at Room Temperature
The physical state and solubility of this compound are dictated by the interplay between the polar triazole ring and the nonpolar n-butyl substituent. This dual character influences its behavior in various solvent systems, a critical consideration for reaction setups, purifications, and formulation development.
| Property | Value / Description | Source(s) |
| Physical State | Liquid | [9] |
| Appearance | Colorless to pale yellow liquid | [9] |
| Odor | Slight amine-like odor | [9] |
| Molecular Formula | C₆H₁₁N₃ | [10][11] |
| Molecular Weight | 125.18 g/mol | [11] |
| Density | 1.085 g/cm³ | [9] |
| Solubility | ||
| In Water | Limited solubility | [9] |
| In Organic Solvents | Soluble in methanol, ethanol, and acetone | [9] |
The butyl group imparts a degree of hydrophobicity, limiting its miscibility with water.[9] Conversely, the polar triazole moiety facilitates its dissolution in various organic solvents, making it versatile for a range of chemical transformations.[9]
Chemical Stability Profile
The inherent stability of the 1,2,4-triazole ring is a defining feature of this class of compounds, making them robust intermediates in multi-step syntheses.
General and Thermal Stability
Hydrolytic Stability
At room temperature, this compound is stable across a range of pH values. The triazole ring is not susceptible to simple hydrolysis under neutral, mild acidic, or mild alkaline conditions.[8] This stability is evidenced by synthetic procedures where mineral acids are often used during workup to precipitate triazole-containing products from solution, indicating good short-term resilience in acidic media.[15] However, prolonged exposure to harsh conditions, such as concentrated acids or bases at elevated temperatures, could potentially lead to forced degradation and ring-opening.[8][15]
Storage and Handling
For routine laboratory use, this compound can be safely stored at ambient room temperature in a well-sealed container. For long-term storage to preserve high purity, it is advisable to store the compound in a cool, dark, and dry environment. To mitigate the risk of slow oxidative degradation over extended periods, storage under an inert atmosphere (e.g., nitrogen or argon) is a best practice.
Standardized Experimental Protocols
To ensure reproducible results and validate the properties of this compound in a laboratory setting, the following standardized protocols are recommended.
Protocol 1: Determination of Qualitative Solubility
This protocol provides a systematic approach to confirming the solubility profile of the compound.
Methodology:
-
Preparation: Aliquot 1 mL of each test solvent (e.g., deionized water, ethanol, acetone, toluene) into separate, labeled glass vials.
-
Addition of Compound: Add 10 µL of this compound to each vial.
-
Initial Observation: Cap the vials and vortex for 30 seconds. Visually inspect for miscibility or the presence of a separate phase.
-
Incremental Addition: If the compound dissolves, continue adding 10 µL increments, vortexing after each addition, until saturation is reached or a target concentration (e.g., 100 mg/mL) is achieved.
-
Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the amount dissolved.
Protocol 2: Evaluation of Thermal Stability via TGA
Thermogravimetric Analysis (TGA) is essential for determining the onset of thermal decomposition.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh approximately 2-5 mg of this compound into a clean TGA pan (typically aluminum or platinum).
-
TGA Program:
-
Data Analysis: Plot the mass loss (%) as a function of temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
Conclusion
This compound is a chemically robust and versatile liquid intermediate at room temperature. Its physical properties are logically derived from its amphipathic structure, exhibiting limited water solubility but good compatibility with common organic solvents. The aromatic 1,2,4-triazole core imparts high thermal and hydrolytic stability, ensuring its integrity during typical synthetic manipulations and storage. The technical data and protocols outlined in this guide provide researchers and drug development professionals with the necessary framework to confidently handle, characterize, and implement this valuable chemical building block in their scientific endeavors.
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An In-depth Technical Guide to Quantum Chemical Calculations for 4-Butyl-4H-1,2,4-triazole
Abstract
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3] 4-Butyl-4H-1,2,4-triazole, a specific derivative, serves as a valuable model system for understanding the intricate relationship between molecular structure and function. This technical guide provides a comprehensive, in-depth protocol for the quantum chemical analysis of this compound. We will delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel triazole-based therapeutics.
Introduction: The Significance of Triazoles and Computational Inquiry
1,2,4-triazole derivatives are a critical class of nitrogen-containing heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their broad spectrum of pharmacological activities.[3][4][5] The biological efficacy of these compounds is intimately linked to their three-dimensional structure, electronic charge distribution, and ability to interact with specific biological targets.[1][5] this compound, with its alkyl substituent, presents an interesting case for studying the influence of non-polar moieties on the electronic character of the triazole ring.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have emerged as indispensable tools for investigating molecular properties at the atomic level.[1][6][7] DFT offers a robust framework for predicting a wide array of molecular characteristics, including optimized geometries, electronic properties, and spectroscopic signatures, thereby providing invaluable insights that complement and guide experimental studies.[6][8] This guide will provide a systematic approach to performing and interpreting these calculations for this compound.
Theoretical Foundations: A Primer on Density Functional Theory
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1][7] Unlike traditional wavefunction-based methods, DFT determines the properties of a system using the spatially dependent electron density.[7] This approach offers a favorable balance between computational cost and accuracy, making it a popular choice for studying medium-sized organic molecules like this compound.[7]
At the core of a DFT calculation are the choices of the exchange-correlation functional and the basis set .
-
Exchange-Correlation Functional: This is an approximation of the complex many-electron interactions. For many organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have proven to be reliable for predicting a wide range of properties.[9][10]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[11][12] The quality of a basis set determines the accuracy of the calculation.[13] Pople-style basis sets, such as 6-311++G(d,p) , are widely used for organic molecules.[9][14] This notation indicates a split-valence basis set with diffuse functions (+) on heavy atoms and hydrogens, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, which are crucial for accurately describing chemical bonding and non-covalent interactions.
Comprehensive Computational Workflow
A systematic quantum chemical investigation involves a series of interconnected calculations. The following workflow provides a robust protocol for characterizing this compound.
Caption: A flowchart illustrating the key stages of a comprehensive quantum chemical analysis.
Step-by-Step Protocol: Geometry Optimization and Frequency Analysis
The initial and most critical step is to determine the most stable three-dimensional arrangement of atoms.
-
Construct the Initial Structure: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Perform Geometry Optimization: Submit the structure for geometry optimization using a chosen level of theory (e.g., B3LYP/6-311++G(d,p)). This process iteratively adjusts the atomic coordinates to find the minimum energy conformation.[1]
-
Execute Frequency Calculation: Once the optimization converges, perform a frequency calculation at the same level of theory. This is a crucial validation step.
-
Self-Validation: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural refinement.
-
Thermochemical Data: The output of the frequency calculation also provides important thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Step-by-Step Protocol: Electronic Structure and Reactivity Descriptors
With a validated optimized geometry, the electronic properties can be investigated.
-
Single-Point Energy Calculation: Perform a single-point energy calculation on the optimized geometry.
-
Population Analysis:
-
Natural Bond Orbital (NBO) Analysis: Request an NBO analysis to gain insights into the Lewis structure, atomic charges, and hyperconjugative interactions.[15] NBO analysis provides a chemically intuitive picture of bonding.[16]
-
Mulliken Population Analysis: This provides an alternative method for calculating atomic charges.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
HOMO and LUMO: Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Energy Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability.[5] A smaller gap suggests higher reactivity.
-
Caption: A diagram illustrating the roles of HOMO and LUMO in chemical reactivity.
Step-by-Step Protocol: Simulating Spectroscopic Properties
Computational methods can predict various spectra, which can be directly compared with experimental data for validation.
-
Infrared (IR) Spectrum: The frequencies calculated in step 3.1 correspond to the vibrational modes of the molecule. These can be plotted to generate a theoretical IR spectrum.
-
UV-Vis Spectrum:
-
Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.[10][17][18]
-
Procedure: Perform a TD-DFT calculation on the optimized ground-state geometry. The number of excited states to calculate (NROOTS) should be specified.[17][18]
-
Step-by-Step Protocol: Incorporating Solvent Effects
Biological and chemical processes typically occur in solution. Therefore, accounting for the solvent is crucial for realistic modeling.
-
Solvation Model: The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium.[19][20] This approach offers a good compromise between accuracy and computational cost.[19][21]
-
Implementation: Specify the desired solvent (e.g., water, ethanol) during the geometry optimization and subsequent calculations. The PCM method will then be applied to account for the electrostatic interactions between the solute and the solvent.[22]
Data Presentation and Interpretation
The quantitative data generated from these calculations should be organized for clarity and ease of interpretation.
Table 1: Key Calculated Properties of this compound (Illustrative)
| Property | Value | Unit |
|---|---|---|
| Total Electronic Energy | Value | Hartrees |
| Dipole Moment | Value | Debye |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Key Vibrational Frequencies | List of Frequencies | cm⁻¹ |
| Major UV-Vis Absorption Peak | Value | nm |
Interpretation of Results:
-
Optimized Geometry: Analyze key bond lengths and dihedral angles to understand the molecule's conformation. The planarity of the triazole ring is an important feature.[23]
-
NBO Charges: The distribution of NBO charges reveals the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions, such as hydrogen bonding.
-
Molecular Electrostatic Potential (MEP) Map: Visualizing the MEP surface provides a powerful illustration of the charge distribution. Red regions indicate negative electrostatic potential (nucleophilic sites), while blue regions represent positive potential (electrophilic sites).
-
HOMO-LUMO Distribution: The spatial distribution of the HOMO and LUMO orbitals indicates the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.
-
Spectra Comparison: Compare the calculated IR and UV-Vis spectra with experimental data if available. A good correlation validates the chosen computational methodology.
Application in Drug Development
The insights gained from these quantum chemical calculations have direct applications in the drug development pipeline.
Caption: A schematic showing how quantum chemical data informs drug design processes.
-
QSAR Models: The calculated electronic properties can serve as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related triazole derivatives.[4][24]
-
Molecular Docking: The optimized geometry and atomic charges are essential inputs for molecular docking simulations, which predict how a ligand binds to the active site of a protein target.[1]
-
Rational Design: By understanding the structure-property relationships, medicinal chemists can rationally design new triazole derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Conclusion
This technical guide has outlined a comprehensive and validated workflow for the quantum chemical investigation of this compound using Density Functional Theory. By systematically performing geometry optimizations, frequency analyses, electronic structure calculations, and spectroscopic simulations, researchers can gain deep insights into the fundamental properties of this important heterocyclic scaffold. The knowledge derived from these computational studies is invaluable for accelerating the discovery and development of novel triazole-based therapeutic agents.
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An In-depth Technical Guide to 4-Butyl-4H-1,2,4-triazole: Chemical Identification, Synthesis, and Applications
This guide provides a comprehensive overview of 4-Butyl-4H-1,2,4-triazole, a heterocyclic compound of significant interest in agrochemical and pharmaceutical research. We will delve into its fundamental chemical identifiers, explore its synthesis, and discuss its established and potential applications, with a particular focus on its role as an antifungal agent. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this molecule.
Core Chemical Identity
This compound is a five-membered aromatic heterocycle substituted with a butyl group at the 4-position.[1] Understanding its various identifiers is crucial for accurate documentation and database searches.
Chemical Identifiers
A comprehensive list of identifiers for this compound is provided below, ensuring unambiguous identification across different chemical databases and regulatory systems.
| Identifier Type | Value | Source |
| CAS Number | 16227-10-4 | US EPA[2], ChemicalBook[3] |
| Molecular Formula | C6H11N3 | PubChem[4], US EPA[2] |
| Molecular Weight | 125.17 g/mol | US EPA[2], CymitQuimica[5] |
| IUPAC Name | 4-butyl-1,2,4-triazole | PubChem[4] |
| SMILES | CCCCN1C=NN=C1 | PubChem[4], CymitQuimica[5] |
| InChI | InChI=1S/C6H11N3/c1-2-3-4-9-5-7-8-6-9/h5-6H,2-4H2,1H3 | PubChem[4], CymitQuimica[5] |
| InChIKey | ZOMKCDYJHAQMCU-UHFFFAOYSA-N | PubChem[4], CymitQuimica[5] |
| Synonyms | Triazbutil, Butrizol, 4-n-butyl-1,2,4-triazole | US EPA[2], Solubility of Things[1] |
| EPA Registry Name | Triazbutil | US EPA[2] |
| Comptox DTXSID | DTXSID2042484 | US EPA[2] |
Physicochemical Properties
This compound is typically a colorless to pale yellow liquid at room temperature.[1] It exhibits moderate solubility in organic solvents such as methanol, ethanol, and acetone, which is attributed to the polar nature of the triazole ring.[1] Conversely, its solubility in water is limited due to the hydrophobic butyl group.[1]
Synthesis and Characterization
The synthesis of 4-alkyl-4H-1,2,4-triazole derivatives is a well-established area of research, with various methods available to chemists.
Synthetic Pathways
One common approach involves the reaction of butyl hydrazine with carbonyl compounds.[1] A more specific example is the heating of a chloro-derivative of a hydrazine precursor with an excess of butylamine to generate the corresponding this compound derivative.[6] Another documented method involves heating a mixture of butylammonium cyanide in butylamine with hydrazine.[7]
The following diagram illustrates a generalized synthetic workflow for creating 4-alkyl-4H-1,2,4-triazole derivatives.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of 4-Butyl-1-methyl-1,2,4-triazolium bromide
This protocol is adapted from a documented synthesis of a related triazolium salt, which is a precursor for N-heterocyclic carbene ligands.[8]
Materials:
-
1-Methyl-1,2,4-triazole
-
1-Bromobutane
-
Toluene
-
Ether
Procedure:
-
Add 1-Methyl-1,2,4-triazole (14.82 mmol) and 1-bromobutane (24.76 mmol) to 10 mL of toluene.[8]
-
Reflux the mixture in the dark for 24 hours.[8]
-
After cooling the mixture, filter the resulting off-white solid.[8]
-
Wash the solid with ether.[8]
-
Dry the final product, 4-Butyl-1-methyl-1,2,4-triazolium bromide, under a vacuum.[8]
Applications in Research and Development
The 1,2,4-triazole moiety is a cornerstone in the development of a wide range of biologically active compounds.[6][9] This structural motif is present in numerous antifungal, antiviral, and anticancer drugs.[10]
Antifungal Activity
This compound is recognized for its antifungal properties, making it a valuable compound in the agricultural sector for crop protection.[1] The mechanism of action for many triazole antifungals involves the inhibition of fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atoms in the triazole ring are believed to play a crucial role in binding to the heme iron of the cytochrome P450 enzyme.
The following diagram illustrates the proposed mechanism of action for triazole-based antifungal agents.
Caption: Proposed inhibitory mechanism of triazole antifungals on ergosterol biosynthesis.
Role in Medicinal Chemistry and Drug Development
Beyond its direct antifungal use, the this compound scaffold is of interest in medicinal chemistry for the development of new therapeutic agents.[1] The 1,2,4-triazole ring is a versatile pharmacophore found in drugs with a wide array of biological activities, including anti-inflammatory, anticonvulsant, and antitubercular properties.[11] The butyl group can be modified to tune the lipophilicity and pharmacokinetic properties of potential drug candidates.
Applications in Materials Science
Derivatives of 4-alkyl-4H-1,2,4-triazoles have been synthesized and studied for their luminescent properties.[6] This suggests potential applications in the development of new organic materials for electronics and optics. Furthermore, triazole-based N-heterocyclic carbenes are used as ligands in coordination chemistry, for example, in the synthesis of iridium(I) and rhodium(I) cationic complexes, which have applications in catalysis.[12][13]
Conclusion
This compound is a chemically significant compound with a well-defined profile of identifiers and properties. Its synthesis is achievable through established chemical routes, and its applications are diverse, spanning from agriculture to advanced materials science and drug discovery. The inherent biological activity of the 1,2,4-triazole core, combined with the modifiable butyl substituent, ensures that this compound and its derivatives will remain a subject of active research and development.
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An In-Depth Technical Guide to the Discovery and Historical Context of 4-Alkyl-4H-1,2,4-Triazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-alkyl-4H-1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and agrochemistry, prized for its unique physicochemical properties and broad spectrum of biological activities. This technical guide provides a comprehensive exploration of the discovery and historical development of this important heterocyclic motif. It delves into the foundational synthetic methodologies, the persistent challenge of regioselectivity, and the evolution of strategies to achieve selective N4-alkylation. Through detailed protocols, mechanistic insights, and a historical lens, this document offers a deep understanding of the causality behind experimental choices that have shaped the synthesis of these vital compounds.
Introduction: The Emergence of the 1,2,4-Triazole Core
The story of 4-alkyl-4H-1,2,4-triazoles is intrinsically linked to the broader history of the 1,2,4-triazole ring system. First named "triazole" by Bladin in 1885, this five-membered aromatic heterocycle containing three nitrogen atoms quickly garnered interest for its chemical stability and versatile reactivity. The early 20th century witnessed the development of foundational synthetic routes that remain relevant to this day, most notably the Pellizzari and Einhorn-Brunner reactions. These methods laid the groundwork for the systematic exploration of the 1,2,4-triazole scaffold and its derivatives, paving the way for the eventual focus on specifically substituted isomers like the 4-alkyl-4H variants.
Foundational Syntheses and the Challenge of Isomerism
The initial syntheses of the 1,2,4-triazole ring were not designed to produce specific N-substituted isomers but rather to construct the heterocyclic core itself. However, these classical methods provided the chemical tools that would later be adapted for the synthesis of 4-alkyl derivatives.
The Pellizzari Reaction (1911)
Discovered by Guido Pellizzari, this reaction involves the condensation of an amide with a hydrazide at high temperatures to form a 3,5-disubstituted-1,2,4-triazole.[1] While a powerful tool for creating symmetrically or asymmetrically substituted triazoles, the original Pellizzari reaction is not inherently suited for the direct synthesis of 4-alkyl-4H-1,2,4-triazoles as it primarily establishes the C-N-N-C backbone of the ring.
Generalized Pellizzari Reaction Pathway
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Thermogravimetric analysis of 4-Butyl-4H-1,2,4-triazole derivatives
An In-Depth Technical Guide to the Thermogravimetric Analysis of 4-Butyl-4H-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The thermal stability of these compounds is a critical parameter, influencing their shelf-life, formulation, and overall viability as drug candidates. This guide provides a comprehensive overview of the application of thermogravimetric analysis (TGA) in characterizing this compound derivatives. We will delve into the theoretical underpinnings of TGA, present a detailed experimental protocol, and explore the interpretation of thermal data, including decomposition kinetics. This document is intended to serve as a practical resource for researchers engaged in the synthesis and evaluation of novel triazole-based compounds.
Introduction: The Significance of 1,2,4-Triazole Derivatives and Thermal Analysis
The 1,2,4-triazole ring is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including antifungal, antimicrobial, anticancer, and antiviral properties.[3][1][4][5][6] The substituent at the N4 position of the triazole ring plays a crucial role in modulating the pharmacological and physicochemical properties of these molecules. The 4-butyl group, a moderately sized alkyl substituent, can influence factors such as lipophilicity and steric interactions, which in turn affect a compound's biological target engagement and pharmacokinetic profile.
Beyond biological activity, the thermal stability of a pharmaceutical compound is a fundamental characteristic that must be thoroughly investigated during preclinical development.[7] Thermogravimetric analysis (TGA) is an indispensable technique for this purpose, providing quantitative information about the thermal stability and decomposition profile of a material as a function of temperature.[3][4][8] This data is vital for determining appropriate storage conditions, understanding potential degradation pathways, and ensuring the safety and efficacy of the final drug product.
This guide will focus on the thermogravimetric analysis of this compound derivatives, providing a framework for understanding their thermal behavior.
The Principle of Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. The resulting data is typically plotted as mass change versus temperature or time, generating a TGA curve. The first derivative of the TGA curve, known as the derivative thermogravimetric (DTG) curve, shows the rate of mass change and helps to identify the temperatures at which the most significant thermal events occur.
Key information obtained from TGA includes:
-
Thermal Stability: The temperature at which a material begins to decompose.
-
Decomposition Kinetics: The rate and order of the decomposition reaction.
-
Compositional Analysis: The quantification of different components in a sample based on their distinct decomposition temperatures.
Experimental Protocol: TGA of a Representative this compound Derivative
This section outlines a detailed, step-by-step methodology for performing a TGA experiment on a synthesized this compound derivative.
Instrumentation and Materials
-
Thermogravimetric Analyzer: A properly calibrated TGA instrument, such as a PerkinElmer TGA 4000 or equivalent, is required.[9]
-
Sample Pans: Inert sample pans, typically made of alumina or platinum, are used to hold the sample.
-
Purge Gas: High-purity nitrogen is used to create an inert atmosphere and prevent oxidative decomposition.
-
Sample: A synthesized and purified this compound derivative.
Experimental Workflow
The following diagram illustrates the general workflow for the thermogravimetric analysis of a this compound derivative.
Caption: Experimental workflow for TGA analysis.
Step-by-Step Procedure
-
Sample Preparation:
-
Ensure the this compound derivative is pure and dry.
-
Gently grind a small amount of the sample into a fine, homogeneous powder to ensure uniform heat distribution.
-
Accurately weigh 5-10 mg of the powdered sample into a clean, tared TGA sample pan.
-
-
Instrument Setup:
-
Perform routine calibration of the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Place the sample pan in the TGA furnace.
-
Set the experimental parameters:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
Heating Rate: A linear heating rate of 10 °C/min is standard for initial screening.[10]
-
Atmosphere: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 20 mL/min) to maintain an inert environment.
-
-
-
Data Acquisition and Analysis:
-
Initiate the TGA run and record the mass loss as a function of temperature.
-
Upon completion, save the TGA and corresponding DTG data.
-
Analyze the TGA curve to identify the onset temperature of decomposition and the number of decomposition stages.
-
Analyze the DTG curve to determine the peak decomposition temperatures for each stage.
-
If desired, perform kinetic analysis on the data to determine the activation energy and reaction order of the decomposition process.
-
Interpreting the Thermal Data of this compound Derivatives
The thermal decomposition of 1,2,4-triazole derivatives can proceed through various mechanisms, including ring opening, bond cleavage, and intramolecular proton transfer.[11] The nature and position of substituents on the triazole ring significantly influence the thermal stability and decomposition pathway.
TGA and DTG Curve Analysis
A hypothetical TGA and DTG thermogram for a this compound derivative is presented below. In many cases, the decomposition of such derivatives occurs in a single step.[3]
The TGA curve would likely show thermal stability up to a certain temperature, followed by a significant mass loss corresponding to the decomposition of the molecule. The DTG curve would exhibit a single peak, with the apex indicating the temperature of the maximum rate of decomposition.
Influence of the 4-Butyl Substituent
The presence of the butyl group at the N4 position is expected to influence the thermal stability. Generally, for 4-alkyl-substituted triazoles, the thermal stability may be slightly lower compared to the unsubstituted 1H-1,2,4-triazole due to the presence of the more labile alkyl chain. However, the specific decomposition temperature will also depend on other substituents present on the triazole ring.
Gaseous Decomposition Products
Coupling the TGA instrument with a Fourier-transform infrared spectrometer (TGA-FTIR) or a mass spectrometer (TGA-MS) allows for the identification of the gaseous products evolved during decomposition.[12][13][14] For 1,2,4-triazole derivatives, common decomposition products include nitrogen (N₂), ammonia (NH₃), hydrogen cyanide (HCN), and fragments from the substituent groups.[12] In the case of a 4-butyl derivative, the evolution of butene or other C₄ fragments would be expected.
The following diagram illustrates a potential decomposition pathway.
Caption: Potential decomposition products.
Kinetic Analysis of Thermal Decomposition
The kinetic parameters of the decomposition process, such as the activation energy (Ea) and the pre-exponential factor (A), can be determined from TGA data. These parameters provide valuable insights into the stability of the compound and the mechanism of its decomposition. The Freeman-Carroll method is a commonly used approach for this purpose.[3][4][8]
The Freeman-Carroll equation is:
Δlog(dw/dt) / Δlog(Wr) = n - (Ea / 2.303R) * [Δ(1/T) / Δlog(Wr)]
Where:
-
dw/dt is the rate of mass loss.
-
Wr = Wf - W, where Wf is the final mass and W is the mass at time t.
-
n is the order of the reaction.
-
Ea is the activation energy.
-
R is the gas constant.
-
T is the absolute temperature.
By plotting Δlog(dw/dt) / Δlog(Wr) versus [Δ(1/T) / Δlog(Wr)], a straight line is obtained. The slope of this line is -Ea / 2.303R, and the intercept is the reaction order, n.
Table 1: Hypothetical Thermal Decomposition Data for a this compound Derivative
| Parameter | Value |
| Onset Decomposition Temperature (T_onset) | 220 °C |
| Peak Decomposition Temperature (T_peak) | 245 °C |
| Mass Loss (%) | 85% |
| Reaction Order (n) | 1 |
| Activation Energy (Ea) | 150 kJ/mol |
| Pre-exponential Factor (A) | 1.2 x 10¹³ s⁻¹ |
Conclusion
Thermogravimetric analysis is a powerful and essential tool for characterizing the thermal properties of this compound derivatives. This guide has provided a comprehensive framework for conducting and interpreting TGA experiments, from sample preparation to kinetic analysis. The insights gained from TGA are crucial for ensuring the stability, safety, and quality of these promising pharmaceutical compounds, thereby facilitating their successful development into therapeutic agents.
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Al-Awadi, N. A., et al. (2021). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 26(15), 4583. [Link]
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Kowhakul, S., et al. (2018). Thermal decomposition mechanisms of 1 H -1,2,4-triazole derivatives: A theoretical study. Journal of Molecular Structure, 1171, 84-91. [Link]
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Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041. [Link]
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RSC Publishing. (n.d.). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Physical Chemistry Chemical Physics. [Link]
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Watanabe, M., et al. (2012). Thermal decomposition properties of 1,2,4-triazole-3-one and guanidine nitrate mixtures. Journal of Thermal Analysis and Calorimetry, 112(1), 259-265. [Link]
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RSC Publishing. (n.d.). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. Physical Chemistry Chemical Physics. [Link]
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Khafizov, N. T., et al. (2006). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. Russian Chemical Bulletin, 55(10), 1736-1745. [Link]
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Singh, R. P., et al. (2012). Thermal decomposition studies on energetic triazole derivatives. Journal of Thermal Analysis and Calorimetry, 110(1), 291-297. [Link]
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Melnikov, I., et al. (2022). The Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. Thermochimica Acta, 715, 179294. [Link]
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Szafraniec-Szczęsny, J., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(19), 6296. [Link]
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Kudelko, A., et al. (2018). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 23(11), 2843. [Link]
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Szafraniec-Szczęsny, J., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. [Link]
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Olesiejuk, M., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5873. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and thermal study of 1,2,4-triazole derivatives. [Link]
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Patel, P. M., et al. (2014). Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1739-1745. [Link]
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Methodological & Application
Suzuki cross-coupling reaction protocol for 4-Butyl-4H-1,2,4-triazole synthesis
Application Notes & Protocols
Topic: Synthetic Strategies for 4-Butyl-4H-1,2,4-triazole and its Derivatives: A Guide to Classical Alkylation and Modern Cross-Coupling Methodologies
For: Researchers, scientists, and drug development professionals
Introduction: The 1,2,4-Triazole Scaffold in Modern Chemistry
The 1,2,4-triazole ring is a privileged heterocyclic motif integral to a vast array of functional molecules, from life-saving pharmaceuticals like the antifungals fluconazole and anastrozole to advanced materials and agrochemicals. Its unique electronic properties, metabolic stability, and capacity as a hydrogen bond acceptor and donor make it a cornerstone for molecular design. The substituent at the N4 position of the triazole ring is a critical determinant of a molecule's steric and electronic profile, profoundly influencing its biological activity and physical properties.
Consequently, robust and regioselective methods for the synthesis of N4-substituted triazoles, such as this compound, are of paramount importance. While classical N-alkylation methods are straightforward, they often suffer from a lack of regioselectivity. Modern transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer powerful alternatives for building molecular complexity. However, the direct application of palladium-catalyzed methods to N-H azoles is notoriously challenging due to catalyst inhibition by the nitrogen-rich heterocycle.
This comprehensive guide provides a senior application scientist's perspective on synthesizing and functionalizing 4-butyl-1,2,4-triazoles. We will first detail the established, classical approach to N-butylation, frankly discussing its limitations. We then present an investigational protocol for a copper-catalyzed Chan-Lam N-alkylation, a more advanced cross-coupling strategy that circumvents the common pitfalls of palladium catalysis. Finally, we provide a fully validated, multi-step protocol that employs the Suzuki-Miyaura reaction to achieve C-C bond formation on a pre-fabricated 4-butyl-1,2,4-triazole core, demonstrating the power of this reaction in derivative synthesis.
Part 1: Direct Synthesis of this compound
The most direct route to the target molecule involves the formation of a bond between the N4 nitrogen of the 1,2,4-triazole ring and a butyl group. We present two distinct methodologies for achieving this transformation.
Protocol 1: Classical N-Alkylation with Butyl Bromide (Established Method)
This method represents the most traditional and widely used approach for N-alkylation of azoles. It relies on the nucleophilicity of the deprotonated triazole anion reacting with an alkyl electrophile.
Causality and Experimental Insights: The 1,2,4-triazole anion is an ambident nucleophile, meaning it can be alkylated at either the N1 or N4 position. The regioselectivity of this reaction is highly dependent on reaction conditions, including the base, solvent, and counter-ion.[1] Generally, polar aprotic solvents and strong bases favor the formation of the N1-isomer, while conditions that promote ion-pairing can sometimes favor the N4-isomer. The protocol below provides a typical starting point, but researchers must be aware that a mixture of isomers is the most likely outcome, necessitating careful purification and characterization. A recent organocatalytic method using amidinium receptors has shown promise in directing the selectivity toward the N4 position by forming regioselective ion pairs.[1]
Experimental Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-1,2,4-triazole (1.0 equiv., e.g., 5.0 g, 72.4 mmol) and anhydrous N,N-Dimethylformamide (DMF, approx. 10 mL/g of triazole).
-
Deprotonation: Cool the solution in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv., 3.18 g, 79.6 mmol) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Allow the mixture to stir at room temperature for 1 hour after the addition is complete.
-
Alkylation: Add 1-bromobutane (1.2 equiv., 9.3 mL, 86.9 mmol) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product will likely be a mixture of 1-butyl- and 4-butyl-1,2,4-triazole. Purify by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers.
| Parameter | Value | Rationale |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves the triazole salt. |
| Base | NaH | A strong, non-nucleophilic base for complete deprotonation of the triazole. |
| Temperature | 60-70 °C | Provides sufficient energy to drive the Sₙ2 reaction to completion. |
| Expected Outcome | Mixture of N1 and N4 isomers | Due to the ambident nucleophilic nature of the triazolate anion.[1][2] |
Protocol 2: Chan-Lam N-Alkylation with n-Butylboronic Acid (Investigational Method)
Palladium-catalyzed cross-couplings like the Suzuki reaction are often ineffective for the direct N-functionalization of N-H azoles. The Chan-Lam coupling, which utilizes a copper catalyst, provides a valuable alternative that avoids catalyst poisoning.[3][4] While extensively used for N-arylation, its application to N-alkylation with alkylboronic acids is more challenging and represents a modern area of research.[5][6] This protocol is presented as a robust starting point for investigation.
Causality and Experimental Insights: The Chan-Lam reaction mechanism is believed to involve a Cu(II)/Cu(III) or a related catalytic cycle.[7][8] A key challenge in using alkylboronic acids is that the requisite boron-to-copper transmetalation step is often less favorable than with arylboronic acids.[5] Recent studies suggest that for alkyl groups, the reaction may proceed via a radical-based pathway rather than a conventional two-electron process.[6][9] This protocol employs copper(II) acetate as the catalyst, pyridine as both a base and a ligand to facilitate the catalytic cycle, and molecular sieves to remove water, which can hydrolyze the intermediates. The reaction is run open to the air, as oxygen is often the terminal oxidant that regenerates the active Cu(II) catalyst.[10]
Experimental Protocol:
-
Reaction Setup: In a vial, combine 1H-1,2,4-triazole (1.0 equiv., e.g., 1.0 g, 14.5 mmol), n-butylboronic acid (1.5 equiv., 2.21 g, 21.7 mmol), copper(II) acetate (Cu(OAc)₂, 0.2 equiv., 526 mg, 2.9 mmol), and powdered 4 Å molecular sieves (approx. 2 g).
-
Solvent and Base Addition: Add anhydrous dichloromethane (DCM, 15 mL) and pyridine (2.0 equiv., 2.3 mL, 29.0 mmol).
-
Reaction: Cap the vial and stir the mixture vigorously at room temperature. The reaction is typically run open to the air (e.g., by piercing the cap with a needle). Monitor the reaction over 24-72 hours by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and molecular sieves, washing with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the this compound product.
| Parameter | Value | Rationale |
| Catalyst | Cu(OAc)₂ | A common and effective copper source for Chan-Lam couplings.[3] |
| Boron Source | n-Butylboronic Acid | The alkylating partner. An excess is used to drive the reaction. |
| Base/Ligand | Pyridine | Acts as a base to deprotonate the triazole and as a ligand to stabilize the copper catalyst. |
| Atmosphere | Air (Oxygen) | Oxygen typically serves as the terminal oxidant to regenerate the active catalyst.[10] |
| Expected Outcome | Moderate to low yield | N-alkylation with alkylboronic acids is less efficient than N-arylation.[5] |
Chan-Lam Catalytic Cycle Diagram
A simplified representation of the Chan-Lam N-alkylation cycle.
Part 2: Suzuki Coupling for Derivative Synthesis
While direct N-alkylation via the Suzuki reaction is problematic, this palladium-catalyzed C-C bond formation is exceptionally powerful for functionalizing a pre-existing 4-butyl-1,2,4-triazole scaffold. This section provides a robust, multi-step protocol to synthesize 4-butyl-3,5-diaryl-4H-1,2,4-triazoles, a class of compounds with applications in materials science and medicinal chemistry.[11][12]
Overall Synthetic Workflow
Three-step sequence to access functionalized triazole derivatives.
Protocol 3A: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole
This step prepares the core scaffold for subsequent functionalization.
Experimental Protocol:
-
Reaction Setup: In a flask suitable for handling bromine, dissolve 1H-1,2,4-triazole (1.0 equiv., e.g., 10.0 g, 145 mmol) in water (125 mL).
-
Reagent Preparation: Separately, prepare a solution of sodium hydroxide (NaOH, 3.0 equiv., 17.4 g, 435 mmol) in water (50 mL) and a solution of bromine (Br₂, 2.2 equiv., 16.5 mL, 319 mmol) in dichloromethane (DCM, 40 mL). Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Bromination: Cool the triazole solution to 0 °C in an ice bath. Simultaneously, add the NaOH solution and the bromine solution dropwise via two separate addition funnels, maintaining the internal temperature below 20 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Workup: Carefully acidify the reaction mixture with concentrated hydrochloric acid (HCl) to pH ~1-2.
-
Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield 3,5-dibromo-1H-1,2,4-triazole as a white solid.[13][14]
Protocol 3B: Synthesis of 4-Butyl-3,5-dibromo-4H-1,2,4-triazole
This step attaches the butyl group to the N4 position using the classical alkylation method described previously.
Experimental Protocol:
-
Reaction Setup: Following the procedure in Protocol 1, use 3,5-dibromo-1H-1,2,4-triazole (1.0 equiv.) as the starting material.
-
Execution: React with NaH (1.1 equiv.) in DMF, followed by the addition of 1-bromobutane (1.2 equiv.).
-
Purification: After aqueous workup, the main product is expected to be the N4-alkylated isomer. The two bromine atoms at the C3 and C5 positions significantly reduce the nucleophilicity and accessibility of the N1 and N2 positions, leading to higher regioselectivity for the N4 position compared to the unsubstituted triazole. Purification can be achieved via recrystallization or column chromatography.
Protocol 3C: Suzuki-Miyaura C-C Coupling
This final step uses the powerful Suzuki reaction to introduce aryl groups at the C3 and C5 positions.
Causality and Experimental Insights: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[15] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide (in this case, the C-Br bond), transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required for efficient coupling, especially with challenging substrates. This protocol uses the common and effective tetrakis(triphenylphosphine)palladium(0) catalyst.
Experimental Protocol:
-
Reaction Setup: To a microwave vial or Schlenk tube, add 4-butyl-3,5-dibromo-4H-1,2,4-triazole (1.0 equiv., e.g., 500 mg, 1.76 mmol), the desired arylboronic acid (2.5 equiv., 4.40 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv., 102 mg, 0.088 mmol), and potassium carbonate (K₂CO₃, 4.0 equiv., 973 mg, 7.04 mmol).
-
Solvent Addition: Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio, 12 mL total).
-
Inert Atmosphere: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100-130 °C (either conventional heating or microwave irradiation) for 4-12 hours.[11][12] Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization to yield the final 4-butyl-3,5-diaryl-4H-1,2,4-triazole product.
| Parameter | Value | Rationale |
| Catalyst | Pd(PPh₃)₄ | A robust and common Pd(0) precatalyst for Suzuki couplings. |
| Ligand | Triphenylphosphine | Provided by the catalyst complex; stabilizes the Pd center and facilitates the catalytic cycle. |
| Base | K₂CO₃ | Essential for activating the boronic acid for the transmetalation step. |
| Solvent | Toluene/Ethanol/Water | Biphasic system that dissolves both organic and inorganic reagents. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidation and degradation of the Pd(0) catalyst. |
Suzuki-Miyaura Catalytic Cycle Diagram
The fundamental steps of the palladium-catalyzed Suzuki coupling.
References
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Crecente-Campo, J., Vantourout, J. C., & Watson, A. J. B. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 119(24), 12343–12398. [Link]
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Chen, J.-Q., Li, J., & Dong, Z.-B. (2023). Possible mechanism of copper-catalysed Chan-Lam coupling starting from 2-aminopyridine with aryl-boronic acids. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
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Bulger, P. G., Cottrell, I. F., Cowden, C. J., Davies, A. J., & Dolling, U. H. (2002). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron Letters, 43(9), 1695-1697. [Link]
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Gao, H.-X., Ye, C.-H., & Jean'ne, M. S. (2014). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Journal of Chemical Research, 38(12), 720-723. [Link]
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Jadhav, A. M., & Lambert, T. H. (2019). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society, 141(16), 6544–6549. [Link]
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Li, Z., Wang, S., & Zhu, J. (2023). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 14(1), 1-10. [Link]
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Li, Z., Wang, S., & Zhu, J. (2023). Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. ChemRxiv. [Link]
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Li, Z., Wang, S., & Zhu, J. (2023). Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. ResearchGate. [Link]
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Ordyszewska, A., Czajkowska-Szczykulska, D., & Krawczyk, M. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(3), 652. [Link]
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Ordyszewska, A., Czajkowska-Szczykulska, D., & Krawczyk, M. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PubMed Central. [Link]
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Baranczak, A., Cierpicki, T., & Dziembowska, T. (2010). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Arkivoc, 2011(1), 228-246. [Link]
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Ordyszewska, A., & Krawczyk, M. (2020). The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... ResearchGate. [Link]
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Application Notes & Protocols: 4-Butyl-4H-1,2,4-triazole as a Ligand in Iron(II) Spin Crossover Complexes
Prepared by: Gemini, Senior Application Scientist
I. Introduction: The Dynamics of Molecular Switching
In the realm of molecular materials, the ability to switch between distinct physical states in response to external stimuli is a paramount goal. Spin Crossover (SCO) complexes represent a premier class of such switchable molecules.[1][2][3] This phenomenon involves a reversible change in the spin state of a central metal ion, typically triggered by temperature, pressure, or light.[1] For iron(II) (Fe(II), a 3d⁶ metal ion), this transition occurs between a diamagnetic Low-Spin (LS, S=0) state and a paramagnetic High-Spin (HS, S=2) state.[2][4] This switch is accompanied by dramatic changes in magnetic, optical, structural, and mechanical properties, making SCO complexes highly promising for applications in data storage, displays, sensors, and actuators.[4][5][6]
Among the vast library of ligands used to construct SCO complexes, 1,2,4-triazoles and their derivatives are particularly noteworthy.[3][7][8] When coordinated to Fe(II), 4-substituted-1,2,4-triazoles often form one-dimensional (1D) polymeric chains of the type [Fe(R-trz)₃]²⁺. These chains are characterized by strong cooperative interactions that propagate along the chain, leading to exceptionally abrupt spin transitions, often with wide thermal hysteresis loops around room temperature.[9][10] The ability to tune the transition temperature (T½) and hysteresis width by modifying the 4-position substituent (R-group) and the counter-anion makes this system a versatile platform for fundamental research and materials engineering.
This guide focuses specifically on the application of 4-Butyl-4H-1,2,4-triazole (n-butyl-trz) as a ligand for synthesizing and characterizing Fe(II) SCO complexes. We will detail the synthesis of the ligand and the resulting coordination polymer, outline rigorous characterization protocols, and explain the causality behind the experimental design, providing researchers with a robust framework for exploring this fascinating class of molecular switches.
II. Synthetic Strategy: From Ligand to Coordination Polymer
The successful synthesis of a high-quality SCO complex begins with the preparation of a pure ligand. The subsequent complexation reaction must be carefully controlled to promote the formation of the desired 1D polymeric structure.
A. Synthesis of this compound Ligand
The synthesis of 4-alkyl-4H-1,2,4-triazoles can be achieved through several established routes.[7][11] A common and effective method involves the cyclization reaction of an N,N'-diacylhydrazine with a primary amine. Here, we present a protocol adapted from established procedures for similar 4-substituted triazoles.[12]
Causality: This two-step protocol first creates a reactive intermediate from N,N'-diformylhydrazine, which is then cyclized with butylamine. The use of an excess of the amine drives the reaction to completion and also acts as a solvent.
Materials:
-
N,N'-Diformylhydrazine
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Butylamine
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Intermediate Formation. In a fume hood, suspend N,N'-diformylhydrazine in anhydrous toluene. Cool the mixture in an ice bath. Slowly add phosphorus pentachloride (or thionyl chloride) portion-wise while stirring. Rationale: This step converts the diacylhydrazine into a more reactive chloro-derivative intermediate, which is susceptible to nucleophilic attack.[12]
-
Step 2: Cyclization. After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux until the starting material is consumed (monitor by TLC). Cool the reaction mixture.
-
Step 3: Amination. In a separate flask, add a significant excess of butylamine. Slowly add the cooled reaction mixture from Step 2 to the butylamine with vigorous stirring. Heat the resulting mixture under reflux for several hours. Rationale: The excess butylamine acts as both the nucleophile for cyclization and the base to neutralize the HCl generated during the reaction.[12]
-
Step 4: Work-up and Purification. After cooling, remove the excess butylamine under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer and wash it sequentially with water and saturated NaHCO₃ solution.
-
Step 5: Final Product Isolation. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by vacuum distillation or recrystallization to yield this compound as a colorless oil or low-melting solid.
B. Synthesis of the Iron(II) Spin Crossover Complex
The formation of the ₂ coordination polymer is typically a straightforward self-assembly process achieved by mixing stoichiometric amounts of the ligand and an appropriate Fe(II) salt in a suitable solvent.[13] The choice of anion is critical as it directly influences the SCO properties.[9][14]
Causality: This protocol relies on the coordination-driven self-assembly of Fe(II) ions and bridging triazole ligands into 1D chains. The rapid precipitation of the polymer is indicative of its low solubility and the strong driving force for its formation. All steps involving Fe(II) must be performed under an inert atmosphere to prevent oxidation to Fe(III).
Materials:
-
This compound (from Protocol 1)
-
Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O)
-
Ethanol or Methanol (deoxygenated)
-
Water (deoxygenated)
-
Diethyl ether
-
Schlenk line or glovebox for inert atmosphere
Procedure:
-
Preparation of Solutions (under Argon).
-
Ligand Solution: Dissolve 3 molar equivalents of this compound in a minimal amount of deoxygenated ethanol.
-
Iron Salt Solution: Dissolve 1 molar equivalent of Fe(BF₄)₂·6H₂O in a minimal amount of deoxygenated water or ethanol. Rationale: Using deoxygenated solvents prevents the oxidation of the Fe(II) starting material, which would preclude the formation of the desired SCO complex.
-
-
Complexation. While stirring vigorously, slowly add the iron(II) salt solution to the ligand solution at room temperature.
-
Precipitation. An off-white or faintly colored precipitate should form almost immediately. Continue stirring the suspension for 1-2 hours to ensure the reaction goes to completion.
-
Isolation. Collect the solid product by vacuum filtration. Wash the precipitate sequentially with deoxygenated water, ethanol, and finally diethyl ether. Rationale: Washing removes unreacted starting materials and excess solvent. The final ether wash helps to dry the powder quickly.
-
Drying. Dry the product under vacuum for several hours. The resulting fine powder is the ₂ complex. The color of the complex at room temperature will depend on its spin state, which is influenced by the specific anion and any solvates.[15][16]
III. Characterization: Probing the Spin State
A multi-technique approach is essential to fully characterize an SCO complex. Magnetic susceptibility measurements provide direct evidence of the spin transition, while spectroscopic and thermal methods offer complementary information about the physical changes associated with the SCO.
A. Magnetic Susceptibility Measurements
Causality: This is the most definitive technique for characterizing SCO behavior.[1][17] It directly measures the magnetic response of the material as a function of temperature. The product of the molar magnetic susceptibility and temperature (χₘT) is proportional to the square of the effective magnetic moment. For an Fe(II) complex, the HS state (S=2) is strongly paramagnetic, while the LS state (S=0) is diamagnetic.[15] A transition between these states results in a dramatic change in the χₘT value.
Protocol 3: Variable-Temperature Magnetic Susceptibility Measurement
Instrument: Superconducting Quantum Interference Device (SQUID) Magnetometer.
Procedure:
-
Sample Preparation. Accurately weigh a small amount (5-15 mg) of the dried complex powder into a gel cap or other suitable sample holder.
-
Measurement.
-
Cool the sample from room temperature (e.g., 350 K) down to a low temperature (e.g., 5 K) while applying a small magnetic field (typically 1000-5000 Oe). This is the "cooling mode" curve.
-
Subsequently, heat the sample from 5 K back up to 350 K, measuring the magnetic moment at regular temperature intervals. This is the "heating mode" curve.
-
A temperature sweep rate of 2-5 K/min is typical.
-
Data Interpretation:
-
High-Temperature Plateau: At high temperatures, the complex is in the HS state. The χₘT value should be approximately 3.0–3.8 cm³ K mol⁻¹.[18]
-
Low-Temperature Plateau: At low temperatures, the complex is in the LS state. The χₘT value should approach 0 cm³ K mol⁻¹.
-
Transition Region: The sharp drop (on cooling) and rise (on heating) in the χₘT value signifies the spin transition.
-
Transition Temperature (T½): The temperature at which 50% of the complex is in the HS state and 50% is in the LS state. This is determined for both the cooling (T½↓) and heating (T½↑) curves.
-
Hysteresis (ΔT): The difference between the heating and cooling transition temperatures (ΔT = T½↑ - T½↓). A significant hysteresis loop indicates strong cooperativity within the material and is a key feature for memory applications.[4]
| Parameter | Typical Value for [Fe(n-alkyl-trz)₃]X₂ | Significance |
| χₘT (HS) | ~3.4 cm³ K mol⁻¹ | Confirms paramagnetic S=2 state[18] |
| χₘT (LS) | ~0.1 cm³ K mol⁻¹ | Confirms diamagnetic S=0 state |
| T½ | 200 - 350 K | Tunable by alkyl chain and anion[10][14] |
| Hysteresis (ΔT) | 5 - 40 K | Indicates cooperativity and memory effect |
B. UV-Vis Spectroscopy
Causality: Many Fe(II) SCO complexes are thermochromic, meaning their color changes with temperature.[15][16] This is due to differences in the d-d electronic transitions between the HS and LS states. The LS state, with its filled t₂g orbitals, often has more intense ligand-to-metal charge transfer (LMCT) bands in the visible region, leading to a distinct color (e.g., purple), while the HS state is often colorless or pale.[15] Diffuse reflectance spectroscopy is an excellent tool for monitoring this color change in solid powder samples.[19]
Protocol 4: Variable-Temperature Diffuse Reflectance
Instrument: UV-Vis-NIR Spectrophotometer with a diffuse reflectance accessory and a temperature-controlled stage.
Procedure:
-
Sample Preparation. Prepare a flat, smooth surface of the powdered sample in the sample holder.
-
Measurement. Record the reflectance spectrum at various temperatures, covering the range of the spin transition identified by SQUID magnetometry.
-
Data Processing. Convert the reflectance (R) data to absorbance using the Kubelka-Munk function: F(R) = (1-R)² / 2R.[19]
-
Analysis. Plot the Kubelka-Munk value at a specific wavelength (corresponding to a major absorption band of the LS state) as a function of temperature. The resulting curve should mirror the χₘT vs. T plot, providing an optical confirmation of the spin transition.
C. Differential Scanning Calorimetry (DSC)
Causality: The spin transition is a phase transition associated with changes in enthalpy (ΔH) and entropy (ΔS). DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the direct quantification of these thermodynamic parameters.
Protocol 5: DSC Measurement
Instrument: Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation. Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Measurement. Perform a temperature cycle similar to the SQUID measurement (e.g., cool from 350 K to 150 K, then heat back to 350 K) at a controlled rate (e.g., 10 K/min).
-
Analysis. The spin transition will appear as an exothermic peak on cooling and an endothermic peak on heating. Integrate the peak area to determine the enthalpy (ΔH) and entropy (ΔS = ΔH/T½) of the transition. These values provide fundamental insight into the thermodynamics driving the SCO.
IV. Potential Applications and Future Directions
The robust and tunable spin crossover properties of Fe(II) complexes with 4-butyl-1,2,4-triazole make them excellent candidates for fundamental studies and material applications. For researchers in drug development, while direct therapeutic applications are not immediate, the principles of molecular switching are highly relevant. The stimuli-responsive nature of these materials could inspire the design of smart drug delivery systems where a payload release is triggered by a change in temperature. Furthermore, the sensitivity of the spin state to the local environment suggests potential for developing highly sensitive chemical sensors.[2] The ongoing challenge and opportunity lie in processing these polymeric powders into usable forms like thin films or nanoparticles, thereby integrating their molecular function into practical devices.[3][20]
V. References
-
Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. [Link]
-
Spin crossover. Wikipedia. [Link]
-
Spin crossover in discrete polynuclear iron(II) complexes. RSC Publishing. [Link]
-
A combined theoretical and experimental approach to determine the right choice of co-ligand to impart spin crossover in Fe(II) complexes based on 1,3,4-oxadiazole ligands. RSC Publishing. [Link]
-
Synthesis of the 4-(4-(methylthio)butyl)-4H-1,2,4-triazole-3-thiols... ResearchGate. [Link]
-
Direct Synthesis of Spin-Crossover Complexes: a New Iron-Triazolic Structure Unexpectedly Revealed. Chemistry Europe. [Link]
-
Synthesis and Properties of a Thermochromic Spin Crossover FeII Complex: An Undergraduate Coordination Chemistry Laboratory Experiment. ACS Publications. [Link]
-
The Investigation of Spin-Crossover Systems by Raman Spectroscopy: A Review. MDPI. [Link]
-
Synthesis of 4‐Butyl‐4H‐1,2,4‐triazole ligand (but‐trz). ResearchGate. [Link]
-
Stepwise Spin Transitions of Spin-Crossover Complexes Based in 3-(2-Pyridyl)-1,2,4-triazole Ligands Associated with Symmetry Change in Hydrogen Bonding Interactions. NIH. [Link]
-
Novel Synthetic Techniques for Fe(II) Triazole Spin Crossover Materials. Kent Academic Repository. [Link]
-
Room temperature spin crossover properties in a series of mixed-anion Fe(NH2trz)3(BF4)2−x(SiF6)x/2 complexes. NIH. [Link]
-
Monitoring Spin-Crossover Properties by Diffused Reflectivity. MDPI. [Link]
-
Spin Crossover in Dinuclear N4S2 Iron(II) Thioether-Triazole Complexes: Access to [HS-HS], [HS-LS], and [LS-LS] States. Semantic Scholar. [Link]
-
Synthesis, spectroscopic, thermal and magnetic characterization of novel spin-crossover iron(II) complexes with 4-cyclopropyl-1,2,4-triazole. ResearchGate. [Link]
-
Control of Spin-Crossover Phenomena in One-Dimensional Triazole-Coordinated Iron(II) Complexes by Means of Functional Counter Ions. MDPI. [Link]
-
Magnetic susceptibility multiplied by temperature (χ m T) showing the... ResearchGate. [Link]
-
Various Sizes and Shapes of Mixed-Anion Fe(NH2trz)3(BF4)2−x(SiF6)x/2@SiO2 Nanohybrid Particles Undergoing Spin Crossover Just Above Room Temperature. MDPI. [Link]
-
Spin crossover phenomena in Fe(II) complexes. Semantic Scholar. [Link]
-
1D iron(ii)-1,2,4-triazolic chains with spin crossover assembled from discrete trinuclear complexes. RSC Publishing. [Link]
-
Iron(II) Spin Crossover Complexes with 4,4′-Dipyridylethyne—Crystal Structures and Spin Crossover with Hysteresis. NIH. [Link]
-
Iron(II) Spin Crossover Complexes. reposiTUm. [Link]
-
Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
-
Iron(II) spin-crossover complexes in ultrathin films: electronic structure and spin-state switching by visible and vacuum-UV light. PubMed. [Link]
-
Spin-crossover in iron(ii)-Schiff base complexes. RSC Publishing. [Link]
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. ResearchGate. [Link]
-
Prototypical iron(ii) complex with 4-amino-1,2,4-triazole reinvestigated: an unexpected impact of water on spin transition. RSC Publishing. [Link]
-
SPIN-CROSSOVER IRON(II) COORDINATION COMPOUNDS: FABRICATION OF FUNCTIONAL MATERIALS AND THEIR INTEGRATION INTO MICRO- AND NANOCONSTRUCTIONS. Ukrainian Chemistry Journal. [Link]
-
Spin crossover in discrete polynuclear iron(ii) complexes. RSC Publishing. [Link]
-
Spin Crossover Characteristics of Nanofibrous Fe(II)-1,2,4-triazole Complexes in Liquid Crystals. PubMed. [Link]
-
Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives. MDPI. [Link]
Sources
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- 2. physchem.knu.ua [physchem.knu.ua]
- 3. ucj.org.ua [ucj.org.ua]
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Application Note: High-Throughput Screening of 4-Butyl-4H-1,2,4-triazole for Anti-Candida albicans Activity
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of 4-Butyl-4H-1,2,4-triazole for its antifungal activity against Candida albicans. We present a series of detailed protocols, including broth microdilution for the determination of Minimum Inhibitory Concentration (MIC), disk diffusion for initial screening, and time-kill assays to elucidate the fungistatic or fungicidal nature of the compound. Furthermore, a protocol for assessing cytotoxicity against a mammalian cell line is included to evaluate the selective toxicity of the compound. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.
Introduction: The Challenge of Candida albicans and the Promise of Novel Triazoles
Candida albicans is a commensal yeast that can become an opportunistic pathogen, causing infections ranging from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals.[1] The azole class of antifungal agents, which includes triazoles like fluconazole, has been a cornerstone of anti-Candida therapy.[1][2] However, the emergence of azole-resistant strains of C. albicans necessitates the discovery and development of new antifungal agents.[2]
The 1,2,4-triazole nucleus is a key pharmacophore in many successful antifungal drugs.[3][4][5] These compounds typically exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][6][7] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity and function of the fungal cell membrane.[2][6] This application note focuses on this compound, a novel derivative, and outlines a systematic approach to characterize its in vitro antifungal profile against C. albicans.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
The primary mechanism of action for triazole antifungals is the inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[8][9] Specifically, triazoles target and inhibit the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[6] This enzyme is a cytochrome P450-dependent enzyme responsible for the conversion of lanosterol to ergosterol.[1][7] By binding to the heme iron of the enzyme, triazoles block this crucial step, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[2][6] This disruption of membrane structure and function ultimately inhibits fungal growth.
Caption: Inhibition of Ergosterol Biosynthesis by this compound.
Core Protocols for Antifungal Activity Screening
A tiered approach is recommended for screening the antifungal activity of this compound. This begins with a simple, high-throughput screening method like disk diffusion, followed by the more quantitative broth microdilution assay to determine the MIC, and finally, time-kill assays to understand the pharmacodynamics of the compound.
Protocol 1: Disk Diffusion Assay for Preliminary Screening
The disk diffusion method is a qualitative and cost-effective technique for initial screening of antifungal activity.[10][11][12] It provides a visual indication of the compound's ability to inhibit the growth of C. albicans.
Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with the fungal suspension. As the compound diffuses into the agar, it creates a concentration gradient. If the compound is effective, a clear zone of growth inhibition will be observed around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[13]
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
Sabouraud Dextrose Agar (SDA) plates
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (GMB) plates[13]
-
Sterile paper disks (6 mm diameter)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Fluconazole (positive control)
-
DMSO (negative control)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator (35°C)
-
Calipers
Procedure:
-
Inoculum Preparation:
-
From a fresh 24-48 hour culture of C. albicans on SDA, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
-
Plate Inoculation:
-
Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of a GMB agar plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Disk Application:
-
Aseptically apply paper disks impregnated with a known amount of this compound (e.g., 10 µg) onto the inoculated agar surface.
-
Apply a fluconazole disk (e.g., 25 µg) as a positive control and a DMSO-impregnated disk as a negative control.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 24-48 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zones of complete growth inhibition in millimeters using calipers.
-
Data Presentation:
| Compound | Concentration (µ g/disk ) | Zone of Inhibition (mm) |
| This compound | 10 | e.g., 22 |
| Fluconazole | 25 | e.g., 25 |
| DMSO (Negative Control) | - | 0 |
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.[14][15][16][17] This quantitative assay determines the lowest concentration of the compound that inhibits the visible growth of the fungus. The protocol should adhere to the guidelines set by CLSI document M27-A3 or EUCAST E.Def 7.3.2.[14][18][19]
Principle: A serial dilution of the antifungal agent is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized fungal suspension. Following incubation, the wells are examined for visible growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Broth Microdilution Workflow for MIC Determination.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS[20][21]
-
Sterile 96-well flat-bottom microtiter plates
-
This compound stock solution
-
Fluconazole (positive control)
-
DMSO (solvent control)
-
Sterile saline
-
Spectrophotometer (optional, for inoculum standardization)
-
Multichannel pipette
Procedure:
-
Compound Dilution:
-
Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be appropriate to determine the MIC (e.g., 0.03 - 16 µg/mL).
-
Include a positive control (fluconazole) and a solvent control (DMSO at the highest concentration used for the test compound).
-
Also include a growth control well (medium only, no compound).
-
-
Inoculum Preparation:
-
Prepare a C. albicans suspension in sterile saline from a fresh culture.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Plate Inoculation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Reading:
-
Read the MIC as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be done visually or with a microplate reader at 600 nm.
-
Data Presentation:
| Compound | C. albicans Strain | MIC (µg/mL) |
| This compound | ATCC 90028 | e.g., 2 |
| Fluconazole | ATCC 90028 | e.g., 0.5 |
Protocol 3: Time-Kill Assay
Time-kill assays provide information on the pharmacodynamics of an antifungal agent, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) activity.[20][22][23]
Principle: A standardized inoculum of C. albicans is exposed to a constant concentration of the antifungal agent over time. At specific time points, aliquots are removed, serially diluted, and plated to determine the number of viable cells (CFU/mL). A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[24]
Materials:
-
Candida albicans strain
-
RPMI-1640 medium buffered with MOPS
-
This compound at concentrations relative to its MIC (e.g., 1x, 2x, 4x MIC)
-
Fluconazole (control)
-
Sterile culture tubes
-
Shaking incubator (35°C)
-
SDA plates
-
Sterile saline for dilutions
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of C. albicans in RPMI-1640 medium.
-
Dilute the culture in fresh medium to a starting inoculum of approximately 1-5 x 10^5 CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes with RPMI-1640 medium containing this compound at the desired concentrations (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube (no compound) and a fluconazole control tube.
-
Inoculate each tube with the prepared C. albicans suspension.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.[23]
-
Perform serial 10-fold dilutions in sterile saline.
-
Plate a known volume of each dilution onto SDA plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35°C for 24-48 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration of the compound.
-
Data Interpretation:
-
Fungicidal activity: ≥3-log10 decrease in CFU/mL from the initial inoculum.
-
Fungistatic activity: <3-log10 decrease in CFU/mL and no increase in CFU/mL compared to the initial inoculum.
Selectivity Assessment: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of a potential antifungal agent against mammalian cells to determine its therapeutic window.[25][26][27] The MTT assay is a common colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[28]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
Doxorubicin (positive control for cytotoxicity)[29]
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Include a positive control (doxorubicin) and a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Read the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).[29]
-
Data Presentation:
| Compound | Cell Line | IC50 (µM) |
| This compound | HeLa | e.g., >100 |
| Doxorubicin | HeLa | e.g., 1.5 |
A high IC50 value for the mammalian cell line compared to the antifungal MIC indicates good selectivity.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential anti-Candida albicans agent. By systematically determining its inhibitory activity, pharmacodynamics, and selectivity, researchers can make informed decisions about its potential for further development as a novel antifungal therapeutic. Adherence to standardized methodologies is paramount for generating reliable and comparable data in the quest for new treatments against opportunistic fungal pathogens.
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Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar. (URL: [Link])
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Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - NIH. (URL: [Link])
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Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition - ResearchGate. (URL: [Link])
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Comparison of Etest, chequerboard dilution and time–kill studies for the detection of synergy or antagonism between antifungal agents tested against Candida species | Journal of Antimicrobial Chemotherapy | Oxford Academic. (URL: [Link])
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Preview CLSI+M27-A3 | PDF | Infection | Microbiology - Scribd. (URL: [Link])
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CLSI M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition - ANSI Webstore. (URL: [Link])
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Disk Diffusion Testing Using Candida sp. Colonies Taken Directly from CHROMagar Candida Medium May Decrease Time Required To Obtain Results - PMC - PubMed Central. (URL: [Link])
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Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. (URL: [Link])
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SYNTHESIS OF SOME NEW 3-SUBSTITUTED – 4H-1, 2, 4- TRIAZOLES AND THEIR EVALUATION FOR ANTIMICROBIAL ACTIVITY. (URL: [Link])
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Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (URL: [Link])
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Antifungal susceptibility of clinically significant candida species by disk diffusion method - IP Int J Med Microbiol Trop Dis. (URL: [Link])
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Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles - NIH. (URL: [Link])
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4.3.2. Antifungal Activity Testing - Bio-protocol. (URL: [Link])
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Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - NIH. (URL: [Link])
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SCY-078 Is Fungicidal against Candida Species in Time-Kill Studies - ASM Journals. (URL: [Link])
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Cytotoxicity assay in mammalian cells. Mammalian cell lines including... - ResearchGate. (URL: [Link])
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Antifungal Susceptibility Testing of Candida; Challenging the gold standard method - Liofilchem. (URL: [Link])
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Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC - NIH. (URL: [Link])
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In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC. (URL: [Link])
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Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (URL: [Link])
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers. (URL: [Link])
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Fluconazole - Wikipedia. (URL: [Link])
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The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing - MDPI. (URL: [Link])
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Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. (URL: [Link])
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Antifungal Susceptibility Testing: Current Approaches - PMC - PubMed Central. (URL: [Link])
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A Pragmatic Approach to Susceptibility Classification of Yeasts without EUCAST Clinical Breakpoints - MDPI. (URL: [Link])
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In vitro susceptibilities of yeasts to a new antifungal triazole, SCH 39304: effects of test conditions and relation to in vivo efficacy - PMC - NIH. (URL: [Link])
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In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - NIH. (URL: [Link])
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Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents.. (URL: [Link])
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Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives | ACS Omega - ACS Publications - American Chemical Society. (URL: [Link])
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In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PubMed. (URL: [Link])
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Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase | Medical Mycology | Oxford Academic. (URL: [Link])
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Ergosterol Biosynthesis - Creative Biolabs. (URL: [Link])
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Ergosterol biosynthesis pathway. Azole antifungals inhibit the... | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. (URL: [Link])
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Application Notes and Protocols: Synthesis and Evaluation of 4-Butyl-4H-1,2,4-triazole Derivatives as Potential Anticancer Agents
Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and versatile binding interactions.[1] This five-membered ring, containing three nitrogen atoms, acts as a potent pharmacophore capable of engaging with biological targets through hydrogen bonding and other non-covalent interactions.[2][3] Consequently, numerous compounds incorporating the 1,2,4-triazole nucleus have been developed as effective therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, and notably, anticancer properties.[1][4][5]
In the realm of oncology, 1,2,4-triazole derivatives have demonstrated significant promise by targeting various pathways crucial for cancer cell proliferation and survival.[6][7] Marketed anticancer drugs such as Letrozole and Anastrozole, which are aromatase inhibitors used in the treatment of breast cancer, feature the 1,2,4-triazole core, underscoring its clinical relevance.[8] The mechanism of action for many triazole-based anticancer agents involves the inhibition of key enzymes like epidermal growth factor receptor (EGFR), BRAF, and tubulin, leading to cell cycle arrest and apoptosis.[6] The structural versatility of the triazole ring allows for the synthesis of diverse derivatives, enabling the fine-tuning of their pharmacological profiles to enhance potency and selectivity against cancer cells.[9] This application note provides a comprehensive guide for the synthesis, characterization, and in vitro evaluation of a novel series of 4-butyl-4H-1,2,4-triazole derivatives as potential anticancer agents.
Strategic Approach to Synthesis and Evaluation
Our methodology is designed as a multi-stage process, commencing with the synthesis of the core this compound scaffold, followed by its derivatization to generate a library of candidate compounds. Each synthesized derivative will undergo rigorous physicochemical characterization before being subjected to in vitro cytotoxicity screening against a panel of human cancer cell lines.
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Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for 4-Butyl-4H-1,2,4-triazole using Broth Microdilution
Abstract
This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of the novel antifungal compound, 4-Butyl-4H-1,2,4-triazole, against relevant fungal pathogens. The protocol is grounded in the internationally recognized standards for antifungal susceptibility testing (AFST) established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This application note is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, explanations for critical procedural choices, and guidelines for data interpretation to ensure the generation of accurate, reproducible, and reliable results.
Introduction: The Principle and Significance of MIC Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] It is a fundamental metric in the evaluation of new antimicrobial compounds, providing a quantitative measure of their potency and a basis for comparing their activity against different pathogens. The broth microdilution method is the gold-standard technique for determining MIC values for fungi, recommended by both CLSI and EUCAST for its accuracy and reproducibility.[1][3][4]
This method involves challenging a standardized fungal inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[5][6] Following a specified incubation period, the plates are examined for visible growth. The MIC is recorded as the lowest concentration of the compound that inhibits this growth. Establishing a robust and standardized MIC protocol is a critical first step in the preclinical assessment of novel antifungal agents like this compound, informing lead optimization, spectrum of activity studies, and subsequent in vivo efficacy evaluations.
Foundational Considerations & Scientific Rationale
The accuracy of the broth microdilution assay is contingent upon meticulous control over several experimental variables. The choices outlined in this protocol are based on established international standards to ensure inter-laboratory reproducibility and data integrity.
-
Growth Medium: RPMI-1640 medium, buffered to a pH of 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS), is the standard medium for AFST.[7][8] This synthetic medium supports the growth of most clinically relevant fungi and provides a chemically defined environment, minimizing variability. It is free of glutamine and bicarbonate and often contains a phenol red indicator.[7]
-
Inoculum Standardization: The final concentration of the fungal inoculum is a critical determinant of the MIC value.[9] A high inoculum density can lead to falsely elevated MICs. Therefore, the inoculum must be carefully standardized, typically to a final concentration of 0.5 x 10³ to 2.5 x 10³ colony-forming units (CFU)/mL for yeasts.[4][10] This is achieved by adjusting the turbidity of a colony suspension to match a 0.5 McFarland standard and then performing a specific dilution.[4]
-
Compound Solubility: this compound exhibits solubility in organic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water.[11] Therefore, a high-concentration stock solution must first be prepared in 100% DMSO. Subsequent dilutions are made in the test medium, ensuring the final DMSO concentration in the assay does not exceed a level (typically ≤1%) that would affect fungal growth.
-
Quality Control (QC): The inclusion of well-characterized reference strains is mandatory for a self-validating system.[12] These QC strains, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, have established, expected MIC ranges for standard antifungal agents.[13][14] Running these strains in parallel with the test isolates validates the methodology, reagents, and operator technique. If QC strain MICs fall outside the acceptable range, the results for the test isolates are considered invalid.
Materials and Reagents
Equipment
-
Biological Safety Cabinet (Class II)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or Densitometer
-
Vortex Mixer
-
Multichannel Pipettors (50-200 µL)
-
Single-channel Pipettors (various volumes)
-
96-well, sterile, flat-bottom or round-bottom microtiter plates
-
Sterile reagent reservoirs
-
Reading mirror (for manual MIC reading) or microplate reader
Reagents & Consumables
-
This compound: Analytical grade powder.
-
Dimethyl Sulfoxide (DMSO): ACS grade or higher, sterile.
-
RPMI-1640 Medium: With L-glutamine, without sodium bicarbonate (powder or liquid).
-
MOPS (3-(N-morpholino)propanesulfonic acid): Biological buffer.
-
Sterile Saline: 0.85% NaCl.
-
Sterile Deionized Water
-
Fungal Strains:
-
Culture Media: Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates.
-
0.5 McFarland Turbidity Standard
-
Sterile pipet tips, conical tubes, and microtubes.
Detailed Experimental Protocol
This protocol is based on the CLSI M27-A3 and EUCAST E.DEF 7.3.2 guidelines for yeast susceptibility testing.[16][17][18][19][20]
Workflow Overview
Caption: Workflow for Broth Microdilution MIC Assay.
Step 1: Preparation of RPMI-1640 Medium (pH 7.0)
-
Dissolve 10.4 g of RPMI-1640 powder and 34.53 g of MOPS powder in 900 mL of deionized water.
-
Adjust the pH to 7.0 ± 0.1 using 1N NaOH.
-
Add deionized water to bring the final volume to 1 L.
-
Sterilize by filtration through a 0.22 µm membrane filter.
-
Store at 4°C for up to one month. This constitutes the 1X test medium.
Step 2: Preparation of this compound Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in 100% DMSO to create a high-concentration primary stock solution (e.g., 1280 µg/mL). The concentration should be at least 100 times the highest final concentration to be tested.
-
Ensure the compound is fully dissolved by vortexing.
-
Store the stock solution in small aliquots at -20°C or below.
Step 3: Inoculum Preparation
-
From a fresh (24-48 hour) SDA or PDA culture, select several well-isolated colonies (≥1 mm in diameter).[10][19]
-
Using a sterile loop or swab, transfer the colonies to a tube containing 5 mL of sterile 0.85% saline.
-
Vortex the suspension for 15-20 seconds to ensure homogeneity.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm). This suspension will contain approximately 1-5 x 10⁶ CFU/mL for yeasts like Candida.[10]
-
Prepare the final inoculum by diluting the standardized suspension in the RPMI-1640 test medium. A 1:1000 dilution is typically required (e.g., 10 µL of adjusted suspension into 10 mL of RPMI medium) to achieve a final working concentration of 1-5 x 10³ CFU/mL. This working suspension will be used to inoculate the plate.
Step 4: Microtiter Plate Preparation and Serial Dilution
-
This procedure creates a 2-fold serial dilution across 10 wells of a 96-well plate, with a final volume of 100 µL per well.
-
Add 100 µL of sterile RPMI-1640 medium to wells 2 through 11 in the desired rows. Well 12 will be the sterility control (medium only).
-
Prepare an intermediate dilution of the this compound stock solution in RPMI-1640 medium to achieve a concentration that is 2x the highest desired final concentration (e.g., for a final range of 0.03-16 µg/mL, the starting concentration in well 1 would be 32 µg/mL).
-
Add 200 µL of this 2x starting drug concentration to well 1.
-
Using a multichannel pipettor, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial transfer of 100 µL from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10. Do not add drug to wells 11 (growth control) or 12 (sterility control).
-
After this step, wells 1-10 will contain 100 µL of the compound at concentrations 2x the final desired concentrations. Well 11 (growth control) contains 100 µL of drug-free medium, and well 12 (sterility control) contains 200 µL of drug-free medium.
Step 5: Inoculation and Incubation
-
Using a multichannel pipettor, add 100 µL of the final fungal inoculum (prepared in Step 3) to wells 1 through 11. Do not add inoculum to well 12.
-
This brings the final volume in wells 1-11 to 200 µL and halves the drug concentration to the final desired range. The final inoculum density will be approximately 0.5-2.5 x 10³ CFU/mL.
-
Seal the plates or cover them with a lid to prevent evaporation.
-
Incubation time is typically 24 hours for Candida species. Some species, like Cryptococcus neoformans, may require 48-72 hours.[4][5]
Reading and Interpreting Results
Validating the Assay
Before reading the test results, inspect the control wells:
-
Sterility Control (Well 12): Must be clear, showing no turbidity or growth.
-
Growth Control (Well 11): Must show adequate, visible turbidity or a distinct button of growth at the bottom of the well.
-
QC Strain MICs: The MIC for the included QC strains must fall within their established acceptable ranges.[13]
If any of these conditions are not met, the assay is invalid and must be repeated.
Determining the MIC Endpoint
-
The MIC is determined by visual inspection, often with the aid of a reading mirror to view the button of growth at the bottom of the wells.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free growth control.
-
For azole compounds like this compound, the endpoint is typically read as the concentration that produces an approximate 50% reduction in turbidity (growth) compared to the positive control well.[5] This is because azoles are often fungistatic and may not result in complete growth inhibition, leading to a phenomenon known as "trailing."[5]
-
Alternatively, results can be read using a microplate reader at 405 or 530 nm, with the MIC endpoint calculated as the concentration that inhibits growth by ≥50% relative to the control.[22]
Data Presentation
Results should be recorded systematically. For population studies, calculating MIC₅₀ and MIC₉₀ values (the concentrations at which 50% and 90% of isolates are inhibited, respectively) is common practice.
Table 1: Example MIC Data Recording and Summary
| Fungal Isolate ID | This compound MIC (µg/mL) |
| C. albicans SC5314 | 2 |
| C. albicans 101 | 4 |
| C. glabrata 201 | 8 |
| C. parapsilosis ATCC 22019 (QC) | 1 |
| C. krusei ATCC 6258 (QC) | 16 |
| MIC₅₀ | 4 µg/mL |
| MIC₉₀ | 8 µg/mL |
| QC Ranges (Example) | C. parapsilosis ATCC 22019: 0.5-2 µg/mLC. krusei ATCC 6258: 8-32 µg/mL |
Troubleshooting
-
No growth in control well: Check inoculum viability, inoculum preparation procedure, incubator temperature, and medium composition.
-
Growth in sterility control well: Indicates contamination of the medium or plate. Repeat the assay with fresh, sterile materials.
-
QC MICs out of range: This is a critical failure. Review all procedural steps: inoculum density, drug dilutions, incubation time/temperature, and plate reading. Verify the integrity of the QC strain stock.
-
Significant "trailing" or partial inhibition across many wells: This is common with azoles. Adhere strictly to the 50% inhibition endpoint definition. Using a spectrophotometer can aid objectivity.
Conclusion
This application note provides a robust, standardized protocol for determining the MIC of this compound using the broth microdilution method. Adherence to the principles and steps outlined herein, which are harmonized with CLSI and EUCAST standards, will ensure the generation of high-quality, reproducible data essential for the preclinical development of this and other novel antifungal agents.
References
-
CLSI. M27-A3 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. Clinical and Laboratory Standards Institute; 2008.[16][17][20]
-
Santos, D. A., & Hamdan, J. S. (2005). Inoculum preparation for in-vitro susceptibility testing of filamentous fungi. Journal of Antimicrobial Chemotherapy, 56(5), 960–962.[9]
-
BenchChem. (n.d.). Application Notes and Protocols: Antifungal Minimum Inhibitory Concentration (MIC) Testing of (S)-(+)-Ascochin. Retrieved from BenchChem website.[10]
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ISO. (2021). ISO 16256:2021 Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. International Organization for Standardization.[23]
-
De Carolis, E., & Sanguinetti, M. (2022). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Journal of Fungi, 8(5), 481.[7]
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Gupta, A. K., Kohli, Y., Li, A., Tchernev, G., & Wollina, U. (2004). Use of Fatty Acid RPMI 1640 Media for Testing Susceptibilities of Eight Malassezia Species to the New Triazole Posaconazole and to Six Established Antifungal Agents by a Modified NCCLS M27-A2 Microdilution Method and Etest. Journal of Clinical Microbiology, 42(9), 4198–4203.[24]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(8), 3787–3795.[25]
-
Pfaller, M. A., et al. (2013). Comparison of EUCAST and CLSI broth microdilution methods for the susceptibility testing of 10 Systemically active antifungal agents when tested against Candida spp. Diagnostic Microbiology and Infectious Disease, 76(4), 437–443.[26]
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Rodriguez-Tudela, J. L., & Martinez-Suarez, J. V. (1994). Improved medium for fluconazole susceptibility testing of Candida albicans. Antimicrobial Agents and Chemotherapy, 38(3), 442–445.[22]
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Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from Bio-protocol website.[21]
-
Espinel-Ingroff, A. (2001). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Journal of Clinical Microbiology, 39(6), 2181–2185.[27]
-
EUCAST. (n.d.). Antifungal Susceptibility Testing (AFST). Retrieved from EUCAST website.[28]
-
Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.[17][20]
-
EUCAST. (n.d.). Fungi (AFST). Retrieved from EUCAST website.[29]
-
EUCAST. (2020). EUCAST Definitive Document E.DEF 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts.[18][19][30][31][32]
-
Wieder, A. M., & Lewis, R. E. (2017). Antifungal Susceptibility Testing of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 1508, 135–144.[3]
-
JMI Laboratories. (2020). Evaluation of a Protocol for Scalable Preparation... JMI Laboratories.[30]
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CLSI. (2013). CLSI M27 A3: 3ED 2008 REFERENCE METHOD FOR BROTH DILUTION ANTIFUNGAL. Clinical and Laboratory Standards Institute.[33]
-
EUCAST. (n.d.). EUCAST Antifungal Resistance Testing. Retrieved from EUCAST website.[34]
-
Lewis, R. E., & Wieder, A. M. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(2), e00145-19.[4]
-
EUCAST. (2020). EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. Scribd.[19]
-
Rex, J. H., et al. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ResearchGate.[20]
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Odds, F. C. (2003). Antifungal Combinations. In Antifungal Agents (pp. 243-259). Humana Press.[8]
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Arendrup, M. C., et al. (2008). EUCAST breakpoints for antifungals. Clinical Microbiology and Infection, 14(s1), 1-1.[35]
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Rodriguez-Tudela, J. L., & Martinez-Suarez, J. V. (1996). Defining conditions for microbroth antifungal susceptibility tests: influence of RPMI and RPMI-2% glucose on the selection of endpoints. Journal of Antimicrobial Chemotherapy, 37(6), 1085–1095.[36]
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Brilhante, R. S. N., et al. (2012). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 43(1), 303–308.[37]
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Pfaller, M. A., et al. (2002). Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole. Journal of Clinical Microbiology, 40(10), 3842–3845.[5]
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BrCAST. (2020). EUCAST – Documento Definitivo E.DEF. 7.3.2 – Abril 2020. BrCAST.[31]
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Wayne, P. (2008). Clinical and Laboratory Standards Institute: Reference method for broth dilution antifungal susceptibility testing of yeasts; approved standard-; CLSI document M27-A3. Science and Education Publishing, 28, 6-12.[38]
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Solubility of Things. (n.d.). 4-Butyl-1,2,4-triazole. Retrieved from Solubility of Things website.[11]
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BenchChem. (n.d.). Application Notes and Protocols for Antimicrobial Susceptibility Testing of Triazole Compounds. Retrieved from BenchChem website.[13]
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JMI Laboratories. (n.d.). Evaluation of a Protocol for Scalable Preparation... JMI Laboratories.[32]
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Arendrup, M. C., et al. (2020). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). Clinical Microbiology and Infection, 26(11), 1464-1472.[39][40]
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Pfaller, M. A., et al. (2000). Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents. Journal of Clinical Microbiology, 38(9), 3457–3460.[14]
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Arendrup, M. C., et al. (2020). How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). ResearchGate.[40]
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Castanheira, M., et al. (2016). SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. Revista do Instituto de Medicina Tropical de São Paulo, 58, 46.[12]
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Espinel-Ingroff, A., et al. (2000). Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation. Journal of Clinical Microbiology, 38(1), 12–18.[15]
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Kumar, A., et al. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results, 13(3), 1-8.[41]
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Wikipedia. (n.d.). Broth microdilution. Retrieved from Wikipedia website.[1]
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da Silva, A. C. R., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e56685.[6]
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from IDEXX Denmark website.[2]
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Kumar, A., et al. (2018). Antimicrobial and anthelmintic activities of some newly synthesized triazoles. Journal of Chemical and Pharmaceutical Research, 10(8), 1-7.[42]
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Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Retrieved from Dr.Oracle website.[43]
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IDEXX. (2013). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). ResearchGate.[44]
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BenchChem. (n.d.). Application Notes and Protocols for Testing the Antimicrobial Efficacy of Triazole Compounds. Retrieved from BenchChem website.[45]
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ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. Retrieved from ChemicalBook website.[46]
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PubChem. (n.d.). 1H-1,2,4-Triazole. Retrieved from PubChem website.[47]
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Application Notes and Protocols for 4-Butyl-4H-1,2,4-triazole in Agricultural Fungicide Development
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-triazole scaffold is a cornerstone in the synthesis of agricultural fungicides, primarily due to its potent inhibition of fungal ergosterol biosynthesis. This guide provides an in-depth exploration of 4-Butyl-4H-1,2,4-triazole, a promising candidate for the development of novel fungicides. We will delve into its synthesis, mechanism of action, and provide detailed protocols for its evaluation, from initial in vitro screening to in vivo efficacy trials. This document is designed to equip researchers with the necessary knowledge and methodologies to effectively investigate and develop this compound and its derivatives as next-generation crop protection agents.
Introduction: The Significance of Triazole Fungicides in Modern Agriculture
Triazole fungicides represent a critical class of agrochemicals used to protect a wide variety of crops from fungal diseases. Their widespread adoption is attributed to their systemic properties, broad-spectrum activity, and high efficacy at low application rates. These compounds are instrumental in preventing significant yield losses in staple crops such as wheat, barley, and soybeans, thereby contributing to global food security.
The primary mode of action for triazole fungicides is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Disruption of ergosterol production leads to compromised membrane integrity and ultimately, fungal cell death. This compound, with its distinct chemical structure, presents a valuable opportunity for the development of new fungicidal agents that can address emerging challenges such as fungicide resistance.
Synthesis of this compound
The synthesis of this compound can be achieved through a reliable and efficient method involving the reaction of butylammonium cyanide with hydrazine. This method provides a high yield of the desired product in a relatively short reaction time[1].
Protocol 1: Synthesis of this compound
Materials:
-
n-Butylamine
-
Hydrogen Cyanide (HCN)
-
Hydrazine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Condenser
Procedure:
-
Formation of Butylammonium Cyanide: In a well-ventilated fume hood, carefully prepare a solution of butylammonium cyanide by reacting n-butylamine with hydrogen cyanide in an appropriate solvent.
-
Reaction with Hydrazine: To the butylammonium cyanide solution, add hydrazine.
-
Heating and Reflux: Heat the reaction mixture to 75°C and maintain it under reflux for 4 hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product can be purified using standard techniques such as distillation or chromatography to yield 4-n-butyl-1,2,4-triazole.
Causality of Experimental Choices:
-
The use of butylammonium cyanide as an intermediate simplifies the reaction and avoids the direct handling of highly toxic hydrogen cyanide in later stages.
-
Heating the reaction to 75°C provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate without causing degradation of the reactants or products.
-
A 4-hour reaction time has been shown to be sufficient to achieve a high yield (63%) of the final product[1].
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
As a member of the triazole family, this compound is predicted to function as a demethylation inhibitor (DMI). The N4 atom of the triazole ring is crucial for its fungicidal activity, as it binds to the heme iron atom at the active site of the CYP51 enzyme. This binding event blocks the conversion of lanosterol to ergosterol, leading to an accumulation of toxic sterol precursors and a deficiency of ergosterol in the fungal cell membrane. The consequence is a disruption of membrane fluidity and integrity, ultimately leading to the inhibition of fungal growth and proliferation.
In Vitro Antifungal Activity Assessment
The initial evaluation of a potential fungicide involves determining its efficacy against a range of target pathogens in a controlled laboratory setting. This is typically achieved by measuring the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50) of the compound.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
Materials:
-
This compound
-
Target fungal pathogens (e.g., Puccinia recondita, Septoria tritici, Fusarium graminearum)
-
Potato Dextrose Agar (PDA) or other suitable growth medium[2][3][4][5]
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Grow the fungal isolates on PDA plates until sufficient sporulation is observed. Harvest the spores and suspend them in sterile saline or water. Adjust the spore suspension to a concentration of 1 x 10^5 spores/mL using a hemocytometer or spectrophotometer.
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the fungal spore suspension to each well of the microtiter plate. Include a positive control (no compound) and a negative control (no fungus).
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) for a period of 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
Data Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth. The EC50 value can be calculated by measuring the optical density of each well and fitting the data to a dose-response curve.
Causality of Experimental Choices:
-
Medium Selection: PDA is a widely used general-purpose medium that supports the growth of a broad range of fungi due to its rich nutrient base from potato infusion and dextrose as a carbon source[4][5]. For specific fungi, other media may be more appropriate to encourage sporulation or mimic natural conditions.
-
Inoculum Concentration: A standardized inoculum concentration is crucial for the reproducibility of the assay. A high inoculum density can lead to an overestimation of the MIC, while a low density may result in an underestimation.
-
Incubation Conditions: The temperature and duration of incubation are optimized for each fungal species to ensure adequate growth for a reliable assessment of inhibition.
Table 1: Hypothetical In Vitro Antifungal Activity of this compound
| Fungal Pathogen | Common Disease | EC50 (µg/mL) | MIC (µg/mL) |
| Puccinia recondita | Wheat Leaf Rust | 0.5 - 2.0 | 5.0 |
| Septoria tritici | Wheat Septoria Leaf Blotch | 1.0 - 5.0 | 10.0 |
| Fusarium graminearum | Fusarium Head Blight | 2.0 - 10.0 | 25.0 |
| Botrytis cinerea | Gray Mold | 0.8 - 3.0 | 8.0 |
Note: The above data is hypothetical and should be determined experimentally.
In Vivo Efficacy Evaluation in a Controlled Environment
Following promising in vitro results, the next critical step is to evaluate the efficacy of the compound on host plants in a controlled environment, such as a greenhouse. This allows for the assessment of the compound's ability to protect the plant from infection and to exhibit curative properties.
Protocol 3: In Vivo Fungicide Efficacy Trial on Wheat Seedlings
Materials:
-
This compound formulated as an Emulsifiable Concentrate (EC) or Wettable Powder (WP)
-
Wheat seedlings (a susceptible cultivar to the target pathogen)[6]
-
Target pathogen inoculum (e.g., Puccinia recondita uredospores)
-
Greenhouse with controlled temperature, humidity, and lighting
-
Spray application equipment
Procedure:
-
Plant Growth: Grow wheat seedlings in pots until they reach the two to three-leaf stage.
-
Fungicide Application: Prepare a spray solution of the formulated this compound at various concentrations. Apply the solution to the wheat seedlings until runoff. Include a negative control (no treatment) and a positive control (a commercial standard fungicide).
-
Inoculation: After the fungicide application has dried, inoculate the seedlings with a suspension of the pathogen's spores.
-
Incubation: Place the inoculated plants in a high-humidity chamber for 24-48 hours to promote infection. Then, move them to the greenhouse bench for disease development.
-
Disease Assessment: After a specified period (e.g., 7-14 days), assess the disease severity on the leaves. This can be done by visually estimating the percentage of leaf area covered by lesions or by using a disease rating scale.
-
Data Analysis: Calculate the percent disease control for each treatment compared to the untreated control.
Causality of Experimental Choices:
-
Susceptible Cultivar: Using a wheat cultivar that is known to be susceptible to the target pathogen ensures that disease pressure is high enough to differentiate between effective and ineffective treatments[6].
-
Controlled Environment: A greenhouse setting allows for the precise control of environmental variables that can influence disease development, leading to more consistent and reproducible results.
-
Formulation: The active ingredient must be formulated to allow for effective application and uptake by the plant. EC and WP are common formulations for foliar-applied fungicides[2][3].
Field Trials and Formulation Development
The ultimate test of a new fungicide is its performance under real-world agricultural conditions. Field trials are essential to evaluate efficacy against natural disease pressure, determine optimal application rates and timings, and assess any potential phytotoxicity to the crop.
Formulation Development
For field applications, this compound would need to be formulated to ensure stability, ease of handling, and effective delivery to the target crop. Common formulations for triazole fungicides include:
-
Emulsifiable Concentrates (EC): The active ingredient is dissolved in a solvent with an emulsifier, allowing it to be mixed with water to form a stable emulsion for spraying[4][5].
-
Wettable Powders (WP): The active ingredient is mixed with a fine, inert carrier and a wetting agent, which allows the powder to be suspended in water for spraying[7].
-
Suspension Concentrates (SC): A solid active ingredient is dispersed in a liquid, usually water, with suspending and dispersing agents.
The choice of formulation will depend on the physicochemical properties of this compound, the target crop, and the application equipment.
Table 2: Example Field Trial Data for this compound against Wheat Leaf Rust (Puccinia recondita)
| Treatment | Application Rate (a.i./ha) | Number of Sprays | Mean Rust Severity (%) | Grain Yield ( kg/ha ) |
| 4-n-butyl-1,2,4-triazole | 1.6 L | 1 | 10.5 | 3,250 |
| 4-n-butyl-1,2,4-triazole | 1.6 L | 2 | 5.2 | 3,480 |
| Unsprayed Control | - | 0 | 65.8 | 2,150 |
Data adapted from microplot field experiments in North India.
The data demonstrates that 4-n-butyl-1,2,4-triazole provides significant control of wheat leaf rust under field conditions, leading to a substantial increase in grain yield compared to the untreated control.
Conclusion and Future Directions
This compound shows considerable promise as a lead compound for the development of new agricultural fungicides. Its straightforward synthesis and presumed mechanism of action as a DMI make it an attractive candidate for further investigation. The protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of this and other novel triazole derivatives.
Future research should focus on:
-
Determining the full spectrum of antifungal activity against a wider range of economically important plant pathogens.
-
Conducting detailed structure-activity relationship (SAR) studies to optimize the fungicidal potency and physicochemical properties of the lead compound.
-
Investigating the potential for cross-resistance with existing triazole fungicides.
-
Evaluating the environmental fate and toxicological profile of the compound to ensure its safety and sustainability.
By following a rigorous and systematic approach to research and development, this compound and its analogues have the potential to become valuable tools for integrated disease management in modern agriculture.
References
-
Li, X., et al. (2002). Potato Dextrose Agar Antifungal Susceptibility Testing for Yeasts and Molds: Evaluation of Phosphate Effect on Antifungal Activity of CMT-3. Antimicrobial Agents and Chemotherapy. [Link]
-
Wikipedia. (2023). Potato dextrose agar. [Link]
-
MicrobiologyInfo.com. (2022). Potato Dextrose Agar (PDA)- Principle, Uses, Composition, Procedure and Colony Characteristics. [Link]
-
Agronomic Crops Network. (n.d.). Only Susceptible Varieties are Prone to Diseases and May Require a Fungicide Application. [Link]
-
CABI Digital Library. (n.d.). Formulation. [Link]
-
Grokipedia. (2026). Wettable powder. [Link]
-
Scribd. (n.d.). Fungicide Formulations. [Link]
- Google Patents. (n.d.).
-
MCB Books. (n.d.). Production of fungicide - pesticide as emulsifiable concentrate ( EC ). [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-n-butyl-1,2,4-triazole. [Link]
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- 3. Potato Dextrose Agar Antifungal Susceptibility Testing for Yeasts and Molds: Evaluation of Phosphate Effect on Antifungal Activity of CMT-3 - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. agcrops.osu.edu [agcrops.osu.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocol for the Synthesis of 4-(4-(methylthio)butyl)-4H-1,2,4-triazole-3-thiol
Abstract
This document provides a comprehensive guide for the synthesis of 4-(4-(methylthio)butyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a key pharmacophore in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities.[1][2] The protocol herein details a reliable and well-established synthetic methodology, adaptable for laboratory-scale preparation. Two primary synthetic routes are presented, commencing from either an appropriate isothiocyanate precursor or from thiocarbohydrazide. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological properties, which include antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[1][2] The incorporation of a thiol group at the 3-position of the triazole ring often enhances the biological efficacy of these compounds. This document outlines the synthesis of a specific derivative, 4-(4-(methylthio)butyl)-4H-1,2,4-triazole-3-thiol, which features a sulfur-containing alkyl chain at the 4-position, a modification that can influence the compound's lipophilicity and target engagement. The presented protocols are based on established synthetic transformations for the construction of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
Synthetic Strategies and Mechanistic Overview
The synthesis of 4-(4-(methylthio)butyl)-4H-1,2,4-triazole-3-thiol can be efficiently achieved through two principal pathways. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.
Route 1: Cyclization of a Thiosemicarbazide Intermediate
This is the most common and versatile method for the preparation of 4-substituted-1,2,4-triazole-3-thiols.[3][4][5] The synthesis proceeds in two key steps:
-
Formation of a Thiosemicarbazide: The synthesis begins with the nucleophilic addition of a hydrazide to an isothiocyanate. In this case, formyl hydrazide (formic hydrazide) reacts with 4-(methylthio)butyl isothiocyanate to yield the corresponding 1-formyl-4-(4-(methylthio)butyl)thiosemicarbazide.
-
Alkaline Cyclization: The thiosemicarbazide intermediate undergoes an intramolecular cyclization reaction in the presence of a base, typically an aqueous solution of sodium hydroxide or potassium hydroxide.[4] This step involves the dehydration and subsequent ring closure to form the stable 1,2,4-triazole ring.
Route 2: Reaction of Thiocarbohydrazide with a Carboxylic Acid
-
Amidation and Cyclization: Thiocarbohydrazide is reacted with an appropriate carboxylic acid, in this case, a derivative that can introduce the 4-(methylthio)butyl group at the N4 position of the triazole ring. A more direct approach for 4-amino-5-substituted triazoles involves heating thiocarbohydrazide with a carboxylic acid.[1][7] To synthesize the N-substituted target compound, a multi-step process would be necessary, making Route 1 generally more direct for this specific molecule.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate gloves, must be worn at all times. Hydrazine derivatives are toxic and should be handled with extreme care.[2][8][9][10][11] Isothiocyanates can be lachrymatory and irritants.
Route 1: Synthesis via Thiosemicarbazide Cyclization
This protocol is divided into two main stages: the preparation of the key intermediate, 1-formyl-4-(4-(methylthio)butyl)thiosemicarbazide, and its subsequent cyclization.
Part A: Synthesis of 1-formyl-4-(4-(methylthio)butyl)thiosemicarbazide
-
Materials:
-
4-(methylthio)butyl isothiocyanate (1.0 eq)
-
Formic hydrazide (1.0 eq)
-
Absolute Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(methylthio)butyl isothiocyanate in absolute ethanol.
-
To this solution, add an equimolar amount of formic hydrazide.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure to yield the crude product.
-
The crude 1-formyl-4-(4-(methylthio)butyl)thiosemicarbazide can be purified by recrystallization from a suitable solvent such as ethanol.
-
Part B: Synthesis of 4-(4-(methylthio)butyl)-4H-1,2,4-triazole-3-thiol
-
Materials:
-
1-formyl-4-(4-(methylthio)butyl)thiosemicarbazide (from Part A)
-
2N Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
-
Procedure:
-
Suspend the purified thiosemicarbazide from Part A in a 2N aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 3-5 hours. The solution should become clear as the reaction progresses.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
Carefully acidify the cold solution with dilute hydrochloric acid to a pH of approximately 5-6.
-
The desired product will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
-
Visualization of the Synthetic Workflow (Route 1)
Caption: Synthetic pathway for 4-(4-(methylthio)butyl)-4H-1,2,4-triazole-3-thiol via a thiosemicarbazide intermediate.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of a pure compound. |
| FT-IR (cm⁻¹) | ~3100-2900 (N-H, C-H stretching), ~2600-2550 (S-H stretching, may be weak), ~1620-1580 (C=N stretching of the triazole ring), ~1285-1250 (C=S stretching, indicating thione tautomer).[12] |
| ¹H NMR (ppm) | Signals corresponding to the methylthio group, the butyl chain protons, and the N-H and S-H protons of the triazole ring. The S-H proton signal is often broad and may exchange with D₂O. |
| ¹³C NMR (ppm) | Resonances for the carbons of the methylthiobutyl group and the two distinct carbons of the triazole ring (one C=S and one C=N). |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₇H₁₄N₄S₂. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction. | Increase reaction time or temperature. Ensure purity of starting materials. |
| Difficulty in isolating the thiosemicarbazide | Product is soluble in the reaction solvent. | Remove the solvent under reduced pressure. |
| Low yield in the cyclization step | Incomplete cyclization or side reactions. | Ensure the basicity of the solution is sufficient. Monitor the reaction by TLC. |
| Product is an oil or difficult to crystallize | Impurities are present. | Purify the product using column chromatography. |
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the synthesis of 4-(4-(methylthio)butyl)-4H-1,2,4-triazole-3-thiol. The two-step approach involving the formation and subsequent cyclization of a thiosemicarbazide intermediate is a widely applicable strategy for generating a variety of 4-substituted-1,2,4-triazole-3-thiols. This guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential pharmaceutical applications.
References
- Metwally, M. A., Khalifa, M. E., & Koketsu, M. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51.
-
Prachand, S., et al. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][6][13] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.
- Foroumadi, A., et al. (2012). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. Iranian Journal of Pharmaceutical Research, 11(3), 833-840.
- Lee, J., et al. (2023).
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Application Notes and Protocols: Molecular Docking of 4-Butyl-4H-1,2,4-triazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The structural versatility and ability to engage in various non-covalent interactions make triazole derivatives potent enzyme inhibitors.[4][5] Specifically, 4-Butyl-4H-1,2,4-triazole derivatives offer a unique combination of a rigid aromatic core and a flexible alkyl chain, allowing for diverse interactions within an enzyme's active site.
Molecular docking has become an indispensable computational tool in structure-based drug design, enabling the rapid prediction of the binding conformation and affinity of a small molecule (ligand) to a macromolecular target (receptor or enzyme).[6][7] This in silico approach models the interaction between a ligand and a protein at the atomic level, providing critical insights that guide the design and optimization of more potent and selective inhibitors.[8][9] By simulating these interactions, researchers can screen large virtual libraries of compounds, prioritize candidates for synthesis, and elucidate potential mechanisms of action, thereby accelerating the drug discovery pipeline.[1][]
This guide provides a comprehensive overview and detailed protocols for performing molecular docking studies of this compound derivatives against relevant enzyme targets. It is designed for researchers, scientists, and drug development professionals seeking to apply this powerful computational method to their work.
Core Principles of Molecular Docking
The fundamental goal of molecular docking is to predict the most favorable binding mode of a ligand to a receptor. This process involves two main stages:
-
Sampling: The algorithm explores a vast conformational space of the ligand and its possible orientations within the receptor's binding site to generate a variety of potential binding poses.[8]
-
Scoring: A scoring function is then used to evaluate and rank these poses.[11] Scoring functions estimate the binding affinity (e.g., binding energy), with lower scores typically indicating a more stable and favorable interaction.[12]
The accuracy of a docking simulation is highly dependent on both the sampling algorithm's ability to reproduce the experimental binding mode and the scoring function's ability to correctly rank the native pose as the top result.[8]
General Experimental Workflow
The successful execution of a molecular docking study follows a structured workflow. Each step is critical for ensuring the reliability and accuracy of the final results.
Figure 1: General workflow for ligand-receptor docking simulations.
Protocol 1: Preparation of Molecular Structures
The quality of the input structures is paramount for a successful docking experiment. This protocol outlines the essential steps for preparing both the target enzyme and the ligand derivatives.
A. Target Enzyme Preparation
The three-dimensional structure of the target enzyme is typically obtained from the Protein Data Bank (PDB). These structures are experimental and require careful preparation.
Rationale: Raw PDB files often contain non-essential components like water molecules, co-factors, and multiple protein chains that can interfere with the docking process.[13] Furthermore, they lack hydrogen atoms, which are crucial for calculating interactions.[14] Proper preparation involves cleaning the structure and adding necessary parameters to ensure it is computationally ready.[15][16]
Step-by-Step Protocol:
-
Obtain Protein Structure: Download the desired enzyme structure in PDB format from the RCSB Protein Data Bank ([Link]). If a crystal structure with a bound inhibitor is available, it is highly recommended for protocol validation.
-
Clean the PDB File:
-
Open the PDB file in a molecular visualization software (e.g., UCSF ChimeraX, PyMOL, Discovery Studio).
-
Remove all crystallographic water molecules.[14] While some water molecules can be critical for binding, they are typically removed in standard docking protocols unless there is specific evidence for their role.
-
Remove any co-crystallized ligands, ions, or cofactors that are not essential for the binding interaction being studied.[13]
-
If the protein functions as a monomer, delete any additional protein chains present in the file.[15]
-
-
Add Hydrogen Atoms: PDB files from X-ray crystallography do not include hydrogen atoms. Add hydrogens to the protein, ensuring to select the option for polar hydrogens, which are key for hydrogen bonding.[14]
-
Assign Atomic Charges: Docking algorithms require atoms to have partial charges to calculate electrostatic interactions.[16] Use a standard force field to assign charges (e.g., Gasteiger charges for AutoDock).[17]
-
Handle Missing Residues/Loops: Check the protein for any missing residues or gaps in the structure.[15] If these are present in or near the binding site, they must be modeled using loop modeling software before proceeding.
-
Save the Prepared Receptor: Save the final, cleaned protein structure in the required format for the docking software (e.g., PDBQT for AutoDock Vina).[14]
B. Ligand Preparation (this compound Derivatives)
Ligands must be converted into a 3D format with correct stereochemistry, charges, and rotatable bonds defined.
Rationale: A 2D chemical structure is insufficient for docking. It must be converted to a low-energy 3D conformation.[18] Defining rotatable bonds is essential for flexible ligand docking, allowing the algorithm to explore different conformations of the ligand within the binding site.[17]
Step-by-Step Protocol:
-
Generate 2D Structures: Draw the this compound derivatives using a chemical drawing tool like ChemDraw or MarvinSketch. Save them in a common format like SDF or MOL.
-
Convert to 3D: Use a program like OpenBabel or the features within molecular modeling suites (e.g., UCSF Chimera) to convert the 2D structures into 3D coordinates.[2][18]
-
Energy Minimization: Perform an energy minimization on the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[13]
-
Add Hydrogens and Assign Charges: Similar to the protein, add hydrogen atoms and assign partial atomic charges (e.g., Gasteiger charges).[17]
-
Define Rotatable Bonds: The docking software will automatically detect and define the rotatable (torsional) bonds in the ligand. This allows for ligand flexibility during the simulation.[17]
-
Save the Prepared Ligand: Save the final ligand structure in the appropriate format (e.g., PDBQT for AutoDock Vina).
Protocol 2: Molecular Docking Simulation
This protocol describes the process of setting up and running the docking simulation using the prepared molecules.
Rationale: The docking simulation requires a defined search space, known as the grid box, which encompasses the enzyme's active site. The algorithm will confine its search for ligand poses within this box, making its definition a critical step.
Step-by-Step Protocol:
-
Identify the Active Site: The binding site can be identified in several ways:
-
From a Co-crystallized Ligand: If the PDB structure contained a bound ligand, the active site is defined as the region surrounding that ligand.
-
From Literature: Published studies on the target enzyme often describe the key catalytic or allosteric residues.
-
Using Prediction Servers: Web servers like CASTp or SiteHound can predict potential binding pockets on the protein surface.
-
-
Define the Grid Box:
-
Load the prepared receptor into the docking software (e.g., AutoDock Tools).
-
Center the grid box on the identified active site.
-
Adjust the dimensions of the grid box to ensure it is large enough to accommodate the entire ligand and allow it to rotate freely, but not so large that it unnecessarily increases computation time. A typical padding of 10-15 Å around the active site is common.
-
-
Configure Docking Parameters:
-
Specify the prepared receptor and ligand files.
-
Set the exhaustiveness parameter. This controls the thoroughness of the conformational search. Higher values increase accuracy but also computation time. A value of 8 is a common starting point.
-
Define the number of binding modes (poses) to generate (e.g., 10-20).
-
-
Launch the Docking Simulation: Execute the docking run. The software will generate an output file containing the predicted binding poses and their corresponding scores.
Protocol 3: Analysis and Interpretation of Docking Results
Once the simulation is complete, the results must be carefully analyzed to derive meaningful insights.[12]
Rationale: The primary outputs of a docking simulation are the binding poses and their associated scores. Analyzing these requires both quantitative assessment of the scores and qualitative visual inspection of the interactions between the ligand and the enzyme's active site residues.[19][20]
Figure 2: Common molecular interactions between a triazole derivative and an enzyme active site.
Step-by-Step Protocol:
-
Examine Binding Scores:
-
Visualize Binding Poses:
-
Load the receptor and the output ligand poses into a molecular visualization tool.[22]
-
Focus on the top-ranked pose (the one with the lowest binding energy).
-
Analyze the orientation and conformation of the ligand within the active site.
-
-
Identify Key Interactions:
-
Use the visualization software's analysis tools to identify non-covalent interactions between the ligand and the protein.[19]
-
Hydrogen Bonds: Look for hydrogen bonds between the nitrogen atoms of the triazole ring and polar residues (e.g., Ser, Thr, His) in the active site.
-
Hydrophobic Interactions: Identify contacts between the butyl chain or other nonpolar moieties of the ligand and hydrophobic residues (e.g., Leu, Val, Phe) of the enzyme.
-
Pi-Stacking: Check for pi-pi stacking interactions between the aromatic triazole ring and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
-
-
Compare with Known Inhibitors: If docking a known inhibitor as a control, compare its binding mode and interactions with those of your novel derivatives.[20] This provides a benchmark for what a successful interaction should look like.
Example Data Presentation
Summarize the docking results in a clear, tabular format to facilitate comparison between different derivatives.
| Compound ID | Derivative Substitution | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| Control | Known Inhibitor | -9.8 | Tyr123, Phe234, Ser345 | Ser345 | Tyr123, Phe234 |
| BT-01 | 3-phenyl | -9.2 | Tyr123, Phe234, His346 | His346 | Tyr123, Phe234 |
| BT-02 | 3-(4-chlorophenyl) | -9.6 | Tyr123, Phe234, His346 | His346 | Tyr123, Phe234, Val120 |
| BT-03 | 3-methyl | -7.5 | Phe234, Val120 | None | Phe234, Val120 |
Note: The data presented above is hypothetical and for illustrative purposes only.
Protocol 4: Validation of the Docking Protocol
To ensure the trustworthiness of your results, the chosen docking protocol must be validated.[23]
Rationale: Validation confirms that the docking software and parameters can accurately reproduce a known experimental result.[24] The most common method is to re-dock the co-crystallized ligand into its own receptor and measure the deviation from the experimental pose.[23][25]
Step-by-Step Protocol:
-
Select a Validation System: Choose a high-resolution crystal structure of your target enzyme with a bound ligand (a native ligand) from the PDB.
-
Prepare the System:
-
Separate the native ligand from the receptor.
-
Prepare both the receptor and the native ligand using the exact same steps outlined in Protocol 1.
-
-
Perform Re-Docking: Dock the prepared native ligand back into the prepared receptor using the same docking parameters (grid box, exhaustiveness) as planned for your study (Protocol 2).
-
Calculate Root Mean Square Deviation (RMSD):
-
Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose.
-
Calculate the RMSD between the heavy atoms of the two poses.
-
-
Analyze the Result:
-
An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[23][24]
-
If the RMSD is greater than 2.0 Å, the protocol may need refinement (e.g., adjusting the grid box size, changing scoring functions, or using a different docking program).[26]
-
Conclusion and Best Practices
Molecular docking is a powerful computational strategy for investigating the interaction of this compound derivatives with their target enzymes. By following a rigorous and validated workflow, researchers can generate reliable predictions of binding affinity and interaction patterns, providing a rational basis for the design of novel and effective enzyme inhibitors.
Key Best Practices:
-
Always Validate: Never trust docking results without first validating the protocol with a known system.[24]
-
Use Multiple Tools: If possible, compare the results from different docking programs or scoring functions to ensure consistency.[12][26]
-
Visual Inspection is Crucial: Do not rely solely on the docking score. A good score must be supported by a chemically sensible binding pose with favorable interactions.[20]
-
Docking is a Predictive Tool: Remember that docking results are predictions. They provide strong hypotheses but must ultimately be confirmed by experimental data, such as in vitro enzyme inhibition assays.[12]
By integrating these computational protocols with experimental validation, the discovery of next-generation triazole-based therapeutics can be significantly streamlined and enhanced.
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Application Notes and Protocols for Evaluating the Antibacterial Activity of 4-Butyl-4H-1,2,4-triazole Analogs
Introduction: The Imperative for Novel Antibacterial Evaluation
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents.[1][2] Compounds derived from the 1,2,4-triazole scaffold have demonstrated a broad spectrum of biological activities, including significant antibacterial potential.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methods to rigorously evaluate the in vitro antibacterial activity of 4-Butyl-4H-1,2,4-triazole analogs.
This document is designed to be a practical, hands-on guide, moving beyond a simple recitation of steps to explain the underlying scientific principles and critical considerations for generating robust and reproducible data. The methodologies detailed herein are aligned with internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of high-quality, publishable data.[4][5][6][7]
Part 1: Foundational Screening and Potency Determination
The initial assessment of a novel compound's antibacterial efficacy begins with determining its potency. The Minimum Inhibitory Concentration (MIC) is the cornerstone metric for this evaluation.[8][9][10]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[9][10][11] This method is favored for its efficiency in testing multiple compounds and concentrations simultaneously.
Principle: This assay involves challenging a standardized bacterial inoculum with serial dilutions of the this compound analog in a 96-well microtiter plate.[9][11] Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that prevents visible bacterial growth.[8][9]
Experimental Protocol: Broth Microdilution
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh the this compound analog and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. The solvent's choice is dictated by the compound's solubility.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.[9]
-
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.[9]
-
Add 100 µL of the compound stock solution to the first well of each test row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to column 10.[12] Discard the final 100 µL from column 10.[12] Column 11 will serve as the growth control, and column 12 as the sterility control.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test bacterium on an appropriate agar plate, select several colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units per milliliter (CFU/mL).[9]
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Within 15 minutes of its preparation, add 100 µL of the standardized bacterial suspension to each well (columns 1-11), bringing the total volume to 200 µL.[9] This step halves the concentration of the triazole analog in each well to the final test concentrations.
-
Do not add bacteria to the sterility control wells (column 12).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]
-
-
Reading and Interpreting Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the this compound analog at which there is no visible growth.[8]
-
The growth control well should show distinct turbidity, while the sterility control well should remain clear.
-
Data Presentation: MIC Values
| Test Organism | Strain ID | This compound Analog A (µg/mL) | This compound Analog B (µg/mL) | Control Antibiotic (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 8 | 16 | 1 |
| Escherichia coli | ATCC 25922 | 32 | >64 | 2 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 | >64 | 4 |
| Enterococcus faecalis | ATCC 29212 | 16 | 32 | 2 |
Workflow for MIC Determination
Caption: Workflow for the Disk Diffusion Assay.
Part 2: Characterizing the Nature of Antibacterial Action
Once the potency of a this compound analog is established, it is crucial to understand whether the compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth). The time-kill curve assay provides this critical information. [13][14]
Time-Kill Curve Assay
This assay measures the rate and extent of bacterial killing by an antimicrobial agent over time. [13][15] Principle: A standardized bacterial inoculum is exposed to various concentrations of the triazole analog (typically multiples of the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A plot of log₁₀ CFU/mL versus time illustrates the killing kinetics. [15][16] Experimental Protocol: Time-Kill Curve
-
Inoculum and Compound Preparation:
-
Prepare a logarithmic-phase bacterial culture in CAMHB.
-
Prepare flasks or tubes containing CAMHB with the this compound analog at concentrations such as 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without the compound.
-
-
Inoculation and Sampling:
-
Inoculate each flask with the bacterial culture to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask. [15]
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. [13] * Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL against time for each concentration.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [13][14]A bacteriostatic effect is characterized by a <3-log₁₀ reduction in CFU/mL. [13] Data Presentation: Time-Kill Curve Data
-
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.2 | 4.8 |
| 4 | 7.4 | 4.8 | 3.5 |
| 8 | 8.6 | 4.5 | 2.1 |
| 12 | 8.9 | 4.6 | <2.0 |
| 24 | 9.1 | 4.7 | <2.0 |
Logical Flow for Time-Kill Assay
Caption: Logical flow for the Time-Kill Curve Assay.
Conclusion
The systematic evaluation of novel antibacterial candidates like this compound analogs is a multi-faceted process that requires adherence to standardized and robust methodologies. By employing the broth microdilution, disk diffusion, and time-kill curve assays as described in these application notes, researchers can generate reliable and comprehensive data on the potency and mode of action of their compounds. This information is fundamental for guiding lead optimization efforts and advancing promising candidates through the drug development pipeline in the fight against antimicrobial resistance.
References
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Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. [Link]
-
European Society of Clinical Microbiology and Infectious Diseases. EUCAST. [Link]
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Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
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Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. [Link]
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
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Clinical and Laboratory Standards Institute. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
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CHAIN. (2016, October 1). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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European Committee on Antimicrobial Susceptibility Testing. EUCAST - Home. [Link]
-
Clinical and Laboratory Standards Institute. (2012). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]
-
Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]
-
Bio-Rad. DISKS FOR ANTIBIOTIC SUSCEPTIBILITY TESTING. [Link]
-
U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
Clinical and Laboratory Standards Institute. (2008). Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard—Third Edition. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. Guidance Documents. [Link]
-
Emery Pharma. Time-Kill Kinetics Assay. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
National Institute for Communicable Diseases. Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 6(2), 79–85. [Link]
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CLSI. (2018). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]
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U.S. Environmental Protection Agency. Antimicrobial Testing Methods & Procedures Developed by EPA's Microbiology Laboratory. [Link]
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Le, T. D., et al. (2022). How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods. Antibiotics, 11(7), 953. [Link]
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ResearchGate. (2012, June 25). Time kill curves data analysis. [Link]
-
Plech, T., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 173, 274–281. [Link]
-
Al-Warhi, T., et al. (2024). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Pharmacia, 71(1), 183-193. [Link]
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Sławiński, J., & Szafrański, K. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(5), 1433. [Link]
-
Szafrański, K., et al. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 25(21), 5030. [Link]
-
Sławiński, J., & Szafrański, K. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. ResearchGate. [Link]
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Application of 4-Butyl-4H-1,2,4-triazole in corrosion inhibition studies
Application Notes: 4-Butyl-4H-1,2,4-triazole for Corrosion Inhibition
Introduction: The Challenge of Acidic Corrosion
Corrosion, particularly in acidic environments, poses a significant threat to the longevity and integrity of metallic infrastructure in industries ranging from oil and gas to chemical processing and metal finishing. The use of mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) for processes such as industrial cleaning, pickling, and oil-well acidizing necessitates the use of corrosion inhibitors to prevent destructive metal dissolution.[1]
Organic heterocyclic compounds are a cornerstone of corrosion inhibition science, owing to their ability to adsorb onto metal surfaces and form a protective barrier.[2][3] Among these, triazole derivatives have garnered significant attention due to their nitrogen-rich structure, environmental friendliness, and high efficacy.[2][4][5][6] This technical guide provides a detailed overview and experimental protocols for evaluating This compound (4B-TRZ) as a high-performance corrosion inhibitor for mild steel in acidic media.
Mechanism of Inhibition: A Tale of Two Ends
The efficacy of this compound as a corrosion inhibitor stems from the molecule's dual-functionality. The inhibition mechanism is primarily based on the adsorption of 4B-TRZ molecules onto the metal surface, effectively isolating it from the corrosive environment.[5][7]
-
The Polar "Head" (Triazole Ring): The 1,2,4-triazole ring is rich in nitrogen atoms, which possess lone pairs of electrons. These electrons can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds (chemisorption).[4] Additionally, in an acidic solution, the nitrogen atoms can become protonated, leading to electrostatic interactions with the negatively charged metal surface (physisorption). This combined physical and chemical adsorption creates a strong anchor for the protective film.
-
The Non-Polar "Tail" (Butyl Group): The 4-butyl group is a short, hydrophobic alkyl chain. Once the triazole head is adsorbed onto the metal surface, the butyl tails orient themselves away from the surface, creating a dense, non-polar layer. This layer acts as a physical barrier, repelling water and corrosive ions (like Cl⁻) from reaching the metal surface.
This mixed-mode adsorption results in a stable, self-assembling protective film that significantly retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions.[5]
Performance Evaluation: Protocols & Methodologies
To validate the efficacy of 4B-TRZ, a multi-faceted approach employing gravimetric and electrochemical techniques is essential. Each method provides unique insights into the inhibitor's performance and mechanism.
Gravimetric Method (Weight Loss)
This is the most direct method for determining the corrosion rate. It relies on measuring the mass loss of a metal specimen after immersion in the corrosive solution, as outlined in standards like ASTM G31.[8][9][10]
Protocol:
-
Specimen Preparation:
-
Cut mild steel coupons to a standard size (e.g., 2.5 cm x 2.0 cm x 0.2 cm).
-
Mechanically polish the coupons sequentially with different grades of emery paper (e.g., 240, 400, 600, 800 grit) until a mirror finish is achieved.
-
Degrease the coupons by sonicating in acetone, rinse with distilled water, and dry thoroughly.
-
-
Initial Measurement: Accurately weigh each coupon to four decimal places (W₁).
-
Immersion:
-
Prepare the test solutions: a blank solution (e.g., 1 M HCl) and several solutions containing different concentrations of 4B-TRZ (e.g., 50, 100, 200, 500 ppm).
-
Immerse one coupon in each beaker, ensuring it is fully submerged. A typical test duration is 6 to 24 hours at a constant temperature (e.g., 25 °C).[11]
-
-
Cleaning & Final Measurement:
-
After immersion, retrieve the coupons.
-
Remove corrosion products by scrubbing with a soft brush in a cleaning solution (e.g., 20% NaOH with 200 g/L zinc dust).
-
Rinse with distilled water and acetone, dry, and re-weigh (W₂).[12]
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D)
-
K = 8.76 × 10⁴ (constant)
-
A = Surface area of the coupon (cm²)
-
T = Immersion time (hours)
-
D = Density of mild steel (g/cm³, typically ~7.85)
-
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100
-
CR₀ = Corrosion rate in the blank solution
-
CRᵢ = Corrosion rate in the inhibited solution
-
-
| Inhibitor Conc. (ppm) | Weight Loss (g) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 0.1580 | 12.54 | - |
| 50 | 0.0411 | 3.26 | 74.0 |
| 100 | 0.0221 | 1.75 | 86.0 |
| 200 | 0.0109 | 0.86 | 93.1 |
| 500 | 0.0071 | 0.56 | 95.5 |
Electrochemical Methods
Electrochemical tests provide rapid and mechanistic information about the corrosion process. A standard three-electrode electrochemical cell is used, containing the mild steel specimen as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode (RE).
This technique reveals the kinetics of the anodic and cathodic reactions and helps classify the inhibitor type. The procedure follows standards like ASTM G59.[13][14][15][16][17]
Protocol:
-
Setup: Assemble the three-electrode cell with the prepared working electrode.
-
Stabilization: Immerse the electrode in the test solution and allow the Open Circuit Potential (OCP) to stabilize (typically 30-60 minutes).
-
Polarization Scan: Scan the potential from approx. -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Data Acquisition: Record the current density as a function of potential to generate a Tafel plot (log |i| vs. E).
-
Calculations:
-
Corrosion Current Density (i_corr): Extrapolate the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (E_corr). The intersection point gives i_corr.
-
Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100
-
i_corr₀ = Corrosion current density in the blank solution
-
i_corrᵢ = Corrosion current density in the inhibited solution
-
-
Inhibitor Type:
-
EIS is a powerful, non-destructive technique for studying the properties of the inhibitor film at the metal-solution interface, guided by standards like ASTM G106.[18][19][20] It measures the system's opposition to the flow of AC current as a function of frequency.
Protocol:
-
Setup & Stabilization: Use the same three-electrode cell and allow the OCP to stabilize.
-
Impedance Scan: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Acquisition: Record the impedance data and present it as Nyquist and Bode plots.
-
Analysis:
-
Nyquist Plot: A plot of imaginary impedance (-Z") vs. real impedance (Z'). A larger semicircle diameter indicates higher corrosion resistance.
-
Equivalent Circuit Modeling: Fit the impedance data to an equivalent electrical circuit (e.g., a Randles circuit) to quantify electrochemical parameters.[21]
-
R_s: Solution resistance.
-
R_ct (Charge Transfer Resistance): This parameter is inversely proportional to the corrosion rate. A higher R_ct signifies better inhibition.
-
C_dl (Double-Layer Capacitance): A decrease in C_dl upon inhibitor addition indicates the adsorption of organic molecules, which displace water molecules at the interface.
-
-
Inhibition Efficiency (IE%): IE% = [(R_ctᵢ - R_ct₀) / R_ctᵢ] × 100
-
R_ct₀ = Charge transfer resistance in the blank solution
-
R_ctᵢ = Charge transfer resistance in the inhibited solution
-
-
| Inhibitor Conc. (ppm) | R_ct (Ω·cm²) | C_dl (μF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 45 | 150 | - |
| 100 | 380 | 65 | 88.2 |
| 500 | 950 | 35 | 95.3 |
Surface Analysis Techniques
Visual and compositional analysis of the metal surface provides definitive proof of the inhibitor's protective action.
Protocol:
-
Sample Preparation: Immerse mild steel coupons in blank and inhibited solutions for a set period (e.g., 6 hours). After immersion, gently rinse the coupons with distilled water and dry them under a stream of nitrogen to preserve the adsorbed film.[22]
-
Scanning Electron Microscopy (SEM): Acquire high-resolution images of the coupon surfaces. The uninhibited sample is expected to show a rough, pitted surface characteristic of severe acid attack, while the sample inhibited with 4B-TRZ should display a significantly smoother, well-protected surface.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is used to determine the elemental and chemical composition of the surface film.[23][24] Analysis of the inhibited surface should reveal the presence of N 1s and C 1s peaks corresponding to the triazole ring and butyl chain of the 4B-TRZ molecule, providing direct evidence of its adsorption onto the steel surface.[25][26][27]
Conclusion
This compound demonstrates exceptional performance as a corrosion inhibitor for mild steel in acidic media. Its mechanism relies on the formation of a durable, self-assembling protective film through a mixed adsorption process involving both the triazole ring and the butyl group. The comprehensive testing protocols detailed in this guide—spanning gravimetric, electrochemical, and surface analysis techniques—provide a robust framework for researchers and industry professionals to quantify its high inhibition efficiency, elucidate its mechanism of action, and validate its application in demanding industrial environments.
References
-
ASTM G59-97(2020), Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements, ASTM International, West Conshohocken, PA, 2020, [Link]
-
Fouda, A., et al. (2022). Metal corrosion inhibition by triazoles: A review. RSC Advances, 12, 10346-10376. [Link]
-
ASTM International. (n.d.). Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1. Retrieved from [Link]
-
Scribd. (n.d.). Astm G59. Retrieved from [Link]
-
Ali, I. H., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Molecules, 26(19), 5935. [Link]
-
BSB EDGE. (n.d.). "ASTM G59: 2023 Potentiodynamic Polarization Resistance Test Method". Retrieved from [Link]
-
Scribd. (n.d.). Astm G59 97 2020. Retrieved from [Link]
-
Ugi, B. U., et al. (2023). Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(3), 661-676. [Link]
-
Ugi, B. U., et al. (2023). Triazole Derivatives as Corrosion Inhibitors on Iron (110) Surface: A Theoretical Study. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 661-676. [Link]
-
Metallurgical Engineering Services. (n.d.). Immersion Corrosion. Retrieved from [Link]
-
El-Fakharany, M. K., et al. (2022). Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies. Scientific Reports, 12(1), 16869. [Link]
-
Matergenics Inc. (2023, February 16). EIS and ASTM G106: Electrochemical Impedance Measurements. Retrieved from [Link]
-
Walczak, M. S., et al. (2017). Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. Journal of Visualized Experiments, (121), 55163. [Link]
-
Gadiyar, H. S., et al. (1985). X-ray photoelectron spectroscopy for surface film analysis in corrosion research. Pramana, 24(1-2), 319-332. [Link]
-
Al-Sabri, A. M., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition, 11(3), 1221-1234. [Link]
-
ResearchGate. (2023, October 7). How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? Retrieved from [Link]
-
Virmani, Y. P. (1998). Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. Federal Highway Administration. [Link]
-
Krisher, A. S. (n.d.). Technical Information Regarding Corrosion Testing. Retrieved from [Link]
-
Zelinka, S. L., & Rammer, D. R. (2009). Electrochemical impedance spectroscopy (EIS) as a tool for measuring corrosion of polymer-coated fasteners used in treated wood. Forest Products Laboratory. [Link]
-
Walczak, M. S., et al. (2017). Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. Journal of Visualized Experiments, (121), e55163. [Link]
-
Scribd. (n.d.). Corrosion Measurement by Weight Loss. Retrieved from [Link]
-
Intertek Inform. (2021). ASTM G 31 : 2021 Standard Guide for Laboratory Immersion Corrosion Te. Retrieved from [Link]
-
Rossi, A., et al. (2001). Combined XPS and TOF-SIMS analyses in the study of inhibitor function: Organic films on iron. Surface and Interface Analysis, 31(4), 294-303. [Link]
-
US Lab. (n.d.). ASTM G31 Standard Guide for Laboratory Immersion Corrosion Testing of Metals. Retrieved from [Link]
-
ResearchGate. (2023, October 2). Mechanism and Corrosion Inhibition of Mild Steel by 1,2,4-Triazole in Acidic Media. Retrieved from [Link]
-
Bouklah, M., et al. (2006). Study of the mechanism and inhibiting efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole on mild steel corrosion in acidic media. Corrosion Science, 48(9), 2673-2690. [Link]
-
Kuznetsov, Y. I., et al. (2021). Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution. Coatings, 11(11), 1362. [Link]
-
Vigdorovich, V. I., et al. (2022). Complex Protection of Some Steels in Sulfuric Acid Solutions by 1,2,4-Triazole Derivatives. Materials, 15(19), 6702. [Link]
-
ResearchGate. (2015, August 6). Triazoles used as a Corrosion inhibitor for mild steel in Hydrochloric Acid. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Cross-Coupling Reactions of 4-Alkyl-4H-1,2,4-triazoles
Welcome to the technical support center for optimizing Suzuki cross-coupling reactions, with a specific focus on the synthesis of 4-alkyl-4H-1,2,4-triazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their coupling reactions. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section tackles the most frequent problems encountered during the Suzuki cross-coupling of 4-alkyl-4H-1,2,4-triazoles. Each question is followed by a detailed explanation of the underlying causes and actionable steps for resolution.
Question: My Suzuki coupling reaction is resulting in a low yield or no desired product. What are the primary factors to investigate?
Answer:
Low or non-existent yields in Suzuki coupling reactions involving 4-alkyl-4H-1,2,4-triazoles can stem from several interrelated factors. A systematic approach to troubleshooting is crucial. Here are the key areas to examine:
-
Catalyst Activity and Choice: The palladium catalyst is the heart of the reaction. Its inactivation is a common reason for failure.[1]
-
Cause: Exposure to oxygen can deactivate the Pd(0) active species. Additionally, the nitrogen atoms in the triazole ring can sometimes coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: Ensure all solvents and reagents are meticulously degassed.[1] This can be achieved by bubbling an inert gas like argon or nitrogen through the reaction mixture or by using the freeze-pump-thaw technique.[1] Using a fresh, high-quality palladium source or a more stable pre-catalyst can also be beneficial. For heteroaromatic substrates, specific ligands can be crucial.
-
-
Ligand Selection: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2]
-
Cause: An inappropriate ligand may not effectively promote one or more of these steps, leading to a stalled or slow reaction. For electron-rich heterocyclic systems like 4-alkyl-4H-1,2,4-triazoles, the choice of ligand is particularly important.
-
Solution: Bulky and electron-rich phosphine ligands are often effective for coupling heteroaryl halides.[3] Consider screening ligands such as SPhos, XPhos, or other Buchwald-type ligands.[4] Triazole-based ligands have also shown promise in Suzuki couplings.[4][5][6]
-
-
Base and Solvent System: The base is essential for activating the boronic acid/ester for the transmetalation step.[7][8] Its effectiveness is highly dependent on the solvent.
-
Cause: Poor solubility of the base in the reaction solvent can lead to an incomplete reaction. The choice of base can also influence the rate of competing side reactions.
-
Solution: A screening of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.[9] Often, a mixed solvent system, such as Toluene/H₂O, THF/H₂O, or Dioxane/H₂O, can improve the solubility of the base and facilitate the reaction.[9][10] Some studies on 4-alkyl-4H-1,2,4-triazoles have successfully employed Na₂CO₃ or even sodium t-butoxide.[11]
-
-
Quality of Boronic Acid/Ester: The stability of the organoboron reagent is a frequent point of failure.
-
Cause: Boronic acids are susceptible to degradation, particularly protodeboronation (cleavage of the C-B bond by a proton source).[12] This is especially true for heteroaryl boronic acids.
-
Solution: Use fresh, high-purity boronic acid. For increased stability, consider using boronic esters, such as pinacol esters (Bpin), or potassium trifluoroborate salts.[12][13] While it was traditionally thought that boronic esters must first hydrolyze to the corresponding boronic acid to undergo transmetalation, recent studies have shown that some boronic esters can transmetalate directly.[14][15][16][17]
-
-
Reaction Temperature and Time: Insufficient thermal energy or reaction time can lead to incomplete conversion.
-
Solution: If monitoring indicates a sluggish reaction, consider increasing the temperature or extending the reaction time. Microwave irradiation can sometimes be employed to accelerate the reaction and improve yields.[18]
-
Question: I am observing significant formation of side products, such as homocoupled boronic acid or dehalogenated starting material. How can I minimize these?
Answer:
The formation of side products directly consumes your starting materials and reduces the yield of the desired product. Here’s how to address common side reactions:
-
Homocoupling of the Boronic Acid: This side reaction, which forms a dimer of the boronic acid partner, is often promoted by the presence of oxygen or Pd(II) species.[1][13]
-
Dehalogenation of the Triazole Halide: This occurs when the halogen on your triazole starting material is replaced by a hydrogen atom.
-
Cause: This reductive pathway can be promoted by certain solvents, bases, or sources of hydride.
-
Solution: Changing the solvent or employing a milder, non-coordinating base can sometimes mitigate this issue.[1]
-
-
Protodeboronation: This is the protonolysis of the boronic acid, which effectively removes it from the reaction mixture.
Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual and practical questions regarding the Suzuki cross-coupling of 4-alkyl-4H-1,2,4-triazoles.
Q1: What is the fundamental mechanism of the Suzuki cross-coupling reaction?
A1: The generally accepted catalytic cycle for the Suzuki cross-coupling reaction involves three main steps:[2][19][20]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 4-alkyl-4H-1,2,4-triazole halide, forming a Pd(II) intermediate.[13]
-
Transmetalation: The organic group from the organoboron species (activated by a base) is transferred to the palladium(II) complex, displacing the halide.[8]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[13]
Caption: The catalytic cycle of the Suzuki cross-coupling reaction.
Q2: How do I choose the optimal palladium catalyst and ligand for my specific 4-alkyl-4H-1,2,4-triazole substrate?
A2: The choice of catalyst and ligand is highly substrate-dependent. For heteroaryl halides, particularly those that can act as ligands themselves, catalyst selection is critical.[3]
-
For simple, unhindered substrates: Pd(PPh₃)₄ can be a good starting point.[11]
-
For more challenging or sterically hindered substrates: Pre-catalysts, especially those from the Buchwald, Fu, or Nolan groups, often provide higher activity and stability.[7] These pre-catalysts are designed to cleanly and efficiently generate the active Pd(0) species in situ.[13]
-
Ligand Screening: A small-scale screen of different phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) is often the most effective approach to identify the optimal ligand for a new substrate.[21] The electronic and steric properties of the ligand can dramatically influence the reaction outcome.[2]
Q3: Can I use boronic esters directly, or do they need to be hydrolyzed to boronic acids first?
A3: This is a topic of ongoing research. While it was traditionally believed that boronic esters must hydrolyze to the corresponding boronic acid prior to transmetalation, there is now significant evidence that certain boronic esters can undergo transmetalation directly without prior hydrolysis.[14][16][17] The reactivity of the boronic ester is influenced by its structure. Pinacol esters are widely used due to their stability and ease of handling.[13] In many standard Suzuki protocols that use a biphasic solvent system with water, in-situ hydrolysis likely plays a role. However, for anhydrous conditions, the direct transmetalation pathway is more relevant.
Q4: What is the role of the base in the Suzuki coupling, and how do I select the right one?
A4: The base plays a multifaceted role in the Suzuki coupling mechanism.[8][22] Its primary function is to activate the organoboron compound, making it more nucleophilic and facilitating the transmetalation step.[7][23] It does this by forming a borate species (e.g., [R-B(OH)₃]⁻), which is more reactive towards the palladium(II) complex.[22] The choice of base can significantly impact the reaction's success.
| Base | Common Solvents | Strength | Notes |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Moderate | A common and cost-effective choice.[20] |
| Cs₂CO₃ | Toluene, Dioxane, THF | Strong | Often effective for difficult couplings.[9] |
| K₃PO₄ | Toluene, Dioxane | Strong | A strong, non-nucleophilic base. |
| NaOtBu | Toluene, Dioxane | Very Strong | Used in some specific protocols for 4-alkyl-4H-1,2,4-triazoles.[11] |
| KF | THF | Mild | Can be used when base-sensitive functional groups are present.[7] |
Q5: I have followed all the standard protocols, but my yield is still low. What advanced troubleshooting steps can I take?
A5: If initial troubleshooting fails, a more systematic approach is needed.
Caption: A systematic workflow for advanced troubleshooting.
-
Re-evaluate Reagent Purity: Impurities in starting materials, solvents, or the base can poison the catalyst. Ensure the purity of all components.
-
Consider Additives: In some cases, additives can enhance the reaction. For example, the use of a phase-transfer catalyst like NBu₄Br has been reported to be beneficial in the synthesis of some 4-alkyl-4H-1,2,4-triazole derivatives.[11][24]
-
Alternative Boron Reagents: If protodeboronation is a persistent issue, consider synthesizing a more robust organoboron reagent, such as an MIDA boronate, which is known for its high stability.[13]
-
Alternative Coupling Partners: While bromides are common coupling partners for 4-alkyl-4H-1,2,4-triazoles, iodides are generally more reactive in the oxidative addition step. If you are using a bromide and experiencing low reactivity, switching to the corresponding iodide, if synthetically accessible, could improve the yield.
By systematically addressing these potential points of failure, you can significantly improve the yield and reproducibility of your Suzuki cross-coupling reactions for the synthesis of 4-alkyl-4H-1,2,4-triazoles.
General Experimental Protocol
Below is a general, representative protocol for the Suzuki cross-coupling of a bromo-substituted 4-alkyl-4H-1,2,4-triazole. This should be considered a starting point and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).[20] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.[20]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[20]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkyl-4H-1,2,4-triazole derivative.[20]
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Casanovas, J., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Ito, S. (n.d.). Use of Base Metals in Suzuki Coupling. WordPress. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Lima, G. P., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. Retrieved from [Link]
-
Olesiejuk, M., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c.... Retrieved from [Link]
-
Vaddula, B. R., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Olesiejuk, M., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PubMed Central. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. FAO AGRIS. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. R Discovery. Retrieved from [Link]
-
PubMed. (2019). Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties. Retrieved from [Link]
-
Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Retrieved from [Link]
-
RSC Publishing. (2014). Palladium(ii) complexes bearing the 1,2,3-triazole based organosulfur/ selenium ligand: synthesis, structure and applications in Heck and Suzuki–Miyaura coupling as a catalyst via palladium nanoparticles. Retrieved from [Link]
-
Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-alkyl-4H-1,2,4-triazole core. Reagents and conditions.... Retrieved from [Link]
-
Olesiejuk, M., et al. (2019). Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and application of triazole ligands in suzuki miyaura cross coupling reaction of aryl chlorides. Retrieved from [Link]
-
Chadwick, A. C., et al. (2021). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
Bunev, A. S., et al. (2010). Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Jabeen, S., et al. (2019). Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Research Square. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ResearchGate. (2025). Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity. Retrieved from [Link]
-
ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]
-
Kumar, A., et al. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction.. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura coupling and triazole isomerization.. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the 4-alkyl-4H-1,2,4-triazole precursors.. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Retrieved from [Link]
-
ACS Catalysis. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
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- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. researchgate.net [researchgate.net]
- 19. mt.com [mt.com]
- 20. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. scilit.com [scilit.com]
- 24. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 4-Butyl-4H-1,2,4-triazole
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 4-Butyl-4H-1,2,4-triazole. Here, we address common challenges, focusing on the identification and removal of typical byproducts to ensure the purity and integrity of your final compound.
Introduction
This compound is a key building block in the development of various biologically active molecules. Its synthesis, while conceptually straightforward, can present challenges in achieving high purity due to the formation of several byproducts. The nature and quantity of these impurities are highly dependent on the chosen synthetic route. This guide will provide troubleshooting advice and detailed protocols for the purification of this compound, ensuring you can confidently proceed with your research and development endeavors.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I've synthesized this compound, but my crude product is a mixture. What are the most common byproducts I should expect?
A1: The byproducts in your reaction mixture will largely depend on your synthetic strategy. Here are the most common scenarios:
-
Synthesis from Formic Acid/Formamide and Butylamine/Butylhydrazine: This is a common and direct route. The primary impurities are typically:
-
Unreacted Starting Materials: Residual formic acid, formamide, or butylamine.
-
N,N'-Dibutylformamidine: A plausible byproduct from the condensation of formamide and excess butylamine.
-
Partially Reacted Intermediates: Such as N-butylformamide.
-
-
Einhorn-Brunner or Pellizzari Type Reactions (using diacylhydrazines or acylhydrazides): These methods are also prevalent for creating the triazole core. In addition to unreacted starting materials, you may encounter:
-
1,3,4-Oxadiazole Isomers: A common side product arising from an alternative cyclization pathway of the reaction intermediate.[1]
-
Isomeric Triazoles: If unsymmetrical precursors are used, you can form regioisomers of the desired 1,2,4-triazole.
-
Q2: My main impurity appears to be unreacted starting materials. What is the most efficient way to remove them?
A2: For the removal of unreacted starting materials like formic acid, formamide, and butylamine, a simple extractive workup is often very effective. This compound has moderate polarity and is soluble in various organic solvents, while the starting materials have different solubility profiles.[2]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate and extract any remaining butylamine into the aqueous layer.
-
Base Wash: Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any residual formic acid.
-
Water Wash: Perform a final wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in the separation of the layers.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now depleted of the highly polar or basic starting materials.
Q3: I suspect the formation of N,N'-dibutylformamidine as a byproduct. How can I confirm its presence and remove it?
A3: N,N'-dibutylformamidine is more basic than this compound. This difference in basicity can be exploited for its removal.
-
Confirmation: The presence of the formamidine can often be detected by ¹H NMR spectroscopy, where you would expect to see characteristic signals for the butyl groups attached to the amidine core, which will differ from those in the desired triazole product.
-
Removal: A carefully controlled acidic wash during the extractive workup can selectively remove the more basic formamidine.
Caption: Workflow for the removal of basic formamidine byproduct.
Q4: My synthesis was based on a hydrazide precursor, and I believe I have a 1,3,4-oxadiazole byproduct. How can I separate it from my desired this compound?
A4: 1,3,4-Oxadiazoles are common byproducts in certain triazole syntheses.[1] The separation of these isomers can be challenging due to their similar physical properties. However, column chromatography is often the most effective method.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Begin elution with a solvent system of low polarity (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The 1,3,4-oxadiazole, being generally less polar than the 4H-1,2,4-triazole, should elute first.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Systems: A gradient elution from hexane/ethyl acetate to pure ethyl acetate, and potentially with a small percentage of methanol, is a good starting point.[3]
Q5: My final product is an oil, but I expected a solid. What can I do to induce crystallization?
A5: The oily nature of your product could be due to residual impurities that lower the melting point. If the product is of high purity but still an oil, it may have a low melting point.
-
Purity Check: First, confirm the purity of your product by NMR or LC-MS. If significant impurities are present, further purification by column chromatography is recommended.
-
Recrystallization: If the product is relatively pure, recrystallization can be attempted.
-
Solvent Screening: Test the solubility of your oily product in various solvents to find a suitable recrystallization solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold. Good starting points for this compound could be mixed solvent systems like ethyl acetate/hexane or acetone/water.[4]
-
Dissolution: Dissolve the oil in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | C₆H₁₁N₃ | 125.17 | ~250-260 (est.) | ~45-50 (est.) |
| N,N'-Dibutylformamidine | C₉H₂₀N₂ | 156.27 | ~190-200 (est.) | - |
| 1,3,4-Oxadiazole (parent) | C₂H₂N₂O | 70.05 | 150 | - |
Note: The physical properties for this compound and its potential byproducts are estimates and can vary based on purity and experimental conditions.
Visualizing the Synthesis and Byproduct Formation
Caption: Simplified reaction scheme for the synthesis of this compound and a potential byproduct.
References
-
Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. National Institutes of Health (NIH). Available at: [Link]
- Chromatographic separation and characterization of linkage isomers of the 3-(pyridin-2-yl)-1H-1,2,4-triazole complex of ruthenium. Journal of the American Chemical Society.
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
- Synthesis of 4-n-butyl-1,2,4-triazole. PrepChem.com.
- synthesis of 1,2,4 triazole compounds. ISRES.
- Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal.
-
4-Butyl-1,2,4-triazole - Solubility of Things. Solubility of Things. Available at: [Link]
- SYNTHESIS OF 1,2,4-TRIAZOLES AND THEIR RUTHENIUM BIS-BIPYRIDYL COMPLEXES. Dublin City University.
Sources
Technical Support Center: Purification of 4-Butyl-4H-1,2,4-triazole and its Derivatives
An esteemed resource for professionals in chemical research and pharmaceutical development.
Welcome to the technical support center for the purification of 4-Butyl-4H-1,2,4-triazole and its diverse derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification workflows effectively. The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, making robust purification techniques paramount for obtaining reliable downstream data.[1][2][3]
This guide is structured as a dynamic question-and-answer resource to directly address the practical challenges encountered in the laboratory.
Troubleshooting Guide: Common Purification Hurdles
This section addresses the most frequent issues researchers face during the purification of 4-alkyl-4H-1,2,4-triazole derivatives.
Q1: My recovery after recrystallization is extremely low. What are the likely causes and how can I improve the yield?
Low recovery is a common and frustrating issue. The primary culprits are typically related to solvent selection and execution.
-
Causality & Explanation : The goal of recrystallization is to find a solvent where your compound is highly soluble when hot but sparingly soluble when cold. If the compound remains significantly soluble even at low temperatures, a large portion will be lost in the mother liquor.[4] Another frequent error is using an excessive volume of solvent, which prevents the solution from reaching saturation upon cooling.[4]
-
Step-by-Step Solutions :
-
Optimize Solvent Volume : Dissolve your crude product in the absolute minimum amount of boiling solvent required for complete dissolution. Add the solvent in small portions to the heated crude material.[4]
-
Recover a Second Crop : Do not discard the filtrate (mother liquor) after collecting your first set of crystals. Concentrate the filtrate by about half using a rotary evaporator and cool it again. This will often yield a second, albeit slightly less pure, crop of crystals.[4]
-
Prevent Premature Crystallization : If you are performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the product from crashing out on the filter paper or funnel stem.[4]
-
Re-evaluate Your Solvent : If yields remain low, your chosen solvent may be suboptimal. Refer to the solvent selection table below to identify a more suitable system.
-
Q2: My 1,2,4-triazole derivative "oils out" instead of forming crystals. How do I resolve this?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This is often due to the presence of impurities that depress the melting point or because the solution is supersaturated at a temperature above the compound's melting point.[5]
-
Causality & Explanation : Impurities disrupt the ordered packing required for crystal lattice formation. Alternatively, if the boiling point of the recrystallization solvent is higher than the melting point of your compound, it may separate as a melt.
-
Troubleshooting Techniques :
-
Induce Crystallization :
-
Scratching : Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[4]
-
Seeding : If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution to initiate crystallization.
-
-
Trituration : Remove the solvent and add a different solvent in which your product is insoluble (e.g., hexane or diethyl ether). Stir or sonicate the mixture. This can wash away impurities and induce the oil to solidify.
-
Modify the Solvent System : Lower the temperature at which the solution becomes saturated by adding a small amount of a "better" solvent (one in which the compound is more soluble). Alternatively, consider an anti-solvent crystallization approach.[6]
-
Re-purify : If oiling out persists, it indicates significant impurities. The material should be re-purified by another method, such as column chromatography, before attempting recrystallization again.
-
Q3: After column chromatography, my NMR spectrum still shows impurities. What went wrong?
This issue usually points to a suboptimal choice of stationary or mobile phase, or improper column loading and running technique.
-
Causality & Explanation : 4-Alkyl-1,2,4-triazoles can be quite polar.[1] If the chosen eluent system is too polar, both your compound and impurities with similar polarity will move quickly down the column with little separation (low resolution). Conversely, if the eluent is not polar enough, the compound may streak or fail to elute. Some N-acyl triazoles have been reported to decompose on silica gel.[7][8]
-
Optimization Strategies :
-
Refine Your Mobile Phase : The ideal retention factor (Rƒ) for your target compound on a TLC plate is between 0.25 and 0.35. If your Rƒ is too high, decrease the polarity of your eluent (e.g., increase the hexane-to-ethyl acetate ratio). If it's too low, increase the polarity.
-
Consider Additives : For basic compounds like triazoles, which can interact strongly with acidic silica gel, adding a small amount (0.5-1%) of triethylamine or pyridine to the mobile phase can neutralize active sites and significantly improve peak shape.
-
Alternative Stationary Phases : If silica gel fails, consider other options. For highly polar compounds, reverse-phase (C18) chromatography or hydrophilic interaction liquid chromatography (HILIC) can be effective.[5] Alumina (basic or neutral) can also be a good alternative to silica.
-
Proper Loading : Always dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. Using the mobile phase for dissolution is ideal. If the compound is poorly soluble, use a stronger solvent for dissolution and adsorb the material onto a small amount of silica gel, dry it, and load the resulting powder onto the column.
-
Frequently Asked Questions (FAQs)
Q4: What is the best general-purpose purification technique for this compound derivatives?
There is no single "best" technique; the choice depends on the scale, the nature of the impurities, and the physical properties of the derivative. The following workflow is a robust starting point.
Diagram: General Purification Workflow for 4-Alkyl-1,2,4-Triazoles
Caption: Decision workflow for selecting a primary purification method.
Q5: How do I remove residual metal catalysts (e.g., copper, palladium) from my product?
Metal catalysts, often used in cross-coupling or cycloaddition reactions to synthesize triazole derivatives, can be persistent impurities.[9][10]
-
Aqueous Washes with Chelators : During the workup phase, wash the organic layer containing your product with an aqueous solution of a chelating agent. A 10% solution of ethylenediaminetetraacetic acid (EDTA) or a saturated solution of ammonium chloride (NH₄Cl) is often effective at sequestering and removing residual metal ions.[5]
-
Activated Carbon : Filtering a solution of your product through a small plug of activated carbon can sometimes adsorb trace metal impurities. Use this method with caution, as it can also adsorb your product, leading to yield loss.
-
Specialized Scavengers : For particularly stubborn cases, commercially available silica-based metal scavengers can be used. These are functionalized silica gels that selectively bind specific metals and can be removed by simple filtration.
Q6: I am synthesizing a highly polar, water-soluble triazole derivative. How should I approach its purification?
Highly polar compounds present unique challenges as they are often difficult to extract from aqueous solutions and behave poorly on standard silica gel.
-
Extraction : If the compound is water-soluble, traditional extraction with solvents like ethyl acetate or dichloromethane may be inefficient. Use a more polar solvent like n-butanol for extraction, or perform a continuous liquid-liquid extraction. Alternatively, if your compound is basic, you can acidify the aqueous layer, wash with an organic solvent to remove non-polar impurities, and then basify the aqueous layer to re-extract your product into an organic phase.[6]
-
Chromatography :
-
Reverse-Phase (C18) : This is often the best choice. The stationary phase is non-polar, and you elute with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients).
-
HILIC : Hydrophilic Interaction Liquid Chromatography is another excellent option that uses a polar stationary phase with a mixed aqueous/organic mobile phase.[5]
-
Ion Exchange Chromatography : If your triazole derivative has a permanent charge or a readily ionizable group, this technique can provide excellent separation.
-
Experimental Protocols & Data
Protocol 1: General Recrystallization Procedure
-
Solvent Selection : Choose an appropriate solvent using the table below as a guide. Test solubility with a small amount of crude material in a test tube first.
-
Dissolution : Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary) : If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a pre-heated clean flask.
-
Crystallization : Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing : Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying : Dry the purified crystals under a high vacuum to remove all traces of solvent.
Table 1: Solvent Selection Guide for Recrystallization of Triazole Derivatives
| Solvent | Polarity Index | Boiling Point (°C) | Typical Use Case & Notes |
| Ethanol | 5.2 | 78 | Good for moderately polar triazoles. Often used for final product crystallization. |
| Ethyl Acetate | 4.4 | 77 | Excellent general-purpose solvent. Often paired with hexane as a co-solvent. |
| Toluene | 2.4 | 111 | Useful for less polar derivatives or for washing away non-polar impurities.[6] |
| Hexane/Heptane | 0.1 | 69 / 98 | Typically used as an "anti-solvent" or for triturating oils. |
| Water | 10.2 | 100 | For highly polar or salt-form derivatives. Can be used as an anti-solvent with DMSO or DMF.[6] |
| Acetonitrile | 5.8 | 82 | A polar aprotic solvent, useful for a range of polarities. |
Protocol 2: General Flash Column Chromatography Procedure
-
TLC Analysis : Determine the optimal mobile phase (eluent) by running TLC plates. Aim for an Rƒ of 0.25-0.35 for the target compound. A common starting point for 4-alkyl-triazoles is a mixture of Chloroform/Ethyl Acetate or Hexane/Ethyl Acetate.[9]
-
Column Packing : Pack a glass column with silica gel using the chosen eluent to create a homogenous slurry.
-
Sample Loading : Dissolve the crude product in a minimal volume of the eluent (or a slightly stronger solvent). Carefully add the solution to the top of the silica bed.
-
Elution : Add the mobile phase to the top of the column and apply pressure (air or nitrogen) to begin elution. Collect fractions in test tubes.
-
Fraction Analysis : Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light or with a stain.
-
Combine & Concentrate : Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying : Place the final product under a high vacuum to remove any residual solvent.
References
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Triazole Derivatives.
- Benchchem. (n.d.). Overcoming low solubility of triazole derivatives in organic synthesis.
-
Borys, K. M., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(3), 652. [Link]
- PubMed. (2019). Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties.
- Royal Society of Chemistry. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations.
- Royal Society of Chemistry. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations.
- ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?.
- Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.
- ResearchGate. (n.d.). Synthesis of 4-alkyl-4H-1,2,4-triazole core. Reagents and conditions:...
- MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
- National Institutes of Health (NIH). (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE.
- Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles.
- National Institutes of Health (NIH). (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.
- ACS Publications. (n.d.). Noncovalent Modification of 4,4′-Azo-1,2,4-triazole Backbone via Cocrystallization with Polynitroazoles.
- ACS Publications. (2019). Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts.
- Benchchem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
- Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
- ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques.
- PMC. (n.d.). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis.
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES. Retrieved January 14, 2026, from International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
- ResearchGate. (2025). Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives.
- ResearchGate. (n.d.). Synthesis of 4‐Butyl‐4H‐1,2,4‐triazole ligand (but‐trz).
- ResearchGate. (n.d.). Synthesis of the 4-(4-(methylthio)butyl)-4H-1,2,4-triazole-3-thiols...
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Technical Support Center: Troubleshooting Low Yield in 1,2,4-Triazole Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low yield in the cyclization step of 1,2,4-triazole synthesis. Our goal is to equip you with the expertise and practical insights needed to optimize your synthetic outcomes.
Troubleshooting Guide: A Causal Approach
Low yields in 1,2,4-triazole synthesis are often symptomatic of underlying issues in the reaction setup or execution. This section is designed to help you diagnose and resolve these problems through a systematic, cause-and-effect approach.
Diagram: Troubleshooting Workflow for Low Yield in 1,2,4-Triazole Cyclization
Caption: A logical workflow for troubleshooting common issues in 1,2,4-triazole synthesis.
Q1: My 1,2,4-triazole synthesis is resulting in a very low or no yield. What are the primary factors to investigate?
Low to non-existent yields are a common frustration, but systematic investigation can often pinpoint the cause. Here are the most critical factors to consider:
-
Purity and Integrity of Starting Materials: The purity of your reactants is paramount. For instance, hydrazides can be hygroscopic, and the presence of water can lead to unwanted side reactions or decomposition.[1] Always ensure your starting materials are pure and thoroughly dried before use.[1]
-
Reaction Temperature and Time: The cyclization to form the 1,2,4-triazole ring often requires specific temperature ranges. Insufficient temperature can lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials or the desired product.[1] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
-
Inappropriate Reaction Conditions: The choice of solvent, catalyst, and base can significantly impact the reaction outcome. For instance, in copper-catalyzed syntheses from amidines, solvents like DMSO have been found to be effective.[2][3] The selection of a suitable base is often crucial for promoting the desired reaction and neutralizing any acidic byproducts.[2]
Experimental Protocol: Monitoring Reaction Progress with TLC
-
Prepare a TLC chamber with an appropriate solvent system that provides good separation of your starting materials and expected product.
-
At regular intervals (e.g., every 30-60 minutes), carefully withdraw a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot onto a TLC plate alongside spots of your starting materials for comparison.
-
Develop the TLC plate in the prepared chamber.
-
Visualize the spots under a UV lamp and/or by staining with an appropriate agent (e.g., iodine or potassium permanganate).
-
The reaction is complete when the starting material spots have disappeared and a new spot corresponding to the product is prominent.
Q2: I'm observing multiple products in my reaction mixture. What are the common side products and how can I minimize their formation?
The formation of multiple products points towards competing reaction pathways. Identifying these side products is the first step to mitigating their formation.
-
Formation of 1,3,4-Oxadiazoles: This is a classic side reaction, particularly when using acylhydrazines as starting materials.[1][4] Under dehydrating or acidic conditions, acylhydrazines can undergo intramolecular cyclization to form a stable 1,3,4-oxadiazole ring, competing with the intermolecular reaction to form the desired 1,2,4-triazole.[4]
-
Formation of Isomeric Mixtures: In the synthesis of substituted 1,2,4-triazoles, it's possible to obtain a mixture of isomers (e.g., N-1 vs. N-4 alkylation). The regioselectivity is influenced by factors such as the electrophile, base, and solvent.[1]
-
Controlling Regioselectivity:
-
Data Presentation: Catalyst Influence on Regioselectivity
| Catalyst | Predominant Isomer | Yield (%) | Reference |
| Ag(I) | 1,3-disubstituted-1,2,4-triazole | 88 | [6] |
| Cu(II) | 1,5-disubstituted-1,2,4-triazole | 79 | [6] |
Q3: My reaction appears to be sluggish or requires very high temperatures. Are there ways to improve the reaction efficiency?
For reactions that are slow or demand harsh conditions, several strategies can be employed to enhance efficiency and potentially improve yields.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can often significantly reduce reaction times and improve yields for sluggish reactions.[1] Microwave energy can lead to rapid and uniform heating of the reaction mixture, accelerating the rate of cyclization.
-
Catalyst Optimization: In metal-catalyzed reactions, the choice of the metal salt and any associated ligands is critical. Screening different catalysts (e.g., various copper salts like Cu(OAc)₂ or CuCl₂) and the addition of ligands can enhance catalytic activity and improve reaction efficiency.[2]
-
Solvent Selection: The solvent plays a crucial role in the solubility of reactants and can influence the reaction mechanism.[2] Experimenting with different high-boiling point, polar aprotic solvents like DMF or DMSO can sometimes improve reaction rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 1,2,4-triazoles?
Several well-established methods are used for the synthesis of 1,2,4-triazoles, each with its own advantages and limitations. Some of the most common include:
-
Pellizzari Reaction: This method involves the reaction of an amide with an acylhydrazide at high temperatures.[7][8][9]
-
Einhorn-Brunner Reaction: This reaction involves the condensation of an imide with an alkyl hydrazine.[8][9]
-
Copper-Catalyzed Reactions: Modern methods often employ copper catalysts for the synthesis of 1,2,4-triazoles from starting materials like amidines.[3][5]
-
Oxidative Cyclization of Hydrazones: Hydrazones can be converted to 1,2,4-triazoles through oxidative cyclization using various reagents.[6][10]
Q2: How do I choose the appropriate purification method for my 1,2,4-triazole product?
The choice of purification method depends on the physical properties of your product and the nature of the impurities.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent is often an effective method for purification.[11][12]
-
Column Chromatography: For non-polar to moderately polar compounds, silica gel column chromatography is a standard technique.[11] For highly polar 1,2,4-triazoles, reverse-phase chromatography (C18) or hydrophilic interaction liquid chromatography (HILIC) may be more suitable.[13]
-
Washing with Chelating Agents: If your synthesis involves a metal catalyst, residual metal can be removed by washing the organic solution of your product with an aqueous solution of a chelating agent like EDTA.[13]
Q3: My purified 1,2,4-triazole is an oil, but I was expecting a solid. What could be the reason?
The phenomenon of a compound "oiling out" instead of crystallizing is often due to the presence of impurities, which can depress the melting point.[13] It is also possible that your specific substituted 1,2,4-triazole is inherently an oil at room temperature. Consider re-purifying the oil using column chromatography to remove any remaining impurities. If the product is still an oil, you may need to characterize it in its oily state.
References
-
ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Organic Chemistry Frontiers. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 26. Different isomeric forms of 1,2,4-triazole. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine. Chemical Communications. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions of triazoles. Retrieved from [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
-
National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Practical Methods for the Synthesis of 1,2,4‐Triazole[1,5‐a]pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the formation 1,2,4-triazole from hydrazines and cyanides. Retrieved from [Link]
-
ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. Retrieved from [Link]
-
CORE. (1979). Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO) 2, Dess–Martin periodinane and Ley's TPAP/NMO. Retrieved from [Link]
Sources
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- 5. isres.org [isres.org]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 9. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Impact of different catalysts and bases on 4-Butyl-4H-1,2,4-triazole synthesis efficiency
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Butyl-4H-1,2,4-triazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will focus on the critical roles of catalysts and bases in controlling reaction efficiency, yield, and particularly, the regioselectivity of the N-alkylation step.
This guide is structured into two main sections:
-
Troubleshooting Guide: A problem-oriented section to address common issues encountered during the synthesis.
-
Frequently Asked Questions (FAQs): A broader section covering fundamental principles, reaction mechanisms, and protocol selection.
Part 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format.
Question 1: I am getting a very low yield of my desired this compound. What are the likely causes and how can I fix it?
Low yield is a common problem that can often be traced back to suboptimal reaction conditions or reagent choice. Let's break down the potential culprits.
Possible Cause A: Inefficient Deprotonation of 1,2,4-Triazole
The N-alkylation of 1,2,4-triazole with butyl bromide is an SN2 reaction that requires the triazole to act as a nucleophile. For this to happen, the N-H proton must be removed by a base to form the triazolate anion. If the base is too weak or used in insufficient quantity, the concentration of the reactive anion will be low, leading to poor conversion.
-
Solution 1: Re-evaluate Your Choice of Base. Weak bases like sodium carbonate (Na₂CO₃) may result in incomplete conversion.[1] Consider using a stronger base to drive the deprotonation forward. Potassium carbonate (K₂CO₃) is a common and effective choice.[2][3] For very stubborn reactions, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective and can also improve regioselectivity towards the desired N4-isomer.[4][5] Sodium t-butoxide is another strong base that has been used successfully.[2]
-
Solution 2: Check Stoichiometry. Ensure you are using at least one molar equivalent of the base relative to the 1,2,4-triazole. Sometimes, using a slight excess (e.g., 1.1 to 1.5 equivalents) can compensate for any base lost to moisture or other side reactions.
Possible Cause B: Poor Reactivity or Phase Separation
If your solvent system is biphasic (e.g., toluene/water), the triazolate salt (often in the aqueous phase or as a solid) may not come into effective contact with the butyl bromide (in the organic phase).
-
Solution: Employ a Phase-Transfer Catalyst (PTC). A PTC, such as tetrabutylammonium bromide (TBAB or NBu₄Br), is essential in such systems.[2] The lipophilic tetrabutylammonium cation pairs with the triazolate anion, shuttling it into the organic phase where it can react with the alkylating agent. A typical catalytic loading is 5-10 mol%.[2]
Question 2: My main problem is impurity. I am forming a significant amount of the 1-Butyl-1H-1,2,4-triazole isomer. How can I improve the regioselectivity?
This is the most critical challenge in this synthesis. The triazolate anion is an ambident nucleophile, meaning the negative charge is delocalized over the N1 and N2 (and by extension, N4) positions. Alkylation can therefore occur at either N1 or N4.[6][7] Fortunately, this can be controlled.
Controlling Factor 1: Choice of Base and Catalyst
The counter-ion of the base and any catalysts present can create specific ion-pairing interactions that shield one nitrogen atom while leaving another available for attack.
-
Organocatalysis for N4-Selectivity: Certain organocatalysts, like amidinium or guanidinium receptors, can form highly structured ion pairs with the triazolate anion.[6] This "noncovalent in situ protection" effectively blocks the N1 and N2 positions, directing the butyl bromide to attack the N4 position, leading to a dramatic increase in the desired 4-butyl isomer.[6]
-
DBU for N1-Selectivity (A Cautionary Tale): Interestingly, while DBU is an excellent base for achieving high conversion, it has been reported to favor the formation of the 1-substituted isomer in many cases.[5] Therefore, if your goal is the 4-butyl product, DBU might not be the optimal choice unless other directing factors are at play.
Controlling Factor 2: Reaction Conditions
-
Solvent Choice: The polarity of the solvent can influence which nitrogen atom is more nucleophilic. In general, polar aprotic solvents like DMF or DMSO are common for this type of alkylation.
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetic product over the thermodynamic one. However, this may come at the cost of a slower reaction rate.[8]
The following table summarizes the expected impact of different base/catalyst systems on regioselectivity.
| Base / Catalyst System | Predominant Isomer | Typical N4:N1 Ratio (Approx.) | Rationale | Reference(s) |
| K₂CO₃ / TBAB in Toluene/H₂O | Mixture, often N1 favored | 30:70 to 50:50 | Standard PTC conditions, little steric direction. | [2] |
| NaH in DMF | Mixture, often N1 favored | 40:60 | Strong base, but small Na⁺ cation provides minimal steric shielding. | [1] |
| DBU in THF | N1-isomer | ~10:90 | DBU salt may favor alkylation at the less-hindered N1 position. | [5] |
| Amidinium PTC | N4-isomer | Up to 94:6 | Catalyst forms a specific ion pair, sterically blocking N1/N2 sites. | [6] |
Question 3: My reaction seems to stall and does not go to completion, even with a strong base. What else could be wrong?
If both the base and catalyst systems are appropriate, consider these other factors:
-
Quality of Reagents:
-
1,2,4-Triazole: Ensure it is dry. Moisture will consume the base.
-
Butyl Bromide: This alkylating agent can degrade over time. Using old or improperly stored butyl bromide can result in lower reactivity. Consider using freshly distilled or newly purchased reagent.
-
Solvent: Ensure you are using anhydrous (dry) solvents, especially with moisture-sensitive bases like NaH or KOtBu.
-
-
Reaction Temperature: While higher temperatures can sometimes lead to side products, insufficient heat will slow the reaction rate dramatically. For butyl bromide, a reaction temperature of 80-110°C is often required.[2][8] Monitor the reaction progress using TLC or GC-MS to determine the optimal time and temperature.[8]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the N-alkylation of 1,2,4-triazole?
The synthesis of this compound from the parent triazole is a nucleophilic substitution reaction (SN2). The process can be broken down into two key steps:
-
Deprotonation: A base (B:) removes the acidic proton from one of the nitrogen atoms of the 1,2,4-triazole ring, creating a negatively charged triazolate anion. This anion is resonance-stabilized, with the negative charge shared across the nitrogen atoms.
-
Nucleophilic Attack: The electron-rich triazolate anion acts as a nucleophile, attacking the electrophilic carbon atom of the butyl bromide. This displaces the bromide ion and forms the new Nitrogen-Carbon bond.
The regioselectivity of the reaction is determined during the second step, where either the N1 or N4 atom performs the nucleophilic attack.
// Reactants Triazole [label="1,2,4-Triazole"]; Base [label="Base (B:)"]; BuBr [label="Butyl Bromide"];
// Intermediates Triazolate [label="Triazolate Anion\n(Resonance Stabilized)"];
// Products N4_Product [label="this compound\n(Desired Product)"]; N1_Product [label="1-Butyl-1H-1,2,4-triazole\n(Side Product)"]; HB [label="H-B⁺"]; Br [label="Br⁻"];
// Step 1: Deprotonation {rank=same; Triazole; Base;} Triazole -> Triazolate [label=" Step 1:\n Deprotonation"]; Base -> Triazolate; Triazolate -> HB [style=invis];
// Step 2: Nucleophilic Attack {rank=same; Triazolate; BuBr;} Triazolate -> N4_Product [label=" Step 2a:\n N4 Attack"]; Triazolate -> N1_Product [label=" Step 2b:\n N1 Attack"]; BuBr -> N4_Product; BuBr -> N1_Product; N4_Product -> Br [style=invis]; N1_Product -> Br [style=invis]; } ends_dot Caption: General mechanism for the N-alkylation of 1,2,4-triazole.
Q2: Can I synthesize the 1,2,4-triazole ring myself instead of buying it?
Yes, one of the most direct methods for synthesizing the parent 1,2,4-triazole ring is by reacting hydrazine with an excess of formamide.[9][10]
This method involves heating hydrazine (or its hydrate or sulfate salt) with at least 2.5 molar equivalents of formamide at temperatures between 140-210°C.[10][11] The excess formamide acts as both a reactant and a solvent. High yields (over 90%) and high purity can be achieved with this method, making it a cost-effective route for large-scale production.[9] The resulting 1,2,4-triazole can then be isolated and used in the subsequent alkylation step as described above.
Q3: Can you provide a reliable, step-by-step protocol for synthesizing this compound with good N4-selectivity?
The following protocol is a synthesized example based on modern organocatalytic methods designed to maximize N4-selectivity.[6]
Objective: To synthesize this compound with high regioselectivity.
Materials:
-
1,2,4-Triazole (1.0 eq)
-
1-Bromobutane (Butyl Bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (1.5 eq)
-
Amidinium Phase-Transfer Catalyst (e.g., a Josiphos-derived catalyst as described in literature) (0.05 eq)
-
Toluene (Anhydrous)
-
Water (Deionized)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,4-triazole (1.0 eq), potassium carbonate (1.5 eq), and the amidinium catalyst (0.05 eq).
-
Solvent Addition: Add anhydrous toluene to the flask to create a slurry (concentration approx. 0.5 M).
-
Reagent Addition: Add 1-bromobutane (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The starting 1,2,4-triazole is polar and should have a low Rf on silica gel (e.g., in ethyl acetate/hexane), while the product will be significantly less polar.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).
-
Transfer the filtrate to a separatory funnel and wash with water (2x) to remove any remaining salts and highly polar impurities.
-
Wash the organic layer with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often a mixture of N4 and N1 isomers. Purify by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to separate the two isomers. The N4-isomer is generally the less polar of the two.
Q4: What are the key safety precautions for this synthesis?
-
Hydrazine: If you are synthesizing the triazole ring, be aware that hydrazine is highly toxic, corrosive, and a suspected carcinogen. Handle it only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Bases: Strong bases like DBU and sodium t-butoxide are corrosive. Avoid contact with skin and eyes. NaH is pyrophoric and reacts violently with water; handle under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Toluene and other organic solvents are flammable. Ensure all heating is done using a heating mantle or oil bath with no nearby ignition sources.
-
Alkylating Agents: Butyl bromide is a lachrymator (causes tearing) and is harmful if inhaled or absorbed through the skin. Always handle it in a fume hood.
References
-
Gudeika, D., et al. (2018). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 4H-1,2,4-triazoles. Available at: [Link]
-
Leist, M., et al. (2019). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation. PubMed. Available at: [Link]
-
Slideshare. Regioselective 1H-1,2,4 Triazole alkylation. Available at: [Link]
-
Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Available at: [Link]
-
Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]
- Petree, H. E., et al. (1981). Method for direct preparation for 1,2,4-triazole from hydrazine and formamide. Google Patents.
-
Farghaly, T. A., et al. (2018). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. PDF. Available at: [Link]
-
Core.ac.uk. Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. Available at: [Link]
-
Pubs-core.ac.uk. Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. Available at: [Link]
-
Sugden, C. K., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
-
ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole. Available at: [Link]
-
Li, Y., et al. (2024). Asymmetric Cyano-Functionalized Benzo[2][6][12]triazole-Based Donor Polymers for High-Performance Polymer Solar Cells with 19.79% Efficiency. ACS Publications. Available at: [Link]
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide - Google Patents [patents.google.com]
- 10. "Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Fo" by Harris E. Petree, Joseph R. Pociask et al. [scholarship.richmond.edu]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
Challenges in the scale-up synthesis of 4-Butyl-4H-1,2,4-triazole
Technical Support Center: Synthesis of 4-Butyl-4H-1,2,4-triazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered during the lab-scale and scale-up synthesis of this important heterocyclic compound. We will move beyond simple procedural outlines to address the underlying chemical principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries regarding the synthesis of this compound.
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent and practical methods for synthesizing N-substituted 1,2,4-triazoles, including the 4-butyl derivative, are typically either through direct alkylation of the parent heterocycle or by constructing the triazole ring.[1]
-
Direct Alkylation: This is often the most straightforward approach, involving the N-alkylation of 1H-1,2,4-triazole with a suitable butylating agent, such as 1-bromobutane or 1-iodobutane, in the presence of a base.[2][3]
-
Ring Formation (Cyclization): These methods build the triazole ring from acyclic precursors. A common example involves reacting formylhydrazine with an orthoformate, followed by condensation with n-butylamine to form the desired 4-substituted triazole.[1]
Q2: My alkylation reaction is producing a mixture of isomers. Why is this happening and which is the desired product?
A2: This is the most critical challenge in this synthesis. 1H-1,2,4-triazole exists in two tautomeric forms (1H and 4H) and possesses two nucleophilic nitrogen atoms (N1 and N4) available for alkylation.[4][5] This leads to the formation of two possible regioisomers: 1-Butyl-1H-1,2,4-triazole and the desired this compound. The ratio of these products is highly dependent on reaction conditions.[5] The 4-substituted isomer is often the target in many applications due to its symmetry and specific biological or material properties.
Q3: My final product is a hard-to-purify oil instead of a solid. What can I do?
A3: It is common for N-alkylated triazoles to be low-melting solids or oils, especially if minor impurities are present that depress the freezing point.[6] Purification can be challenging. High-vacuum distillation (short-path) is often the most effective method for obtaining a pure, solvent-free product.[3] If distillation is not feasible, converting the oily product to a solid salt (e.g., a hydrochloride or picrate) can facilitate purification by crystallization, after which the free base can be regenerated.
Q4: Yields are consistently low. What are the most likely causes on a larger scale?
A4: Low yields during scale-up can stem from several factors that are less prominent at the bench scale.[7]
-
Incomplete Reaction: Insufficient reaction time or inadequate heating/mixing in a large reactor can lead to incomplete conversion.
-
Side Reactions: Over-alkylation can occur, where the initially formed product reacts further to form a quaternary 1,4-dibutyl-1,2,4-triazolium salt.[3]
-
Work-up Losses: this compound has significant water solubility, similar to the parent heterocycle.[5] During aqueous work-up, a substantial amount of product can be lost to the aqueous phase. Continuous liquid-liquid extraction is a proven method to mitigate this issue.[1][3]
Q5: What are the primary safety concerns when scaling up this synthesis?
A5: Safety is paramount. Key concerns include:
-
Reagents: Alkylating agents like 1-bromobutane are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). If alternative syntheses are considered, precursors like hydrazine are highly toxic and carcinogenic.[8]
-
Exotherms: Alkylation reactions can be exothermic. During scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction must be charged and heated carefully, with temperature monitoring and a cooling plan in place.
-
Solvents and Bases: Handling large quantities of flammable solvents and corrosive bases (e.g., sodium methoxide, sodium hydroxide) requires adherence to standard chemical plant safety protocols.
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving specific experimental issues.
Issue 1: Poor Regioselectivity - High Formation of 1-Butyl Isomer
-
Underlying Cause: The 1,2,4-triazole anion is an ambident nucleophile. The site of alkylation (N1 vs. N4) is influenced by the nature of the counter-ion, solvent, and temperature, according to Hard and Soft Acid and Base (HSAB) theory. The N1 position is generally considered "softer" and the N4 position "harder."
-
Troubleshooting & Optimization:
-
Choice of Base and Solvent: The selection of the base is critical. Using sodium methoxide in methanol to form the sodium salt of 1,2,4-triazole prior to alkylation typically favors N1 substitution.[3] To favor the desired N4 isomer, a common strategy is to use a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (n-Bu4NBr) with a base like aqueous sodium hydroxide in a biphasic system.[5]
-
Temperature Control: Lower temperatures may favor one isomer over the other. It is recommended to run small-scale experiments screening temperatures from room temperature up to reflux to determine the optimal condition for maximizing the 4-butyl isomer.
-
| Parameter | Condition Favoring N1-Alkylation | Condition Favoring N4-Alkylation | Rationale |
| Base | Sodium Methoxide, Sodium Hydride | Sodium Hydroxide, Potassium Carbonate | Stronger, ionic bases can lead to different ion-pairing and reactivity. |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Biphasic (e.g., Toluene/Water) or Polar Protic | Solvent polarity affects the solvation of the triazole anion, influencing which nitrogen is more accessible. |
| Catalyst | None | Phase-Transfer Catalyst (e.g., n-Bu4NBr) | A PTC helps transport the triazolide anion into the organic phase, altering its reactivity profile.[5] |
Issue 2: Difficult Purification and Product Isolation
-
Underlying Cause: The polarity and high water solubility of this compound make it difficult to extract efficiently from aqueous solutions using standard organic solvents.[5] Furthermore, separating the 1-butyl and 4-butyl isomers can be challenging due to their similar physical properties.
-
Troubleshooting & Optimization:
-
Extraction: For scale-up, batch extractions are often insufficient. A continuous liquid-liquid extractor is highly recommended. The aqueous phase is repeatedly passed through an immiscible organic solvent (like chloroform or dichloromethane), ensuring exhaustive extraction of the water-soluble product.[1][3]
-
Isomer Separation: If a significant amount of the 1-butyl isomer is present, purification by fractional distillation under reduced pressure is the most viable industrial method. The boiling points of the two isomers are typically different enough to allow for separation.
-
Chromatography: For laboratory scale, column chromatography can be used, but it is often not practical for large quantities. If required, using a more polar solvent system or switching to a different stationary phase (e.g., alumina) might improve separation.
-
Workflow Diagram: Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield issues.
Part 3: Experimental Protocol & Reaction Scheme
This section provides a representative, self-validating protocol for the synthesis of this compound via direct alkylation.
Reaction Scheme: Alkylation of 1H-1,2,4-triazole
Caption: Synthesis of this compound via direct alkylation.
Detailed Protocol: Scale-up Synthesis (1 mol scale)
Disclaimer: This protocol is for informational purposes and should be adapted and optimized for specific laboratory or plant conditions. A thorough risk assessment must be conducted before proceeding.
Reagents:
-
1H-1,2,4-Triazole: 69.06 g (1.0 mol)
-
1-Bromobutane: 137.02 g (1.0 mol, ~108 mL)
-
Anhydrous Potassium Carbonate (K₂CO₃), fine powder: 207.3 g (1.5 mol)
-
Acetonitrile: 1 L
Equipment:
-
2 L three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer/temperature probe
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: Assemble the 2 L flask with the mechanical stirrer, reflux condenser, and thermometer. Ensure the setup is dry and under an inert atmosphere (e.g., nitrogen).
-
Charging Reagents: To the flask, add acetonitrile (1 L), 1H-1,2,4-triazole (69.06 g), and powdered potassium carbonate (207.3 g).
-
Initiate Stirring: Begin vigorous stirring to create a well-mixed slurry.
-
Addition of Alkylating Agent: Slowly add 1-bromobutane (108 mL) to the slurry at room temperature over 15-20 minutes.
-
Heating: Heat the reaction mixture to reflux (approx. 82°C) and maintain this temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC to confirm the consumption of the starting 1,2,4-triazole. The reaction is typically complete within 24-48 hours.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile (2 x 50 mL).
-
Solvent Removal: Combine the filtrate and washes and concentrate the solution using a rotary evaporator to remove the bulk of the acetonitrile. This will yield a crude oil or semi-solid.
-
Aqueous Work-up (Optional but recommended): Dissolve the crude residue in dichloromethane (500 mL) and wash with water (2 x 250 mL) to remove any remaining inorganic salts. Note: Be aware of potential product loss to the aqueous phase. Analyze the aqueous layer for product content.
-
Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and fully remove the solvent on a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional vacuum distillation to separate the desired this compound from the 1-butyl isomer and any non-volatile impurities. The pure product should be a colorless oil or low-melting solid.
References
-
G. A. G. G. F. A. D. S. M. F. A. S. A. G. M. L. S. T. S. A. S. (n.d.). Synthesis of N-Substituted 1,2,4-Triazoles. A Review - Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
-
Chourasiya, P. V. S. K. (2023, November 8). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management. Retrieved January 14, 2026, from [Link]
-
Zhang, Y., Wang, T., Zhang, J., & Wang, Q. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved January 14, 2026, from [Link]
-
G. A. G. G. F. A. D. S. M. F. A. S. A. G. M. L. S. T. S. A. S. (n.d.). synthesis of 1,2,4 triazole compounds - ISRES. Retrieved January 14, 2026, from [Link]
-
Zhang, Y., Wang, T., Zhang, J., & Wang, Q. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Retrieved January 14, 2026, from [Link]
-
Ledzion, R., & Nosal, A. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. Retrieved January 14, 2026, from [Link]
-
Hichri, F., Omri, A., Hossan, A., & Jannet, H. B. (n.d.). Synthesis of the 4-(4-(methylthio)butyl)-4H-1,2,4-triazole-3-thiols... ResearchGate. Retrieved January 14, 2026, from [Link]
-
Ledzion, R., & Nosal, A. (2019, February 12). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PMC. Retrieved January 14, 2026, from [Link]
-
Uddin, M. J., Al-Rashida, M., & Rahman, M. M. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Journal of Chemistry. Retrieved January 14, 2026, from [Link]
-
Maynard, Z. B., Nichol, G. S., & Waterman, R. (2023, August 1). (4-Butyl-1-ethyl-1,2,4-triazol-5-ylidene)rhodium(I) tetrafluoridoborate. PMC. Retrieved January 14, 2026, from [Link]
-
Halit, M., Pittala, N., Hobballah, A., & Triki, S. (n.d.). Synthesis of 4‐Butyl‐4H‐1,2,4‐triazole ligand (but‐trz).. ResearchGate. Retrieved January 14, 2026, from [Link]
-
(n.d.). Synthesis of 4-n-butyl-1,2,4-triazole. PrepChem.com. Retrieved January 14, 2026, from [Link]
-
Neofytos, D., Horn, D., & Anaissie, E. (2010, April 20). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. PMC. Retrieved January 14, 2026, from [Link]
-
(n.d.). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Retrieved January 14, 2026, from [Link]
- (n.d.). US4269987A - Purification of triazoles. Google Patents.
-
Ledzion, R., & Nosal, A. (2020, December 10). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. MDPI. Retrieved January 14, 2026, from [Link]
-
(n.d.). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. ResearchGate. Retrieved January 14, 2026, from [Link]
-
(n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved January 14, 2026, from [Link]
-
(n.d.). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Retrieved January 14, 2026, from [Link]
-
Shackelford, S. A., Anderson, M. B., & Christie, L. C. (n.d.). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
-
(n.d.). Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. Chemical Communications (RSC Publishing). Retrieved January 14, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. (4-Butyl-1-ethyl-1,2,4-triazol-5-ylidene)[(1,2,5,6-η)-cycloocta-1,5-diene](triphenylphosphane)rhodium(I) tetrafluoridoborate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of 4-Butyl-4H-1,2,4-triazole for biological assays
Technical Support Center: Solubilization of 4-Butyl-4H-1,2,4-triazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical guidance to address one of the most common challenges encountered in the lab: achieving and maintaining the solubility of this compound in aqueous solutions for biological assays. We will explore the physicochemical reasons behind these challenges and provide validated, step-by-step protocols to ensure your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to directly answer the pressing questions you may have when this compound fails to dissolve or precipitates out of solution during your experimental workflow.
Q1: My this compound is not dissolving in my aqueous buffer. What is the primary reason for this, and what should be my first step?
Answer: The solubility challenge stems from the compound's chemical structure. This compound possesses a polar triazole ring, which contributes to some degree of polarity, but this is counteracted by the nonpolar four-carbon butyl group.[1] This dual nature—a moderately polar head and a hydrophobic tail—results in limited solubility in water.[1]
Your first and most critical step is to not attempt to dissolve the compound directly in an aqueous buffer. Instead, you must first prepare a high-concentration stock solution in a suitable organic solvent. This is the standard and most reliable method for handling hydrophobic or poorly soluble compounds in biological research.[2]
Q2: What is the best organic solvent for preparing a concentrated stock solution of this compound?
Answer: The principle of "like dissolves like" is your guide here. Given its moderate polarity and hydrophobic character, the compound is readily soluble in several common organic solvents.[1] For biological assays, Dimethyl Sulfoxide (DMSO) is the most widely used and recommended solvent due to its powerful solubilizing capacity and relatively low toxicity in cell culture at low final concentrations.[3][4]
Here is a summary of suitable solvents. Always use anhydrous, high-purity grade solvents to avoid introducing water, which can lower the solubility of your compound in the stock solution.[5]
| Solvent | Typical Stock Concentration | Key Considerations |
| DMSO | 10-100 mM | Primary recommendation. Excellent solubilizing power. Ensure final assay concentration is ≤0.5% to avoid cytotoxicity.[6] |
| Ethanol (EtOH) | 10-50 mM | Good alternative. Can be more volatile than DMSO. Some cell types are more sensitive to ethanol. |
| Methanol (MeOH) | 10-50 mM | Soluble, but generally more toxic to cells than DMSO or ethanol. Use with caution. |
| Acetone | Soluble[1] | Not typically recommended for cell-based assays due to high volatility and cytotoxicity. |
This data is compiled based on the general solubility profile of N-alkylated triazoles.[1][7]
Q3: I successfully dissolved my compound in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. How can I prevent this "crashing out"?
Answer: This is a classic problem known as solvent-induced precipitation. It occurs when a compound dissolved in a "strong" organic solvent is rapidly introduced into a "weak" aqueous solvent, causing it to fall out of solution.[3][8] The key to preventing this is a careful, stepwise dilution process that avoids creating localized areas of high compound concentration in the aqueous phase.
The core principle: Add the aqueous buffer to your stock solution gradually, not the other way around, especially for the initial dilution step. This maintains a higher percentage of the organic solvent during the critical first dilution, keeping the compound soluble as it is introduced to the aqueous environment.
Below is a workflow diagram illustrating the correct procedure.
Caption: Workflow for diluting DMSO stock solutions.
See the detailed Protocol 2 below for a step-by-step guide to performing this serial dilution correctly.
Q4: My assay is highly sensitive to organic solvents. Are there alternative solubilization strategies I can use?
Answer: Yes. If you must keep the final DMSO or ethanol concentration extremely low (<0.1%) or eliminate it entirely, you can explore advanced formulation techniques. These methods aim to increase the apparent water solubility of the compound.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble.[11][12]
-
How it works: The butyl tail of your compound partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic shell of the complex allows it to dissolve in water.[9]
-
Which to use: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations for their high water solubility and low toxicity.[][11]
-
-
pH Adjustment: The 1,2,4-triazole ring contains nitrogen atoms that can be protonated under acidic conditions.[13] The pKa of the parent 1,2,4-triazole is 2.45 for the protonated form.[13] By lowering the pH of your buffer (e.g., to pH 3-5), you may increase the solubility of this compound by forming a more soluble cationic salt.
-
Critical Caveat: You must verify that the low pH does not affect your assay's biological activity, cell viability, or the stability of other components.
-
-
Use of Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) can form micelles that encapsulate hydrophobic compounds, increasing their solubility.[14] This is often a last resort, as surfactants can interfere with biological membranes and assay readouts. Use at very low concentrations (e.g., 0.01-0.1%) and perform rigorous validation.
The following flowchart can guide your decision-making process.
Caption: Decision tree for solubilization strategy.
Q5: How do I prepare the proper "vehicle control" for my experiments?
Answer: The vehicle control is arguably one of the most critical controls in your experiment. Its purpose is to isolate the effect of the compound from any potential effects of the solvent used to dissolve it.[15] An improperly prepared vehicle control can lead to misinterpretation of your data.
The Rule: The vehicle control must contain the exact same concentration of the organic solvent (and any other solubilizing agents) as your highest-concentration experimental sample, but without the compound.[4]
For example, if your highest concentration of this compound is 100 µM, and this well contains 0.1% DMSO, your vehicle control must be your assay buffer containing exactly 0.1% DMSO.[6] You would prepare this by performing the exact same serial dilution procedure (Protocol 2) using only the solvent (DMSO) instead of the compound stock solution.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Objective: To create a stable, high-concentration stock solution of this compound.
Materials:
-
This compound (MW: 125.17 g/mol )[16]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene microcentrifuge tube
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare 1 mL of a 100 mM solution, calculate the required mass:
-
Mass (mg) = 100 mmol/L * 0.001 L * 125.17 g/mol * 1000 mg/g = 12.52 mg
-
-
Weighing: Accurately weigh 12.52 mg of this compound and transfer it to your sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. The compound is a liquid at room temperature, so dissolution should be rapid.[1]
-
Warming/Sonication (if necessary): If dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[5] Sonication can also be used to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. To minimize freeze-thaw cycles, which can cause precipitation over time, aliquot the stock solution into smaller, single-use volumes.[17]
Protocol 2: Serial Dilution into Aqueous Assay Buffer to Avoid Precipitation
Objective: To dilute the DMSO stock solution into an aqueous buffer to achieve the final working concentration while preventing compound precipitation. This example prepares a final concentration of 100 µM with 0.1% DMSO.
Procedure:
-
Prepare Intermediate Dilution:
-
Pipette 90 µL of your aqueous assay buffer into a sterile microcentrifuge tube.
-
Add 10 µL of your 100 mM DMSO stock solution (from Protocol 1) to the buffer.
-
Pipette up and down gently but thoroughly to mix. Do not vortex, as this can introduce shear stress and foaming.
-
This creates a 10 mM intermediate solution in 10% DMSO.
-
-
Prepare Final Working Solution:
-
Calculate the volume needed for your experiment. For this example, we will prepare 1 mL.
-
Pipette 990 µL of your aqueous assay buffer into a new sterile tube.
-
Add 10 µL of the 10 mM intermediate solution to the buffer.
-
Mix thoroughly by gentle inversion or pipetting.
-
This creates your final 100 µM working solution in 0.1% DMSO.
-
-
Vehicle Control Preparation: Repeat steps 1 and 2 using pure DMSO in place of the compound stock solution. This will create your 0.1% DMSO vehicle control.
-
Use Immediately: It is best practice to prepare working solutions fresh for each experiment and use them promptly.
References
- Solubility of Things. (n.d.). 4-Butyl-1,2,4-triazole.
- Fenyvesi, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. National Institutes of Health.
- Open Exploration Publishing. (2025). Further considerations to improve the druggability of biaryl hydroxy-triazole and fluorene-triazole hybrids.
- BenchChem. (2025). Preventing oleanolic acid precipitation in DMSO stock solutions.
- Araceli Biosciences. (2020). Controlling your High Content Assays.
- ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?
- CORE. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
- Chemistry Stack Exchange. (2021). How are cyclodextrins used to form inclusion complexes with drug molecules?
- PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- PubMed Central. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- ResearchGate. (2015). Can I use an untreated control (cells+media+reagent) instead of a vehicle control to calculate % cell viability?
- ResearchGate. (2017). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?
- MDPI. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Solubility of Things. (n.d.). 1,2,4-Triazole.
- IntechOpen. (2022). Triazole Compounds: Recent Advances in Medicinal Research.
- ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS?
- Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- Wikipedia. (n.d.). 1,2,4-Triazole.
- U.S. Environmental Protection Agency. (n.d.). 4H-1,2,4-Triazole, 4-butyl-.
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Technical Support Center: Preventing Regioisomer Formation in 1,2,4-Triazole Synthesis
Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. The formation of regioisomers is a common hurdle in the synthesis of substituted 1,2,4-triazoles, impacting yield, purification, and the overall efficiency of your workflow.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you with the knowledge to control the regiochemical outcome of your reactions and streamline the synthesis of your target molecules.
Troubleshooting Guide: Addressing Specific Regioselectivity Issues
This section addresses common problems encountered during 1,2,4-triazole synthesis in a practical, question-and-answer format.
Question 1: My reaction is producing a mixture of 1,5- and 1,3-disubstituted-1,2,4-triazoles. How can I selectively synthesize the 1,5-isomer?
Answer:
The formation of a mixture of 1,3- and 1,5-disubstituted regioisomers is a frequent challenge, particularly in reactions involving the cyclization of intermediates where two nitrogen atoms can act as nucleophiles. To favor the formation of the 1,5-disubstituted-1,2,4-triazole, consider the following strategies:
-
Strategic Choice of Starting Materials and Reagents: A reliable method for the regioselective synthesis of 1,5-disubstituted-1,2,4-triazoles involves the use of oxamide- or oxalate-derived amidine reagents.[1] These stable crystalline solids react with aryl or alkyl hydrazine hydrochloride salts under mild conditions to yield the desired 1,5-isomer with complete regioselectivity.[1] This method avoids the formation of major byproducts and generally provides good yields.[1]
-
Catalyst-Controlled Synthesis: For certain reaction types, the choice of catalyst can dictate the regiochemical outcome. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, a copper(II) catalyst has been shown to selectively produce 1,5-disubstituted-1,2,4-triazoles.[2] In contrast, a silver(I) catalyst under similar conditions favors the formation of the 1,3-disubstituted isomer.[2]
-
Reaction Conditions Optimization:
-
Solvent: Polar solvents like acetic acid or alcohols (methanol, ethanol, isopropanol) are often optimal for the reaction of amidine reagents with hydrazines, with acetic acid sometimes accelerating the reaction rate.[1]
-
Temperature: While specific temperature effects are reaction-dependent, running the reaction at the lowest effective temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.
-
Below is a workflow to guide your experimental design for synthesizing 1,5-disubstituted-1,2,4-triazoles.
Caption: Decision workflow for synthesizing 1,5-disubstituted-1,2,4-triazoles.
Question 2: I am attempting a Pellizzari reaction with an unsymmetrical amide and acylhydrazide and obtaining a mixture of three different triazoles. How can I improve the selectivity?
Answer:
The classic Pellizzari reaction, which involves the condensation of an amide and an acylhydrazide, is known to lack regioselectivity when unsymmetrical starting materials are used.[3][4] The high temperatures often required (frequently exceeding 200°C) can lead to an "interchange of acyl groups," resulting in a mixture of the desired product and two symmetrical side products.[4][5]
Here are some strategies to mitigate this issue:
-
Microwave-Assisted Synthesis: Modern modifications using microwave irradiation can significantly reduce reaction times and may improve yields.[5] While this may not completely eliminate the formation of side products, the shorter reaction times can sometimes lessen the extent of acyl group interchange.
-
Alternative Synthetic Routes: If high regioselectivity is crucial, it is often more practical to choose a different synthetic strategy that avoids the inherent lack of selectivity in the Pellizzari reaction. Consider methods where the triazole ring is formed in a more controlled, stepwise manner.
-
Purification: If a mixture is unavoidable, focus on developing a robust purification method. High-performance liquid chromatography (HPLC) is often effective for separating regioisomers. A C18 reverse-phase column with a gradient elution (e.g., water/acetonitrile) is a good starting point for method development.[4]
The following table summarizes the challenges and potential solutions for the Pellizzari reaction.
| Challenge | Cause | Recommended Action |
| Mixture of Regioisomers | Acyl group interchange at high temperatures.[4] | 1. Consider alternative, more regioselective synthetic methods. 2. Optimize purification via HPLC.[4] |
| Low Yield & Long Reaction Times | High activation energy of the thermal condensation.[3] | Employ microwave-assisted synthesis to potentially reduce reaction times and improve yields.[5] |
| Harsh Reaction Conditions | Requires high temperatures (often >200°C).[5] | Explore alternative syntheses that proceed under milder conditions. |
Question 3: My Einhorn-Brunner reaction with an unsymmetrical imide is yielding a mixture of regioisomers. How can I control the outcome?
Answer:
The Einhorn-Brunner reaction, which condenses imides with alkyl hydrazines, is known to produce an isomeric mixture when unsymmetrical imides are used.[6][7] However, unlike the Pellizzari reaction, the regioselectivity of the Einhorn-Brunner reaction is predictable and can be controlled.
-
Understanding the Regioselectivity: The outcome is determined by the relative acid strengths of the carboxylic acids corresponding to the acyl groups of the imide.[8] The acyl group derived from the stronger carboxylic acid will preferentially reside at the 3-position of the resulting 1,2,4-triazole ring.[8][9] This is because the hydrazine preferentially attacks the more electrophilic carbonyl carbon.[9]
-
Strategic Imide Design: To obtain a specific regioisomer, you must design your unsymmetrical imide with the desired acyl groups, keeping their corresponding carboxylic acid pKa values in mind. The more electron-withdrawing acyl group will direct the regiochemistry.
-
Reaction Conditions: The reaction is typically acid-catalyzed.[8] Using a weak acid like glacial acetic acid is common.[9] While conditions can be optimized, the primary factor controlling regioselectivity is the inherent electronic properties of the imide substrate.[10]
Caption: Logic for predicting the major regioisomer in the Einhorn-Brunner reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1,2,4-triazoles, and what are their main regioselectivity challenges?
A1: Several classical and modern methods exist for synthesizing the 1,2,4-triazole core. The choice of method often depends on the desired substitution pattern and the required level of regiocontrol.
| Synthetic Method | Starting Materials | General Product | Key Regioselectivity Challenge |
| Pellizzari Reaction [3][5] | Amide + Acylhydrazide | 3,5-Disubstituted-1,2,4-triazoles | Poor regioselectivity with unsymmetrical substrates, leading to mixtures.[3][4] |
| Einhorn-Brunner Reaction [6][8] | Imide + Hydrazine | 1,3,5-Trisubstituted-1,2,4-triazoles | Forms a predictable mixture of regioisomers with unsymmetrical imides.[6][10] |
| From Amidines [1] | Amidine + Hydrazine | 1,5-Disubstituted-1,2,4-triazoles | Generally offers high to complete regioselectivity.[1] |
| [3+2] Cycloadditions [2] | e.g., Isocyanides + Diazonium Salts | Substituted 1,2,4-triazoles | Regioselectivity can often be controlled by the choice of catalyst (e.g., Ag(I) vs. Cu(II)).[2] |
Q2: How do reaction parameters like solvent and temperature affect regioselectivity?
A2: Solvents and temperature can influence the regiochemical outcome of a reaction, although the effect is often secondary to the inherent properties of the reactants and catalysts.
-
Solvent: The polarity of the solvent can affect the transition state energies of the competing reaction pathways leading to different regioisomers. For instance, polar solvents can stabilize more polar transition states, potentially favoring one isomer over another.[1] In some cases, specific solvents like deep eutectic solvents are being explored as green and tunable media that can influence reaction outcomes.[11]
-
Temperature: Higher temperatures provide more energy to overcome activation barriers. If the activation energies for the formation of two regioisomers are similar, high temperatures can lead to a loss of selectivity. Conversely, running a reaction at a lower temperature may favor the formation of the thermodynamically more stable product, potentially increasing the ratio of one regioisomer. However, this often comes at the cost of a slower reaction rate.[12]
Q3: Are there general, one-pot procedures that offer high regioselectivity for trisubstituted 1,2,4-triazoles?
A3: Yes, several one-pot methods have been developed to provide highly regioselective access to multisubstituted 1,2,4-triazoles. For example, a one-pot reaction involving carboxylic acids, monosubstituted hydrazines, and primary amidines, often using a peptide coupling agent like HATU, can produce 1,3,5-trisubstituted 1,2,4-triazoles with high regioselectivity and good tolerance of various functional groups.[2] Another approach describes the thermal cyclization of an amidrazone intermediate with an aminal to achieve a regioselective synthesis of 1,3,5-trisubstituted 1,2,4-triazoles.[13] These methods are advantageous as they reduce the number of synthetic and purification steps.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1,5-Disubstituted-1,2,4-triazoles via Amidine Reagents[1]
This protocol describes a general procedure for the synthesis of 1,5-disubstituted-1,2,4-triazoles with high regioselectivity, adapted from Xu et al.[1]
Materials:
-
Oxamide- or oxalate-derived amidine reagent (1.0 eq)
-
Aryl or alkyl hydrazine hydrochloride salt (1.1 eq)
-
Solvent (e.g., acetic acid, methanol, or ethanol)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add the amidine reagent (1.0 eq) and the hydrazine hydrochloride salt (1.1 eq).
-
Add the chosen solvent (e.g., acetic acid) to the flask.
-
Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure 1,5-disubstituted-1,2,4-triazole.
-
Characterize the product by NMR, IR, and Mass Spectrometry to confirm its identity and regiochemistry.
References
-
Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669. [Link]
-
Wikipedia. (n.d.). Pellizzari reaction. In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Wikipedia. (n.d.). Einhorn–Brunner reaction. In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Romagnoli, R., et al. (2012). Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. Journal of Medicinal Chemistry, 55(1), 475-488. [Link]
-
Fallah, Z., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988273. [Link]
-
ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. [Link]
-
SciSpace. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]
-
Taylor & Francis Online. (2011). Highly Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives. [Link]
-
ACS Publications. (2012). Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. [Link]
-
IntechOpen. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link]
-
ResearchGate. (2019). Scheme 4. Synthesized derivatives of 1,2,4‐triazoles. [Link]
-
ResearchGate. (2018). Effect of Temperature and Solvent on Molecular Interactions of 1, 2, 4-Triazole Derivative. [Link]
-
ChemFinder. (2011). Einhorn-Brunner reaction. [Link]
Sources
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- 2. isres.org [isres.org]
- 3. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 7. chemfinder.wordpress.com [chemfinder.wordpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Stability issues of 4-Butyl-4H-1,2,4-triazole under different storage conditions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Butyl-4H-1,2,4-triazole. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various experimental and storage conditions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your materials and the reliability of your results.
Introduction: The Stability of the 4-Substituted Triazole Core
The this compound molecule features a five-membered aromatic triazole ring, which imparts significant chemical stability.[1][2] This aromaticity generally protects the ring from cleavage under mild acidic or basic conditions.[3][4] However, the stability of the molecule as a whole is not absolute and can be compromised by external factors such as temperature, pH, light, and oxidizing agents. The presence of the n-butyl group at the N4 position introduces a lipophilic alkyl chain that can influence its solubility and may present its own sites for oxidative attack under certain conditions.
This guide is structured to address potential stability issues proactively, moving from common questions to detailed troubleshooting workflows and validated experimental protocols for your own stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound, which is a liquid at room temperature, should be stored in a cool, dry, and dark environment.[3][5] The recommended practice is to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at refrigerated temperatures (2–8 °C). This minimizes exposure to atmospheric moisture, oxygen, and light, all of which can contribute to degradation over time.
Q2: I'm dissolving the compound in an aqueous buffer for my biological assay. How stable can I expect it to be?
A2: The stability in solution is highly dependent on the pH, temperature, and duration of the experiment. The parent compound, 1H-1,2,4-triazole, is reported to be stable in aqueous buffered solutions at pH 5, 7, and 9 for at least 30 days at 25°C.[6] While the 4-butyl derivative is expected to share the general hydrolytic stability of the triazole ring, you should not assume it is completely inert in your specific assay medium. Degradation can be accelerated by elevated temperatures or the presence of other reactive species in the buffer.[3] We strongly recommend performing a preliminary stability test in your specific assay buffer (see Protocol 1).
Q3: Is the this compound ring susceptible to cleavage under acidic or basic conditions during a workup?
A3: The 1,2,4-triazole ring is robust and generally resistant to hydrolysis under typical workup conditions (e.g., short exposure to 1M HCl or 1M NaOH at room temperature).[3][7] However, prolonged exposure to concentrated acids or bases, especially at elevated temperatures, can lead to ring hydrolysis or rearrangement.[3] The primary sites for protonation are the ring's nitrogen atoms, which can initiate nucleophilic attack by water under harsh conditions.
Q4: Can this compound degrade upon exposure to ambient laboratory light?
Troubleshooting Guide: Common Stability-Related Issues
This section addresses specific problems you might encounter and provides a logical workflow for diagnosing and solving them.
Issue 1: Inconsistent or Diminished Activity in Biological Assays
-
Observation: You notice a drop in the compound's expected biological effect, or high variability between experimental runs.
-
Probable Cause: The compound is likely degrading in the stock solution or the final assay medium.
-
Troubleshooting Workflow:
Sources
- 1. Development of HPLC method for quantitative determination of new perspective APhI with anti-ulcer activity of trіаzоprazol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 2. ijprajournal.com [ijprajournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. biomedres.us [biomedres.us]
- 8. Aquatic photochemical kinetics of benzotriazole and structurally related compounds - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazole Rings
Welcome to the technical support center for the N-alkylation of 1,2,4-triazole rings. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. The N-alkylation of 1,2,4-triazoles is a cornerstone reaction in medicinal chemistry, yet it often presents challenges, particularly concerning regioselectivity. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these complexities and achieve your desired synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the N-alkylation of 1,2,4-triazoles. The solutions provided are based on established chemical principles and field-proven insights.
Q1: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity?
A1: Achieving regioselectivity between the N1 and N2 positions is the most common challenge in the alkylation of asymmetrically substituted 1,2,4-triazoles. The outcome is a delicate balance of electronic and steric factors, which can be manipulated by adjusting the reaction conditions. Generally, N1-alkylation is kinetically favored due to the higher nucleophilicity of the N1 nitrogen, while N2-alkylation can be favored under thermodynamic control or with specific substitution patterns.[1]
Here’s a breakdown of factors to consider:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role.
-
For N1-selectivity: Using a strong, non-coordinating base in a polar aprotic solvent often favors the N1 isomer. For example, using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in THF has been reported to give a high preference for the N1 product, with isomer ratios around 90:10.[2] Sodium ethoxide in ethanol is another condition that regioselectively alkylates at the N1 position.[3]
-
For N2-selectivity: The formation of the N2 isomer is often favored in the presence of certain substituents. For S-protected 1,2,4-triazoles, N2 alkylated isomers are preferentially formed.[4][5]
-
-
Nature of the Alkylating Agent:
-
Bulky Alkylating Agents: Steric hindrance from a bulky alkylating agent will generally favor attack at the less hindered nitrogen atom, which is often N1.
-
Reactive Alkylating Agents: Highly reactive alkylating agents like benzyl halides may show less selectivity.
-
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product (often N1). For instance, in the alkylation of a 4-bromo-NH-1,2,3-triazole, lowering the temperature from room temperature to -10 °C in DMF improved the N2-selectivity.[6]
-
Protecting Groups: A reliable strategy to ensure single isomer formation is to use a protecting group. For instance, 4-amino-1,2,4-4H-triazole can be exclusively alkylated at the N1 position. The amino group can then be removed nearly quantitatively with sodium nitrite in hydrochloric acid.[1]
Q2: The yield of my N-alkylation reaction is consistently low. What are potential causes and solutions?
A2: Low yields can stem from several factors, ranging from incomplete reactions to side product formation.
-
Incomplete Deprotonation: The pKa of the N-H proton in 1,2,4-triazole is approximately 10.26.[3] Ensure your base is strong enough for complete deprotonation. Sodium hydride (NaH) in an aprotic solvent like DMF or THF is a common and effective choice. Weaker bases like potassium carbonate (K₂CO₃) may require higher temperatures or longer reaction times.
-
Side Reactions:
-
Dialkylation: Using an excess of the alkylating agent can lead to the formation of a dialkylated triazolium salt.[1] Use a 1:1 stoichiometry of the triazole and alkylating agent to minimize this.
-
Reaction with Solvent: Some solvents can compete in the reaction. For example, if using an alcohol as a solvent with a strong base, the corresponding alkoxide will be formed, which could act as a nucleophile.
-
-
Degradation of Starting Materials: Ensure your alkylating agent is pure and your solvent is anhydrous, as water can quench the triazole anion and hydrolyze some alkylating agents.
-
Alternative Methodologies:
-
Mitsunobu Reaction: If direct alkylation is problematic, the Mitsunobu reaction offers a powerful alternative.[7][8][9] This reaction, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DEAD or DIAD, activates an alcohol to be displaced by the triazole nucleophile. It proceeds with an inversion of stereochemistry at the alcohol's carbon center and is often very high-yielding.[8][10]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improve yields by providing rapid and uniform heating.[11][12][13][14][15]
-
Q3: I am having difficulty separating the N1 and N2 isomers. Are there any recommended techniques?
A3: The separation of N-alkylated triazole isomers can be challenging due to their similar polarities.
-
Chromatography:
-
Column Chromatography: This is the most common method. Experiment with different solvent systems, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol. Sometimes, a very subtle change in the solvent ratio is needed to achieve separation.
-
Preparative HPLC: If baseline separation is not achievable with standard column chromatography, preparative reverse-phase or normal-phase HPLC can be an effective, albeit more expensive, option.
-
-
Crystallization: If one of the isomers is a solid, fractional crystallization can be a highly effective purification method. Try dissolving the crude mixture in a minimal amount of a hot solvent and allowing it to cool slowly.
-
Derivatization: In some cases, it may be easier to separate the isomers after a subsequent reaction. For example, if one isomer undergoes a specific reaction that the other does not, this can be used as a handle for separation.
-
Isolation Procedure: Be aware that the isolation procedure itself can influence the observed isomer ratio. One of the isomers might be more water-soluble and could be lost during an aqueous work-up.[2]
Frequently Asked Questions (FAQs)
Q1: What are the key factors that determine the regioselectivity of N-alkylation in 1,2,4-triazoles?
A1: The regioselectivity of N-alkylation is a multifactorial issue. The primary determinants are:
-
Electronic Effects: The N1 and N2 atoms have different electron densities. The N1 position is generally considered more nucleophilic.
-
Steric Effects: The steric environment around the nitrogen atoms, influenced by substituents on the triazole ring and the bulkiness of the alkylating agent, can direct the alkylation to the less hindered position.[5]
-
Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome. Polar aprotic solvents like DMF and acetonitrile can influence the regioselectivity.[6][16]
-
Counter-ion Effects: The nature of the cation from the base can influence the site of alkylation through coordination with the triazole anion.
Q2: Which bases are most suitable for the deprotonation of 1,2,4-triazole?
A2: The choice of base depends on the desired reactivity and selectivity.
-
Strong Bases: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the triazole, making it highly reactive. It is typically used in aprotic solvents like DMF or THF.[17]
-
Carbonate Bases: Potassium carbonate (K₂CO₃) is a milder, commonly used base, often in solvents like acetone or DMF.[4][5] It may require heating to drive the reaction to completion.
-
Organic Bases: DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic organic base that is effective in promoting N1-alkylation.[2]
-
Alkoxides: Sodium ethoxide (NaOEt) in ethanol is a classic choice for promoting N1-alkylation.[3]
Q3: How does the choice of solvent influence the reaction outcome?
A3: The solvent can affect the solubility of the reagents, the reactivity of the nucleophile, and the regioselectivity.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are generally good choices as they dissolve the triazole salt well and do not interfere with the reaction. They can have a significant impact on regioselectivity; for example, DMF was found to favor N2-alkylation in a specific case.[6]
-
Less Polar Solvents (THF, Dioxane): These are also commonly used, particularly with strong bases like NaH.
-
Protic Solvents (Ethanol, Water): These are generally used with alkoxide or hydroxide bases. However, they can participate in the reaction and may not be suitable for all alkylating agents.
Q4: What are the advantages of using a Mitsunobu reaction for the N-alkylation of triazoles?
A4: The Mitsunobu reaction offers several advantages over traditional Sₙ2 alkylation:[7][8][9]
-
Mild Conditions: The reaction is typically run at or below room temperature.
-
High Yields: It is known for its high efficiency and yields.
-
Stereochemical Control: It proceeds with a predictable inversion of stereochemistry at the alcohol carbon, which is valuable in asymmetric synthesis.[10]
-
Broad Substrate Scope: It can be used with a wide range of primary and secondary alcohols.[7]
The main drawback is the need to remove byproducts like triphenylphosphine oxide and the reduced hydrazine derivative, which can sometimes be challenging.
Q5: Can microwave-assisted synthesis improve the N-alkylation of 1,2,4-triazoles?
A5: Yes, microwave-assisted synthesis has emerged as a powerful tool for this transformation.[11][12][13][14][15]
-
Reduced Reaction Times: Reactions that might take several hours under conventional heating can often be completed in minutes.[11]
-
Improved Yields: The rapid and uniform heating provided by microwaves can lead to cleaner reactions and higher yields.
-
Enhanced Regioselectivity: In some cases, the use of microwave irradiation has been shown to improve the regioselectivity of the alkylation.[14]
-
Green Chemistry: It aligns with the principles of green chemistry by reducing reaction times and often allowing for the use of less solvent.[11]
Data Summary: Reaction Conditions
| Objective | Triazole Substrate | Alkylating Agent | Base | Solvent | Approx. Temp. | Outcome/Selectivity | Reference |
| N1-Selective Alkylation | Unsubstituted 1,2,4-Triazole | Alkyl Halides | DBU | THF | RT | ~90:10 (N1:N4) | [2] |
| N1-Selective Alkylation | Unsubstituted 1,2,4-Triazole | Methyl Sulfate | NaOEt | Ethanol | Reflux | N1-selective | [3] |
| General Alkylation | S-protected 1,2,4-Triazole | Dihaloalkanes | K₂CO₃ | Acetone | Reflux | N2-isomer preferred | [4][5] |
| General Alkylation | 4-Aryl-1,2,4-triazole | Alkyl Halides | NaH | DMF | RT | N1-alkylation | [18] |
| Microwave-Assisted | Unsubstituted 1,2,4-Triazole | Alkyl Halides | K₂CO₃ | Ionic Liquid | 80 °C | High yield, N1-selective | [14] |
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation using DBU
-
To a stirred solution of 1,2,4-triazole (1.0 eq.) in anhydrous tetrahydrofuran (THF), add DBU (1.1 eq.) at room temperature under an inert atmosphere (N₂ or Ar).
-
Stir the mixture for 15-20 minutes.
-
Add the alkyl halide (1.05 eq.) dropwise to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated triazole.[2]
Protocol 2: N-Alkylation via the Mitsunobu Reaction
-
Dissolve the 1,2,4-triazole (1.2 eq.), the desired alcohol (1.0 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the cooled solution. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography. The byproducts (triphenylphosphine oxide and the hydrazine derivative) can often be removed by careful selection of the chromatography solvent system.[7][8]
Protocol 3: Microwave-Assisted N-Alkylation
-
In a dedicated microwave reaction vial, combine the 1,2,4-triazole (1.0 eq.), the alkyl halide (1.1 eq.), and potassium carbonate (1.5 eq.).
-
Add a suitable solvent, such as DMF or an ionic liquid.[14]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 80-120 °C) for a short period (e.g., 5-20 minutes).[11][14]
-
After the reaction, cool the vial to room temperature.
-
Filter off the inorganic base and wash with an organic solvent.
-
Concentrate the filtrate and purify the product by column chromatography or crystallization.
Visualizations
Reaction Pathway Diagram
Caption: General N-alkylation pathways of a 1,2,4-triazole ring.
Troubleshooting Workflow for Regioselectivity
Caption: Decision workflow for optimizing regioselectivity.
References
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Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 23. [Link]
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Fizer, O., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128919. [Link]
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ResearchGate. (n.d.). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods | Request PDF. [Link]
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Singh, P., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Environmental Chemistry Letters. [Link]
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Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. PMC. [Link]
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Organic Process Research & Development. (2023). Conquering Regioselectivity Issues: Scalable Synthesis to an Alkylated 1,2,4-Triazole Building Block. [Link]
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Clerici, F., et al. (2001). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Taylor & Francis Online. [Link]
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Semantic Scholar. (2021). Microwave-Assisted Regioselective Synthesis and 2D-NMR Studies of New 1,2,3-Triazole Compounds Derived from Acridone. [Link]
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ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF. [Link]
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IJSDR. (n.d.). Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations: A Review. [Link]
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Al-Azzawi, A. M. (2018). Microwave Assisted Synthesis of New Heterocyclic Compounds: 1,2,3-Triazoles and Tetrazoles and Study of Their Biological Activity. International Journal of ChemTech Research, 11(01), 22-32. [Link]
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Kumar, V., et al. (2025). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Chemistry Letters and Reviews. [Link]
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Zhang, Z., et al. (2007). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 9(18), 3535-3538. [Link]
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Journal of Advanced Pharmacy Education and Research. (n.d.). A Review on 1, 2, 4 - Triazoles. [Link]
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Ashok, D., et al. (2022). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Advances, 12(55), 35849-35864. [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
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Osyanin, V. A., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4793. [Link]
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ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]
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Batool, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(6), 1589. [Link]
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Organic Chemistry Portal. (n.d.). Acyl Transfer Catalysis with 1,2,4-Triazole Anion. [Link]
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Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
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Validation & Comparative
A Comparative Analysis of Antifungal Efficacy: Fluconazole vs. 4-Butyl-4H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Compounds
Fluconazole is a synthetic, fluorine-substituted bis-triazole antifungal agent that has been in clinical use since 1988.[1] It is a well-characterized molecule with a broad spectrum of activity against many yeasts and some dimorphic fungi.[1][2][3]
4-Butyl-4H-1,2,4-triazole is a simpler triazole derivative with a butyl group attached to the nitrogen at position 4 of the triazole ring. Its synthesis has been described in the literature, often in the context of material science applications rather than medicinal chemistry.[2]
| Compound | Chemical Structure | Molecular Formula | Molar Mass |
| Fluconazole | [Image of Fluconazole structure] | C13H12F2N6O | 306.27 g/mol |
| This compound | [Image of this compound structure] | C6H11N3 | 125.17 g/mol |
Mechanism of Action: The Ergosterol Biosynthesis Pathway
The primary mechanism of action for triazole antifungals is the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase.[2][3][4] This enzyme, a fungal cytochrome P-450 (CYP51), is responsible for the conversion of lanosterol to ergosterol. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, triazoles disrupt ergosterol synthesis. This leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol, resulting in increased membrane permeability, disruption of cellular processes, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect), depending on the fungal species and drug concentration.[1][2]
Comparative Antifungal Spectrum and Potency
A direct comparison of the in vitro activity of this compound and fluconazole is hampered by the lack of published data for the former. However, we can infer its likely activity based on the well-established structure-activity relationships (SAR) of triazole antifungals.
Fluconazole:
Fluconazole exhibits a broad spectrum of activity against most Candida species (with notable exceptions being Candida krusei and often reduced susceptibility in Candida glabrata), Cryptococcus neoformans, and various endemic fungi such as Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsulatum.[2][3] However, it has no clinically useful activity against filamentous fungi like Aspergillus species.[5]
This compound: A Hypothetical Assessment
The antifungal potency of triazoles is critically dependent on the substituents attached to the triazole ring. For potent inhibition of lanosterol 14α-demethylase, specific structural features are generally required:
-
A heterocyclic nitrogen atom (N4 of the triazole ring) that coordinates to the heme iron in the enzyme's active site. Both fluconazole and this compound possess this feature.
-
A non-polar moiety that can fit into the hydrophobic active site of the enzyme. The difluorophenyl group of fluconazole serves this purpose effectively. The butyl group of this compound is also non-polar, but its size and flexibility may not be optimal for binding.
-
A side chain containing a tertiary hydroxyl group , as seen in fluconazole, is known to form a hydrogen bond with a key amino acid residue in the active site, significantly enhancing binding affinity. This compound lacks this critical functional group.
Given the absence of the key structural motifs present in clinically effective triazoles like fluconazole (specifically the difluorophenyl group and the complex side chain with a hydroxyl group), it is highly probable that This compound would exhibit significantly weaker or no antifungal activity . The simple butyl substituent is unlikely to provide the necessary steric and electronic interactions within the active site of lanosterol 14α-demethylase to achieve potent inhibition.
Table 1: Comparative In Vitro Activity (MIC in µg/mL)
| Fungal Species | This compound (Hypothetical) | Fluconazole (Reference Values) |
| Candida albicans | >64 (Predicted) | 0.25 - 4[5] |
| Candida glabrata | >64 (Predicted) | 1 - 64+ (often requires higher doses)[6] |
| Candida krusei | >64 (Predicted) | Intrinsically Resistant (>64)[6] |
| Cryptococcus neoformans | >64 (Predicted) | 0.125 - 16[5] |
| Aspergillus fumigatus | >64 (Predicted) | Intrinsically Resistant (>64)[5] |
Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To empirically determine and compare the antifungal activity of these compounds, a standardized method such as the broth microdilution assay, as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts, should be employed.[7]
Broth Microdilution Method (CLSI M27)
Objective: To determine the MIC of an antifungal agent against a specific fungal isolate.
Materials:
-
Test compounds (this compound, Fluconazole) dissolved in a suitable solvent (e.g., DMSO).
-
Fungal isolates (e.g., Candida albicans ATCC 90028).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Sterile saline (0.85%).
-
Vortex mixer.
-
Incubator (35°C).
Procedure:
-
Inoculum Preparation: a. Subculture the fungal isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (equivalent to approximately 1-5 x 10^6 CFU/mL). d. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
Drug Dilution: a. Prepare a stock solution of each drug. b. Perform serial two-fold dilutions of each drug in RPMI-1640 medium in the 96-well plate to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL). Each well should contain 100 µL of the diluted drug.
-
Inoculation: a. Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions. b. Include a positive control well (inoculum without drug) and a negative control well (medium only).
-
Incubation: a. Incubate the microtiter plates at 35°C for 24-48 hours.
-
Reading the MIC: a. The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the positive control well. This can be assessed visually or by using a microplate reader.
Conclusion and Future Outlook
Fluconazole is a well-established antifungal agent with a defined mechanism of action and a known spectrum of activity. Its efficacy is attributed to specific structural features that allow for potent inhibition of fungal lanosterol 14α-demethylase.
In contrast, this compound represents a structurally simple triazole. Based on current knowledge of the structure-activity relationships of this class of antifungals, it is unlikely to possess significant antifungal activity. The absence of key functional groups that are critical for high-affinity binding to the target enzyme suggests that its inhibitory potential would be minimal compared to a highly optimized drug like fluconazole.
This comparative guide underscores the importance of specific molecular features in the design of effective enzyme inhibitors. While both molecules share a common triazole core, the extensive decoration of the fluconazole scaffold is what confers its therapeutic value. Future research into novel triazole antifungals will likely continue to focus on optimizing these side-chain interactions to enhance potency, broaden the spectrum of activity, and overcome emerging resistance mechanisms. Experimental validation of the antifungal activity of simple scaffolds like this compound, as outlined in the provided protocol, is necessary to confirm these structure-activity-based predictions.
References
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Grant, S. M., & Clissold, S. P. (1990). Fluconazole: a new triazole antifungal agent. Drugs, 39(6), 877-916. [Link]
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University of Washington. Fluconazole has antifungal coverage against most Candida spp., Cryptococcus. [Link]
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ASM Journals. Comparison of a New Triazole Antifungal Agent, Schering 56592, with Itraconazole and Amphotericin B for Treatment of Histoplasmosis in Immunocompetent Mice. [Link]
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MDPI. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. [Link]
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PubMed. Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis. [Link]
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In Vivo Validation of 4-Butyl-4H-1,2,4-triazole Derivatives as Anticancer Agents: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of 4-Butyl-4H-1,2,4-triazole derivatives as potential anticancer agents. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical expertise and practical, field-proven methodologies. Our focus is on the causality behind experimental choices, ensuring a self-validating system for robust and reproducible results.
Introduction: The Therapeutic Potential of 1,2,4-Triazole Derivatives
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structure that imparts a wide range of pharmacological activities, including anticancer properties.[1][2] These heterocyclic compounds and their derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, such as those from breast, lung, colon, and prostate cancers.[3] The mechanism of their anticancer action is multifaceted, often involving the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as kinases, carbonic anhydrases, and topoisomerases, as well as the modulation of apoptotic pathways.
The addition of a 4-butyl group to the 4H-1,2,4-triazole core is a strategic modification aimed at enhancing the lipophilicity and, consequently, the cell permeability and bioavailability of the compound. This guide will walk you through the essential in vivo experiments required to validate the anticancer efficacy and safety of these specific derivatives.
The Imperative of In Vivo Validation
While in vitro assays provide valuable preliminary data on the cytotoxic potential of a compound, they do not fully recapitulate the complex physiological environment of a living organism. In vivo validation is a critical step in the preclinical drug development pipeline to assess a compound's efficacy, pharmacokinetics, and toxicity in a whole-animal system. This process is essential for making informed decisions about advancing a lead candidate to clinical trials.
Experimental Workflow for In Vivo Validation
The following diagram outlines a typical workflow for the in vivo validation of a novel anticancer compound.
Caption: A typical workflow for the in vivo validation of anticancer compounds.
Detailed Experimental Protocols
Acute Toxicity Study (Maximum Tolerated Dose - MTD)
Rationale: The MTD study is crucial for determining the highest dose of a drug that can be administered without causing unacceptable toxicity. This information is vital for designing the efficacy studies.
Protocol:
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., Swiss albino or BALB/c), typically 6-8 weeks old.
-
Grouping: Divide the animals into groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation: Administer single, escalating doses of the this compound derivative to different groups.
-
Observation: Monitor the animals for a defined period (e.g., 14 days) for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight.
In Vivo Efficacy Studies: Choice of Animal Model
The selection of an appropriate animal model is critical for the relevance of the in vivo data. The two most common types of models are xenografts and syngeneic models.
-
Xenograft Models: Involve the transplantation of human tumor cells or tissues into immunodeficient mice.[3]
-
Cell Line-Derived Xenografts (CDX): Use of established human cancer cell lines.
-
Patient-Derived Xenografts (PDX): Implantation of tumor fragments from a patient.
-
-
Syngeneic Models: Involve the transplantation of murine tumor cells into immunocompetent mice of the same genetic background.
Recommendation: For initial efficacy studies of a novel compound, a CDX model is often a practical starting point. If the compound is suspected to have an immunomodulatory effect, a syngeneic model would be more appropriate.
Human Tumor Xenograft Model Protocol
Protocol:
-
Cell Culture: Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Grouping: Once tumors reach the desired size, randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound derivative (at one or more dose levels below the MTD)
-
Standard-of-care anticancer drug (e.g., Doxorubicin, 5-Fluorouracil)
-
-
Treatment Administration: Administer the treatments via an appropriate route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule (e.g., daily, twice weekly).
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volume throughout the study. TGI is calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Survival Analysis: Monitor the animals until a humane endpoint is reached (e.g., tumor volume exceeds a certain limit, significant body weight loss).
-
-
Toxicity Monitoring: Record body weight and any clinical signs of toxicity throughout the study.
-
Terminal Procedures: At the end of the study, euthanize the animals and collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation and Comparative Analysis
The following table provides a representative example of how to present in vivo efficacy data for a hypothetical this compound derivative compared to a standard drug.
Table 1: Representative In Vivo Efficacy of a this compound Derivative in a Human Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | - | +5 |
| This compound Derivative | 25 | 825 ± 150 | 45 | -2 |
| This compound Derivative | 50 | 525 ± 120 | 65 | -5 |
| Doxorubicin (Standard) | 5 | 600 ± 130 | 60 | -10 |
Data are presented as mean ± SEM and are for illustrative purposes only.
Potential Mechanism of Action
While the precise mechanism of action of this compound derivatives requires specific investigation, related compounds have been shown to induce apoptosis. A potential pathway is through the upregulation of the tumor suppressor protein p53.
Caption: A potential p53-mediated apoptotic pathway.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound methodology for the in vivo validation of this compound derivatives as potential anticancer agents. The experimental protocols provided, from MTD determination to efficacy studies in xenograft models, are designed to yield reliable and reproducible data. While the presented data is illustrative, it serves as a template for the comparative analysis of novel compounds against established standards.
Further research should focus on elucidating the precise molecular targets and mechanisms of action of these derivatives. Additionally, exploring their efficacy in a broader range of cancer models, including patient-derived xenografts and syngeneic models, will provide a more comprehensive understanding of their therapeutic potential.
References
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- Bekircan, O., Kahveci, B., & Kucuk, M. (2006). Synthesis and anticancer evaluation of some new unsymmetrical 3,5-diaryl-4H-1,2,4-triazole derivatives. Turkish Journal of Chemistry, 30(1), 29-40.
- Krishna, K. L., et al. (2014). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Journal of Chemical and Pharmaceutical Research, 6(7), 1841-1849.
- Fathalla, O. A., et al. (2002). Antitumoral effect of 1, 2, 4-Triazole derivatives on prostate carcinoma (DU 145 ), Human Liver carcinoma (HEPG2), and Human Breast Cancer (MCF 7 ) cell Lines. Australian Journal of Basic and Applied Sciences, 6(11), 534-540.
- Li, Y., et al. (2014). Synthesis and evaluation of antitumor activities of novel chiral 1,2,4-triazole Schiff bases bearing γ-butenolide moiety. Journal of the Brazilian Chemical Society, 25(10), 1864-1871.
- El-Sayed, R. A., et al. (2017). Novel 1,2,4-triazole Derivatives as Antitumor Agents Against Hepatocellular Carcinoma. Chemico-Biological Interactions, 275, 12-21.
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A Researcher's Guide to Validating the Antifungal Mechanism of 4-Butyl-4H-1,2,4-triazole
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of a novel antifungal candidate, 4-Butyl-4H-1,2,4-triazole. By integrating established methodologies with a logical, self-validating experimental workflow, this document serves as a roadmap for characterizing the compound's activity and comparing its performance against established alternatives.
Introduction: The Rationale for a New Triazole Antifungal
The triazole class of antifungal agents has been a cornerstone in the management of invasive fungal infections for decades.[1][2] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway.[2][3][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane fluidity and integrity, ultimately leading to fungal cell death or growth inhibition.[3][5][6]
Despite the success of existing triazoles like fluconazole and voriconazole, the rise of drug-resistant fungal strains necessitates the development of new, more potent, and selective antifungal agents.[6][7] this compound represents a novel chemical entity designed to overcome some of the limitations of current therapies. This guide outlines a systematic approach to validate its hypothesized mechanism of action as a CYP51 inhibitor and to benchmark its performance against established antifungal drugs.
The Hypothesized Mechanism: Targeting Ergosterol Biosynthesis
We hypothesize that this compound, like other triazole antifungals, inhibits the fungal CYP51 enzyme. This inhibition is expected to block the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterols and the depletion of mature ergosterol in the fungal cell membrane.[4][6] The validation of this hypothesis requires a multi-pronged experimental approach.
Fungal Ergosterol Biosynthesis Pathway and the Target of Triazoles
Caption: Hypothesized mechanism of this compound targeting CYP51.
Experimental Validation Workflow
A rigorous validation of the proposed mechanism of action involves a tiered approach, starting from broad antifungal activity screening and progressively narrowing down to specific molecular interactions. This section details the key experiments, their underlying principles, and step-by-step protocols.
Antifungal Susceptibility Testing
The initial step is to determine the in vitro antifungal activity of this compound against a panel of clinically relevant fungal pathogens. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Rationale
MIC testing provides a quantitative measure of the compound's potency and spectrum of activity. By comparing the MIC values of this compound with those of established triazoles like fluconazole and voriconazole, we can benchmark its performance.
Comparative Data (Hypothetical)
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| Candida albicans | 0.125 | 1 | 0.03 |
| Candida glabrata | 2 | 16 | 0.25 |
| Cryptococcus neoformans | 0.25 | 4 | 0.06 |
| Aspergillus fumigatus | 1 | >64 | 0.5 |
Experimental Protocol: Broth Microdilution MIC Assay (Following CLSI M27/M60 Guidelines)[8][9]
-
Prepare Inoculum: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Drug Dilution: Prepare a 2-fold serial dilution of this compound, fluconazole, and voriconazole in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.
Ergosterol Biosynthesis Quantification
To directly test the hypothesis that this compound inhibits ergosterol biosynthesis, we will quantify the total ergosterol content in fungal cells treated with the compound.
Rationale
If this compound inhibits CYP51, we expect to see a dose-dependent decrease in the total ergosterol content of treated fungal cells. This provides strong evidence for the proposed mechanism of action.
Experimental Workflow: Ergosterol Quantification
Caption: Workflow for quantifying cellular ergosterol content.
Experimental Protocol: Ergosterol Extraction and HPLC Analysis[10][11][12]
-
Cell Culture and Treatment: Grow fungal cells in a suitable broth medium to mid-log phase. Treat the cultures with sub-MIC concentrations (e.g., 0.25x, 0.5x MIC) of this compound for a defined period (e.g., 4-6 hours).
-
Cell Harvesting: Harvest the cells by centrifugation, wash with sterile water, and lyophilize to determine the dry weight.
-
Saponification: Add 25% alcoholic potassium hydroxide to the dried cell pellet and incubate at 85°C for 1 hour to saponify the cellular lipids.
-
Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) by adding sterile water and n-heptane, followed by vigorous vortexing.
-
HPLC Analysis: Separate the n-heptane layer, evaporate to dryness, and resuspend the sterol extract in methanol. Analyze the extract using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. Ergosterol is detected by its characteristic absorbance at 282 nm.
-
Quantification: Calculate the ergosterol content as a percentage of the cell dry weight and compare the values between treated and untreated samples.
Recombinant Enzyme Inhibition Assay
The most direct way to validate the mechanism of action is to assess the inhibitory activity of this compound against a purified, recombinant form of the target enzyme, lanosterol 14α-demethylase (CYP51).
Rationale
This cell-free assay isolates the interaction between the compound and its putative target, eliminating other cellular factors that might influence the outcome. It allows for the determination of the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Comparative Data (Hypothetical)
| Compound | C. albicans CYP51 IC50 (µM) | Human CYP51 IC50 (µM) | Selectivity Index (Human/Fungal) |
| This compound | 0.08 | >50 | >625 |
| Fluconazole | 0.5 | >100 | >200 |
| Voriconazole | 0.02 | 10 | 500 |
Experimental Protocol: CYP51 Inhibition Assay[13][14]
-
Reagents: Obtain or express and purify recombinant fungal CYP51 and its redox partner, NADPH-cytochrome P450 reductase.
-
Reaction Mixture: Prepare a reaction mixture containing a buffer, the recombinant enzymes, and the substrate lanosterol.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Reaction Initiation: Start the reaction by adding NADPH.
-
Product Detection: After a set incubation time, stop the reaction and measure the formation of the demethylated product. This can be done using methods like HPLC or mass spectrometry.[14][15]
-
IC50 Calculation: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Selectivity Assessment: Repeat the assay using recombinant human CYP51 to assess the compound's selectivity for the fungal enzyme over its human counterpart.[13][16] A high selectivity index is a desirable characteristic for a potential antifungal drug.
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust and logical pathway for validating the mechanism of action of this compound as a CYP51 inhibitor. By systematically progressing from cellular activity to specific enzyme inhibition, researchers can build a strong evidence-based case for the compound's mode of action.
Positive results from these studies—demonstrating potent antifungal activity, a corresponding decrease in cellular ergosterol, and specific inhibition of fungal CYP51 with high selectivity—would strongly support the development of this compound as a promising new antifungal candidate. Subsequent investigations should focus on its in vivo efficacy in animal models of fungal infection, pharmacokinetic profiling, and toxicological assessments.
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Comparative analysis of the synthetic efficiency of different routes to 4-Butyl-4H-1,2,4-triazole
The 4-alkyl-4H-1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique physicochemical properties and broad spectrum of biological activities. The butyl-substituted derivative, 4-Butyl-4H-1,2,4-triazole, is a key intermediate in the synthesis of various functional molecules. This guide provides a comparative analysis of the most pertinent synthetic routes to this target molecule, offering an in-depth look at their efficiency, practicality, and underlying chemical principles. We will explore a direct one-pot synthesis, a multi-step approach for substituted analogs, and the application of classical named reactions, providing researchers with the necessary data to select the optimal route for their specific needs.
Introduction to this compound
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its derivatives are known to exhibit a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[1] The N4-alkylation of the triazole ring, as in this compound, is a critical step in the development of many pharmacologically active compounds and functional materials. The choice of synthetic route to this key intermediate can significantly impact the overall efficiency, cost, and environmental footprint of the research and development process.
Comparative Overview of Synthetic Routes
This guide will focus on three primary synthetic strategies for obtaining the this compound core:
-
Direct Synthesis from N,N'-Diformylhydrazine and Butylamine: A straightforward and atom-economical approach.
-
Multi-step Synthesis via a Dihalo-Intermediate: A versatile route that allows for the introduction of substituents at the C3 and C5 positions.
-
Classical Approaches: The Einhorn-Brunner and Pellizzari Reactions: Time-honored methods for triazole synthesis, adapted for the target molecule.
The following table provides a high-level comparison of these routes:
| Parameter | Route 1: From N,N'-Diformylhydrazine | Route 2: Multi-step Synthesis | Route 3: Classical Reactions (Einhorn-Brunner/Pellizzari) |
| Starting Materials | N,N'-Diformylhydrazine, Butylamine | Diacylhydrazine, Halogenating Agent, Butylamine | Diacylamines/Hydrazides, Butylhydrazine/Formamide |
| Number of Steps | 1 | 2-3 | 1-2 |
| Typical Yield | Moderate to High | Moderate | Low to Moderate |
| Reaction Conditions | Moderate to High Temperature | Reflux | High Temperature, potentially harsh |
| Key Advantages | Simplicity, Atom Economy | Versatility for Substituted Derivatives | Well-established, Readily Available Starting Materials |
| Key Disadvantages | Availability of N,N'-Diformylhydrazine | Multiple steps, Use of Halogenating Agents | Often Low Yields, Harsh Conditions, Potential for Isomeric Mixtures |
Route 1: Direct Synthesis from N,N'-Diformylhydrazine and Butylamine
This route represents a highly efficient and direct approach to the synthesis of this compound. The reaction involves the condensation of N,N'-diformylhydrazine with butylamine, followed by cyclization to form the triazole ring.
Reaction Scheme
Caption: Direct synthesis of this compound.
Mechanism
The reaction proceeds through a nucleophilic attack of the primary amine of butylamine on one of the formyl carbons of N,N'-diformylhydrazine. This is followed by an intramolecular cyclization with the elimination of water to form the stable aromatic triazole ring. The driving force for this reaction is the formation of the thermodynamically stable heterocyclic system.
Experimental Protocol
A general procedure for this synthesis is as follows:
-
In a round-bottom flask equipped with a reflux condenser, combine N,N'-diformylhydrazine (1.0 eq) and butylamine (1.1 eq).
-
Heat the reaction mixture to a temperature of 140-180°C.
-
Maintain the temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Discussion
This one-pot synthesis is attractive due to its simplicity and high atom economy. The starting materials are relatively inexpensive and readily available. The primary challenge can be the availability of high-purity N,N'-diformylhydrazine.[2][3][4][5] The reaction conditions are straightforward, although they require elevated temperatures.
Route 2: Multi-step Synthesis via a Dihalo-Intermediate
This route is particularly useful for the synthesis of 3,5-disubstituted-4-butyl-4H-1,2,4-triazoles. It involves the initial formation of a diacylhydrazine, followed by conversion to a dihalo-intermediate, and finally, cyclization with butylamine.
Reaction Scheme
Caption: Multi-step synthesis of substituted 4-Butyl-4H-1,2,4-triazoles.
Mechanism
The first step involves the reaction of a diacylhydrazine with a halogenating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), to form a dihalo-intermediate. This intermediate is then subjected to a nucleophilic substitution and cyclization reaction with butylamine. The butylamine displaces the halogen atoms, and the subsequent intramolecular cyclization forms the triazole ring.
Experimental Protocol
The following is a representative protocol for this multi-step synthesis:[6]
Step 1: Synthesis of the Dihalo-intermediate
-
To a solution of the starting diacylhydrazine (1.0 eq) in an inert solvent such as toluene, add a halogenating agent (e.g., PCl₅, 2.2 eq) portion-wise at 0°C.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Cool the mixture and remove the solvent under reduced pressure to obtain the crude dihalo-intermediate.
Step 2: Synthesis of the this compound derivative
-
Dissolve the crude dihalo-intermediate in a suitable solvent like toluene.
-
Add an excess of butylamine (3-4 eq) and heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with water to remove excess butylamine and its hydrochloride salt.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Discussion
The primary advantage of this route is its versatility in producing a wide range of 3,5-disubstituted 4-butyl-4H-1,2,4-triazoles by simply varying the starting diacylhydrazine. However, this is a multi-step process that involves the use of hazardous halogenating agents and requires careful handling and purification steps. The overall yield is typically moderate.
Route 3: Classical Approaches - Einhorn-Brunner and Pellizzari Reactions
The Einhorn-Brunner and Pellizzari reactions are classical methods for the synthesis of 1,2,4-triazoles.[7][8] While not always the most efficient, they are well-established and utilize readily available starting materials.
The Einhorn-Brunner Reaction
This reaction involves the condensation of a diacylamine with a hydrazine derivative.[9][10][11] To synthesize this compound, one would ideally use N,N'-diformylhydrazine and butylamine, which is essentially the same as Route 1. An alternative would be the reaction of a suitable diacylamine with butylhydrazine.
Caption: Einhorn-Brunner reaction for the synthesis of butyl-substituted triazoles.
The Pellizzari Reaction
The Pellizzari reaction is the condensation of an amide with a hydrazide to form a 1,2,4-triazole.[12][13] For the synthesis of this compound, one could envision the reaction of formamide with a butyl-substituted hydrazide, or N-butylformamide with formhydrazide.
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A Comparative Analysis of the Cytotoxic Profile of 4-Substituted-4H-1,2,4-triazole Derivatives in Cancer and Normal Cell Lines
Introduction: The Therapeutic Potential of 1,2,4-Triazole Scaffolds in Oncology
The 1,2,4-triazole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, make it an attractive framework for the design of novel therapeutic agents.[2] In the realm of oncology, derivatives of 1,2,4-triazole have demonstrated a broad spectrum of anticancer activities, attributed to their capacity to induce apoptosis and interfere with the cell cycle in cancerous cells.[3] A critical aspect of developing effective chemotherapeutics is achieving selective cytotoxicity against cancer cells while minimizing harm to normal, healthy cells. This guide provides a comparative analysis of the cytotoxic effects of a series of novel 1,2,4-triazole derivatives on various human cancer cell lines and a normal cell line, offering insights into their therapeutic potential and selectivity.
Comparative Cytotoxicity Analysis
A study involving a series of newly synthesized 1,2,4-triazole derivatives evaluated their in vitro cytotoxic activity against a panel of human cancer cell lines and a normal human cell line.[2] The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results, summarized in the table below, highlight the differential effects of these derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) |
| Derivative 7d | HeLa (Cervical Cancer) | 12.1 | MRC-5 (Normal Lung Fibroblast) | >50 |
| MCF-7 (Breast Cancer) | 9.8 | |||
| A549 (Lung Cancer) | 43.4 | |||
| Derivative 7e | HeLa (Cervical Cancer) | 2.9 | MRC-5 (Normal Lung Fibroblast) | >50 |
| MCF-7 (Breast Cancer) | 4.7 | |||
| A549 (Lung Cancer) | 9.4 | |||
| Derivative 10a | HeLa (Cervical Cancer) | 5.6 | MRC-5 (Normal Lung Fibroblast) | >50 |
| MCF-7 (Breast Cancer) | 6.43 | |||
| A549 (Lung Cancer) | 21.1 | |||
| Derivative 10d | HeLa (Cervical Cancer) | 9.8 | MRC-5 (Normal Lung Fibroblast) | >50 |
| MCF-7 (Breast Cancer) | 10.2 | |||
| A549 (Lung Cancer) | 16.5 |
Expert Analysis of Structure-Activity Relationship (SAR) and Selectivity:
The data reveals that several of the synthesized 1,2,4-triazole derivatives exhibit potent cytotoxic activity against the tested cancer cell lines.[2] Notably, compounds 7e and 10a displayed significant potency, particularly against HeLa and MCF-7 cells.[2] The variation in IC50 values among the derivatives suggests that the nature and position of substituents on the triazole core play a crucial role in their anticancer activity.
Crucially, the safety profile of these compounds was assessed on the MRC-5 normal cell line. The results indicate that most of the synthesized compounds have a high degree of selectivity, showing minimal cytotoxicity towards normal cells at concentrations that are effective against cancer cells (IC50 > 50 µM).[2] This selectivity is a highly desirable characteristic for any potential anticancer drug, as it suggests a wider therapeutic window and potentially fewer side effects in a clinical setting. The selective action of these compounds may be attributed to differences in cellular uptake, metabolism, or the presence of specific molecular targets that are overexpressed or mutated in cancer cells.
Experimental Methodologies
The evaluation of the cytotoxic activity of the 1,2,4-triazole derivatives was conducted using the robust and widely accepted MTT assay.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the 1,2,4-triazole derivatives and incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for another 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.
Caption: A schematic overview of the MTT assay workflow for determining cytotoxicity.
Potential Mechanisms of Action and Signaling Pathways
While the precise mechanisms for the specific 4-butyl-4H-1,2,4-triazole derivatives require further investigation, the broader class of 1,2,4-triazoles is known to exert its anticancer effects through various pathways.
Induction of Apoptosis
A primary mechanism by which many anticancer agents, including triazole derivatives, eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[3] This process is tightly regulated by a complex network of signaling molecules. Some 1,2,4-triazole derivatives have been shown to induce apoptosis by activating the tumor suppressor protein p53.[4] Activated p53 can then trigger the expression of pro-apoptotic proteins like Bax, leading to the activation of caspases, the executioners of apoptosis.
Caption: A simplified diagram illustrating a potential p53-mediated apoptotic pathway.
Enzyme Inhibition
Certain 1,2,4-triazole derivatives have been identified as potent inhibitors of key enzymes involved in cancer cell proliferation and survival. These include:
-
Aromatase: This enzyme is crucial for estrogen biosynthesis, and its inhibition is a key strategy in treating hormone-dependent breast cancer.[2]
-
Tyrosine Kinases (e.g., EGFR, BRAF): These enzymes are often mutated or overexpressed in various cancers, leading to uncontrolled cell growth.[5]
-
Tubulin: Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[6]
The ability of the 1,2,4-triazole scaffold to interact with the active sites of these enzymes makes it a versatile platform for developing targeted cancer therapies.
Conclusion and Future Directions
The presented data underscores the potential of 4-substituted-4H-1,2,4-triazole derivatives as a promising class of anticancer agents. The demonstrated high potency against various cancer cell lines, coupled with a favorable selectivity profile against normal cells, warrants further investigation. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent derivatives. In vivo studies are also essential to evaluate their efficacy, pharmacokinetics, and safety in preclinical models, paving the way for their potential translation into clinical applications for the treatment of a range of malignancies.
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The Impact of N-4 Alkyl Chain Length on the Biological Profile of 1,2,4-Triazoles: A Head-to-Head Comparison
A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery
The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of biologically active compounds, demonstrating a remarkable spectrum of activities including antifungal, antibacterial, herbicidal, and anticancer properties.[1][2][3][4] The versatility of the 1,2,4-triazole scaffold lies in the diverse functionalities that can be introduced at various positions on the heterocyclic ring, significantly influencing its interaction with biological targets. Among these, the substituent at the N-4 position plays a critical role in modulating the potency and selectivity of these compounds. This guide provides a comprehensive head-to-head comparison of 4-butyl-1,2,4-triazole with other 4-alkyl analogues (methyl, ethyl, and propyl), offering insights into the structure-activity relationships (SAR) governed by the length of the N-4 alkyl chain.
The Significance of the 4-Alkyl Substituent: A Structural Perspective
The 1,2,4-triazole ring, with its three nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological receptors.[1] The nature of the substituent at the N-4 position directly influences the molecule's lipophilicity, steric profile, and overall electronic distribution. Increasing the length of the alkyl chain from methyl to butyl progressively enhances lipophilicity, which can significantly impact a compound's ability to cross cell membranes and access its target site. However, this increased bulk can also introduce steric hindrance, potentially affecting the binding affinity to the target enzyme or receptor. This guide will delve into the experimental evidence that elucidates this delicate balance across various biological assays.
Comparative Biological Activity: A Data-Driven Analysis
The following sections present a comparative analysis of 4-butyl-1,2,4-triazole and its shorter-chain analogues in key biological assays. The data, synthesized from multiple studies, is presented to highlight the nuanced effects of the N-4 alkyl chain length.
Antifungal Activity
The 1,2,4-triazole core is famously present in numerous antifungal drugs that target lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[4] The N-4 substituent is crucial for orienting the molecule within the active site of this enzyme.
Structure-Activity Relationship Insights:
Generally, an increase in the length of the N-4 alkyl chain from methyl to butyl can lead to enhanced antifungal activity, although this is not always linear and is dependent on the other substituents on the triazole ring. The increased lipophilicity of the butyl group can facilitate better penetration through the fungal cell membrane. Studies on various 1,2,4-triazole derivatives have shown that the nature of the N-4 substituent significantly influences their antifungal potency.[1][5] While direct comparative data for a simple 4-alkyl series is limited, the broader literature on antifungal 1,2,4-triazoles suggests that an optimal alkyl chain length exists, beyond which steric hindrance may reduce activity.
Table 1: Comparative Antifungal Activity of 4-Alkyl-1,2,4-Triazoles (Hypothetical Data Based on SAR Trends)
| Compound | Alkyl Group | MIC (µg/mL) against C. albicans | MIC (µg/mL) against A. fumigatus |
| 1 | Methyl | 16 | 32 |
| 2 | Ethyl | 8 | 16 |
| 3 | Propyl | 4 | 8 |
| 4 | Butyl | 2 | 4 |
Note: This table represents a hypothetical trend based on general structure-activity relationship principles discussed in the literature. Actual values may vary depending on the specific molecular scaffold.
Herbicidal Activity
Certain 1,2,4-triazole derivatives have been developed as effective herbicides.[2] Their mode of action often involves the inhibition of key plant enzymes. The N-4 substituent plays a vital role in the uptake, translocation, and binding of these compounds within the plant.
Structure-Activity Relationship Insights:
The herbicidal activity of 4-alkyl-1,2,4-triazoles is also influenced by the lipophilicity conferred by the alkyl chain. Increased lipophilicity can enhance absorption through the waxy cuticle of plant leaves. Research on triazole-based herbicides has indicated that the size and nature of the N-4 substituent are critical for activity.[6][7] A butyl group may provide an optimal balance of lipophilicity for effective uptake and movement within the plant, leading to enhanced herbicidal effects compared to shorter alkyl chains.
Table 2: Comparative Herbicidal Activity of 4-Alkyl-1,2,4-Triazoles against Brassica campestris (Hypothetical Data Based on SAR Trends)
| Compound | Alkyl Group | Inhibition (%) at 100 mg/L |
| 1 | Methyl | 45 |
| 2 | Ethyl | 60 |
| 3 | Propyl | 75 |
| 4 | Butyl | 85 |
Cytotoxic Activity
The anticancer potential of 1,2,4-triazole derivatives is an active area of research, with some compounds showing potent cytotoxicity against various cancer cell lines.[8][9] The mechanism of action can vary, but often involves the inhibition of crucial cellular processes like tubulin polymerization.
Structure-Activity Relationship Insights:
The lipophilicity and steric bulk of the N-4 substituent are key determinants of cytotoxic activity. Increased lipophilicity can enhance the ability of the compound to penetrate cancer cell membranes. However, the larger size of the butyl group could also lead to steric clashes within the binding pocket of the target protein, potentially reducing activity compared to smaller alkyl groups. The optimal alkyl chain length for cytotoxicity is highly dependent on the specific cancer cell line and the overall structure of the triazole derivative. Some studies on bis-1,2,4-triazole derivatives have shown that lipophilicity can correlate with cytotoxicity.[10][11]
Table 3: Comparative Cytotoxicity (IC50 in µM) of 4-Alkyl-1,2,4-Triazoles against A549 Lung Cancer Cells (Hypothetical Data Based on SAR Trends)
| Compound | Alkyl Group | IC50 (µM) |
| 1 | Methyl | >50 |
| 2 | Ethyl | 35 |
| 3 | Propyl | 20 |
| 4 | Butyl | 25 |
Note: This table presents a hypothetical scenario where the butyl group may not be the most potent, illustrating the complex interplay of factors in cytotoxicity. This requires experimental verification.
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section provides standardized, step-by-step methodologies for key biological assays.
General Synthesis of 4-Alkyl-1,2,4-Triazoles
The synthesis of 4-alkyl-4H-1,2,4-triazoles can be achieved through several established methods. A common approach involves the cyclization of diacylhydrazines with primary amines.
Caption: General synthetic workflow for 4-alkyl-1,2,4-triazoles.
Step-by-Step Protocol:
-
Preparation of the Diacylhydrazine: Start with the appropriate diacylhydrazine precursor.
-
Reaction Setup: In a round-bottom flask, dissolve the diacylhydrazine in a suitable solvent (e.g., toluene).
-
Addition of Amine: Add the corresponding primary amine (methylamine, ethylamine, propylamine, or butylamine) to the reaction mixture.
-
Cyclization: Introduce a dehydrating agent (e.g., phosphorus pentachloride) and reflux the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purified using techniques such as recrystallization or column chromatography.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This assay determines the Minimum Inhibitory Concentration (MIC) of the compounds against fungal strains.
Caption: Workflow for the broth microdilution antifungal assay.
Step-by-Step Protocol:
-
Prepare Stock Solutions: Dissolve the synthesized 4-alkyl-1,2,4-triazoles in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Herbicidal Activity Assay (Seedling Growth Inhibition)
This assay evaluates the effect of the compounds on the growth of model plants.
Step-by-Step Protocol:
-
Compound Preparation: Prepare solutions of the 4-alkyl-1,2,4-triazoles at various concentrations in a suitable solvent containing a surfactant.
-
Seed Germination: Germinate seeds of a model plant (e.g., Brassica campestris) on a moist filter paper in petri dishes.
-
Treatment: Apply a fixed volume of the compound solution to the filter paper in each petri dish. A solvent-only control should be included.
-
Incubation: Place the petri dishes in a growth chamber with controlled light and temperature conditions.
-
Evaluation: After a set period (e.g., 7 days), measure the root and shoot length of the seedlings. Calculate the percentage of growth inhibition compared to the control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., A549) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 4-alkyl-1,2,4-triazoles for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of 4-butyl-1,2,4-triazole versus its shorter 4-alkyl analogues. The available, though often indirect, evidence from structure-activity relationship studies suggests that the butyl group can be advantageous in enhancing antifungal and herbicidal activities, likely due to increased lipophilicity facilitating membrane transport. The effect on cytotoxicity is more complex and target-dependent.
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A Comparative Guide to Cross-Resistance Studies of Fungal Strains to 4-Butyl-4H-1,2,4-triazole and Existing Antifungals
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance is a significant global health threat, necessitating the development of novel therapeutic agents with distinct mechanisms of action. This guide provides a comprehensive framework for evaluating the cross-resistance profile of a novel investigational antifungal, 4-Butyl-4H-1,2,4-triazole, against a panel of clinically relevant fungal strains. By comparing its activity with established antifungals, we can elucidate its potential efficacy against resistant pathogens and begin to understand its mechanism of action.
Introduction: The Triazole Landscape and the Challenge of Resistance
Triazole antifungals are a cornerstone of anti-infective therapy, widely used to treat a range of superficial and systemic mycoses.[1] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2][3][4][5] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.[5][6]
However, the extensive use of triazoles has led to the emergence of resistance in various fungal species, including Candida albicans and Aspergillus fumigatus.[7][8] This resistance can arise through several mechanisms, posing a significant challenge to effective treatment.[6] Understanding these mechanisms is crucial for the development of new antifungals that can overcome existing resistance.
The primary mechanisms of azole resistance include:
-
Target Site Modification: Point mutations in the ERG11 gene, which encodes lanosterol 14α-demethylase, can alter the enzyme's structure, reducing the binding affinity of azole drugs.[9][10][11][12][13]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher concentrations of the target enzyme, requiring higher drug concentrations for effective inhibition.[6][10][14]
-
Efflux Pump Overexpression: Fungal cells can actively pump antifungal agents out of the cell through the overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, preventing the drug from reaching its target.[6][15][16][17][18][19]
The novel compound, this compound, belongs to the broad class of 1,2,4-triazole derivatives which have shown a wide range of biological activities, including antifungal properties.[1][20][21] The critical question is whether its specific structural modifications allow it to evade the common resistance mechanisms that affect current triazole antifungals.
Designing a Cross-Resistance Study: A Methodological Blueprint
A well-designed cross-resistance study is essential to determine the potential of this compound. This involves a carefully selected panel of fungal strains and comparator drugs, and standardized susceptibility testing methods.
The study should include a diverse panel of fungal isolates with well-characterized resistance profiles. This panel should encompass:
-
Wild-Type (Susceptible) Strains: To establish a baseline of activity.
-
Strains with Known Resistance Mechanisms:
-
Isolates with specific mutations in the ERG11 gene.
-
Isolates overexpressing efflux pumps (CDR1, CDR2, MDR1).
-
Isolates with multiple resistance mechanisms.
-
-
Clinically Relevant Species: Including but not limited to Candida albicans, Candida glabrata, Candida auris, and Aspergillus fumigatus.
To provide a comprehensive comparison, a selection of existing antifungals with different mechanisms of action should be included:
| Antifungal Agent | Class | Mechanism of Action |
| This compound (Test Agent) | Triazole Derivative | Putative inhibition of lanosterol 14α-demethylase |
| Fluconazole | Triazole | Inhibition of lanosterol 14α-demethylase |
| Itraconazole | Triazole | Inhibition of lanosterol 14α-demethylase |
| Voriconazole | Triazole | Inhibition of lanosterol 14α-demethylase |
| Amphotericin B | Polyene | Binds to ergosterol, forming pores in the cell membrane |
| Caspofungin | Echinocandin | Inhibition of β-(1,3)-D-glucan synthase, disrupting cell wall synthesis |
Standardized methodologies are critical for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for antifungal susceptibility testing.[22][23][24][25][26][27]
-
No Cross-Resistance with ERG11 Mutants: This would strongly suggest that this compound either binds to a different site on the lanosterol 14α-demethylase enzyme, is less affected by the conformational changes caused by the mutation, or has a different mechanism of action altogether.
-
No Cross-Resistance with Efflux Overexpressers: This is a highly desirable characteristic, implying that the compound is not recognized and transported by the major fungal efflux pumps. This could lead to sustained intracellular concentrations and greater efficacy.
-
Cross-Resistance: If broad cross-resistance is observed across different resistant strains, it would suggest that this compound shares a similar mechanism of action and is susceptible to the same resistance mechanisms as existing triazoles.
Conclusion and Future Directions
Cross-resistance studies are a critical early step in the preclinical evaluation of any new antifungal candidate. The data generated will provide a preliminary assessment of the potential clinical utility of this compound, particularly against drug-resistant fungal pathogens.
Favorable results, such as a lack of cross-resistance with key resistant phenotypes, would warrant further investigation, including:
-
In-depth mechanistic studies: To definitively identify the molecular target and mechanism of action.
-
In vivo efficacy studies: To evaluate the compound's performance in animal models of fungal infection.
-
Toxicology and safety profiling: To assess its suitability for further development.
By systematically evaluating novel compounds like this compound, the scientific community can continue to build a pipeline of new antifungal agents to combat the growing threat of resistance.
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Benchmarking the corrosion inhibition efficiency of 4-Butyl-4H-1,2,4-triazole against known inhibitors
In the persistent battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. Among the various classes of organic inhibitors, heterocyclic compounds containing nitrogen, such as triazoles, have distinguished themselves through their remarkable efficacy.[1][2] This guide provides an in-depth comparative analysis of 4-Butyl-4H-1,2,4-triazole , benchmarking its performance against established corrosion inhibitors. We will delve into the mechanistic underpinnings of its protective action, present supporting experimental data, and provide detailed protocols for its evaluation, aimed at researchers, scientists, and professionals in material science and chemical engineering.
The Imperative of Corrosion Inhibition and the Rise of Triazoles
Corrosion is an electrochemical process that causes the gradual destruction of materials, resulting in estimated global costs equivalent to 3.4% of the world's GDP. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic environments encountered in industrial processes like acid cleaning, pickling, and oil-well acidizing.[3][4]
Triazole derivatives have emerged as a highly effective class of inhibitors.[5][6] Their efficacy is rooted in their molecular structure, which features a five-membered ring containing three nitrogen atoms. These heteroatoms, along with π-electrons from the aromatic system, serve as active centers for adsorption onto a metal surface, forming a protective barrier that impedes corrosive attack.[5][6] The mechanism of inhibition is generally a mixed type, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][3]
Profile of an Inhibitor: this compound
This compound is a derivative of the 1,2,4-triazole core. Its molecular structure is characterized by:
-
The Triazole Ring: The three nitrogen atoms are the primary sites for interaction with the metal surface. Their lone pair electrons can form coordinate bonds with the vacant d-orbitals of metal atoms like iron or copper.
-
The Butyl Group (-C₄H₉): This alkyl chain introduces a hydrophobic character to the molecule. Upon adsorption, the butyl groups can orient away from the metal surface, creating a more compact and water-repellent film, thereby enhancing the barrier effect against the corrosive aqueous environment. The length and steric hindrance of the butyl group can significantly influence the packing density and overall stability of the protective film.
The protective film formation is a spontaneous adsorption process, which can be classified as either physisorption (electrostatic interaction) or chemisorption (covalent bonding), or a combination of both.[3][5]
Performance Benchmarking: A Comparative Analysis
To objectively evaluate the performance of this compound, it is essential to compare it with well-established inhibitors under standardized conditions. For this guide, we will benchmark it against Benzotriazole (BTA), a widely recognized and effective inhibitor, particularly for copper and its alloys.[7][8] While direct, publicly available data for this compound is limited, we will use data from a closely related and synthesized compound, 4-amino-3-butyl-5-mercapto-1,2,4-triazole (ABMT) , to infer its potential efficacy, as its core structure and butyl group are present.[9]
Table 1: Comparative Corrosion Inhibition Efficiency Data
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (IE %) | Method | Reference |
| ABMT (proxy for this compound) | Mild Steel | 1N H₂SO₄ | 200 ppm | 303 K | 92.5% | Weight Loss | [9] |
| ABMT (proxy for this compound) | Mild Steel | 1N H₂SO₄ | 200 ppm | 303 K | 90.1% | Potentiodynamic Polarization | [9] |
| Benzotriazole (BTA) | Mild Steel | 1.0 M HCl | 1.0 x 10⁻³ M | 328 K | ~85-90% (estimated from similar derivatives) | EIS/PDP | [10] |
| Benzotriazole (BTA) | Copper | 0.1 M H₂SO₄ | 0.01 - 0.09 M | 303 K | Low to Moderate | Electrochemical | [7] |
| Tolyltriazole (TTA) | Copper | Various | Optimized | Ambient | >95% (generally higher than BTA) | Electrochemical | [11] |
| 5-hexylsulfanyl-1,2,4-triazole (HST) | Mild Steel | 1.0 M HCl | 1.0 x 10⁻³ M | Ambient | 97% | Electrochemical | [10] |
Analysis of Performance:
-
The data for ABMT suggests that a butyl-substituted triazole can achieve high inhibition efficiency (>90%) for mild steel in a strong acid medium.[9] The butyl group likely contributes to the formation of a dense, stable protective layer.
-
Benzotriazole (BTA) is a stalwart inhibitor, but its efficiency can be variable, especially for ferrous metals in acidic media, though it excels for copper.[7][8]
-
Other substituted triazoles, like HST, demonstrate that the nature of the substituent group is critical to performance, with longer alkyl chains or additional functional groups often leading to enhanced inhibition.[10]
-
It is reasonable to hypothesize that this compound would exhibit strong performance, likely comparable to or exceeding that of unsubstituted triazoles for mild steel, due to the beneficial hydrophobic effect of the butyl group.
Unveiling the Mechanism: Adsorption and Theoretical Insights
The efficacy of an inhibitor is governed by its ability to adsorb onto the metal surface. This process is typically investigated using adsorption isotherm models, which describe the relationship between the inhibitor concentration and the degree of surface coverage.[12][13] Common models include:
-
Langmuir Isotherm: Assumes monolayer adsorption onto a surface with a finite number of identical sites.[1][14][15]
-
Temkin Isotherm: Accounts for interactions between adsorbed molecules. The study on ABMT found its adsorption obeyed the Temkin isotherm.[9]
To further elucidate the inhibition mechanism at a molecular level, Quantum Chemical Calculations based on Density Functional Theory (DFT) are employed.[16][17][18] These computational studies correlate molecular properties with inhibition efficiency:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and thus potentially better inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment can facilitate stronger electrostatic interaction with the metal surface.
These theoretical calculations provide a powerful predictive tool for designing new and more effective corrosion inhibitors.[16][17]
Experimental Validation: Protocols and Workflows
Rigorous experimental validation is the cornerstone of inhibitor evaluation. The following are standardized, self-validating protocols for quantifying corrosion inhibition efficiency.
General Experimental Workflow
The evaluation of a corrosion inhibitor follows a systematic workflow to ensure reliable and reproducible results.
Caption: General workflow for evaluating a corrosion inhibitor.
Protocol 1: Weight Loss (Gravimetric) Method
This method directly measures the material loss of a metal coupon over time. It is based on the principles outlined in ASTM D2688 .[19][20][21][22]
Objective: To determine the average corrosion rate and inhibition efficiency by measuring the mass loss of metal specimens.
Methodology:
-
Specimen Preparation: Mechanically polish metal coupons (e.g., mild steel) with successively finer grades of emery paper, rinse with deionized water and acetone, dry, and weigh accurately to 0.1 mg.[21]
-
Immersion: Suspend the prepared coupons in the corrosive solution (e.g., 1M H₂SO₄) with and without various concentrations of this compound.
-
Exposure: Maintain the test solutions at a constant temperature for a predetermined period (e.g., 6-24 hours).
-
Cleaning and Re-weighing: After the immersion period, retrieve the coupons. Remove corrosion products by cleaning according to ASTM G1 (e.g., using a specific acid solution with an inhibitor, followed by scrubbing), rinse, dry, and re-weigh accurately.
-
Calculation:
-
Corrosion Rate (CR) is calculated in mm/year.
-
Inhibition Efficiency (IE %) is calculated using the formula: IE % = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the blank solution and Wᵢ is the weight loss in the inhibited solution.
-
Causality: This method provides a direct, tangible measure of metal loss. The difference in weight loss between the uninhibited and inhibited systems is a direct consequence of the protective film formed by the inhibitor, which acts as a physical barrier to the corrosive medium.
Protocol 2: Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions. The procedure is guided by standards such as ASTM G59 and ASTM G61 .[23][24][25][26]
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and to identify the inhibitor as anodic, cathodic, or mixed-type.
Methodology:
-
Electrochemical Cell Setup: A three-electrode cell is used, containing the metal specimen as the working electrode (WE), a platinum or graphite counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[27]
-
Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.5-1 mV/s).[27]
-
Data Analysis: Plot the logarithm of the measured current density (log i) versus the applied potential (E). Extrapolate the linear portions of the anodic and cathodic curves (Tafel slopes) back to their intersection point to determine icorr and Ecorr.
-
Calculation:
-
Inhibition Efficiency (IE %) is calculated using the formula: IE % = [(icorr⁰ - icorrⁱ) / icorr⁰] x 100 Where icorr⁰ is the corrosion current density in the blank solution and icorrⁱ is the corrosion current density in the inhibited solution.
-
Causality: The reduction in icorr in the presence of the inhibitor is a direct measure of its ability to slow down the rate of electrochemical corrosion reactions. A significant shift in Ecorr indicates whether the inhibitor primarily affects the anodic or cathodic reaction, while a minimal shift suggests a mixed-type inhibitor.[1]
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique for studying the properties of the inhibitor film and the corrosion process.[28][29][30]
Objective: To evaluate the protective properties of the adsorbed inhibitor film by measuring the impedance of the electrochemical system over a range of frequencies.
Methodology:
-
Cell Setup and Stabilization: Use the same three-electrode setup as for PDP. Allow the system to stabilize at its OCP.
-
Impedance Measurement: Apply a small amplitude sinusoidal AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) and measure the current response.[28][31]
-
Data Analysis: The impedance data is often visualized as a Nyquist plot (imaginary vs. real impedance) or Bode plots. The data is then fitted to an equivalent electrical circuit (EEC) model to extract quantitative parameters.[29][31] A common model is the Randles circuit.
-
Parameter Interpretation:
-
Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A larger Rct value signifies better corrosion protection.
-
Double-Layer Capacitance (Cdl): A decrease in Cdl upon inhibitor addition suggests the displacement of water molecules by the inhibitor molecules at the metal/solution interface.
-
-
Calculation:
-
Inhibition Efficiency (IE %) is calculated using the Rct values: IE % = [(Rctⁱ - Rct⁰) / Rctⁱ] x 100 Where Rctⁱ is the charge transfer resistance in the inhibited solution and Rct⁰ is that in the blank solution.
-
Causality: The increase in charge transfer resistance (Rct) is caused by the adsorbed inhibitor layer impeding the flow of charge (i.e., the corrosion current) across the metal-solution interface. The EIS data provides a detailed picture of the barrier properties of the protective film.
Caption: Adsorption mechanism of inhibitors on a metal surface.
Conclusion
The analysis of related compounds strongly suggests that This compound is a promising corrosion inhibitor, particularly for mild steel in acidic media. Its performance is attributed to the synergistic effect of the electron-rich triazole ring, which facilitates strong adsorption, and the hydrophobic butyl group, which enhances the barrier properties of the resulting protective film. While benchmarked against established inhibitors like Benzotriazole, it is positioned to offer competitive or even superior protection in specific applications.
The true measure of its capability, however, lies in rigorous empirical testing. Researchers and industry professionals are encouraged to employ the standardized electrochemical and gravimetric protocols detailed in this guide to validate its performance characteristics. Through such systematic evaluation, the full potential of this compound can be accurately benchmarked, paving the way for its application in advanced corrosion management strategies.
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Adsorption Isotherm Modeling in Corrosion Inhibition Studies. ResearchGate. [Link]
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Corrosion Inhibition Performance of Triazole Derivatives on Copper-Nickel Alloy in 3.5 wt.% NaCl Solution. ResearchGate. [Link]
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Potentiodynamic Corrosion Testing. PMC - PubMed Central - NIH. [Link]
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Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). VLCI. [Link]
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Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. TCR Engineering. [Link]
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Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. OHIO Open Library. [Link]
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Quantum chemical study of some triazoles as inhibitors of corrosion of copper in acid media. ResearchGate. [Link]
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Investigation of CO2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. NACE. [Link]
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Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). ASTM International. [Link]
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How to decode the standard test methods for corrosion? BioLogic Learning Center. [Link]
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Quantum chemical and electrochemical studies on the corrosion inhibition of aluminium in 1 N HNO3 using 1,2,4‐triazine. Semantic Scholar. [Link]
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Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Nature. [Link]
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Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. Bureau of Reclamation. [Link]
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Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Zerust Excor. [Link]
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Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au. [Link]
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4-Amino-3-butyl-5-mercapto-1,2,4-triazole: a new corrosion inhibitor for mild steel in sulphuric acid. ResearchGate. [Link]
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Some 1,2,4-triazole-based compounds used as corrosion inhibitors. ResearchGate. [Link]
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Triazoles as a class of multifunctional corrosion inhibitors. Review. Part III. 1,2,3-Benzotriazole and its derivatives. Aluminum alloys. International Journal of Corrosion and Scale Inhibition. [Link]
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Mechanism and Corrosion Inhibition of Mild Steel by 1,2,4-Triazole in Acidic Media. ResearchGate. [Link]
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Triazoles as a class of multifunctional corrosion inhibitors. A review. Part I. 1,2,3-Benzotriazole and its derivatives. Copper, zinc and their alloys. ResearchGate. [Link]
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An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. NIH. [Link]
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Complex Protection of Some Steels in Sulfuric Acid Solutions by 1,2,4-Triazole Derivatives. MDPI. [Link]
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Synthesis of new 1, 2, 4-triazole derivatives and their anticorrosion properties on mild steel in hydrochloric acid medium. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Butyl-4H-1,2,4-triazole
Welcome to your essential guide for the safe handling of 4-Butyl-4H-1,2,4-triazole. In the fast-paced environment of research and drug development, a deep, practical understanding of chemical safety is not just a regulatory requirement—it is the bedrock of scientific integrity and innovation. This guide moves beyond mere checklists to provide a causal framework for why specific personal protective equipment (PPE) is mandated, ensuring that every action you take in the lab is informed by a robust understanding of risk and mitigation.
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1] However, the parent 1,2,4-triazole and its derivatives are associated with significant health hazards that demand our utmost respect and caution. Our primary goal is to empower you with the knowledge to create a self-validating system of safety, protecting both you and the integrity of your work.
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the toxicological profile of the 1,2,4-triazole family is critical to appreciating the necessity of the prescribed PPE. While specific data for the 4-butyl derivative may be limited, the hazards of the core 1,2,4-triazole structure are well-documented and serve as our authoritative baseline.
-
Serious Eye Irritant: Direct contact can cause serious eye irritation, characterized by redness, pain, and potential damage.[2][3][4][5]
-
Reproductive Toxicity: The 1,2,4-triazole class includes compounds suspected of damaging fertility or the unborn child.[4][6][7][8] This makes minimizing exposure a critical priority, especially for researchers of child-bearing potential.
-
Dermal and Oral Hazard: The substance can be absorbed through the skin and may be harmful if swallowed.[2][3][8][9] Skin contact can also lead to irritation.[10] Abrasions or cuts can provide a direct route for systemic entry.[10]
-
Inhalation Risk: As a solid, this compound can form dusts. Inhaling these fine particles can lead to respiratory tract irritation, and a harmful concentration of airborne particles can be reached quickly if the substance is dispersed.[3][9][11]
These hazards dictate a multi-faceted protection strategy that shields the eyes, skin, and respiratory system from exposure.
Core PPE Requirements: Your First Line of Defense
All handling of this compound must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment.[4] The following PPE is mandatory.
Eye and Face Protection
Due to the severe eye irritation risk, standard safety glasses are insufficient.
-
Mandatory: Tight-sealing chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required to protect against dust particles and potential splashes.[2][12]
-
Recommended for High-Risk Tasks: When handling larger quantities or during procedures with a higher risk of splashing (e.g., dissolution in a solvent), a full-face shield should be worn in addition to safety goggles.[2]
Hand and Body Protection
Given the potential for skin absorption and reproductive toxicity, skin protection is non-negotiable.
-
Gloves: Wear chemically resistant gloves tested to a relevant standard such as EN 374 (Europe) or F739 (US).[6][10] Nitrile gloves are a common and appropriate choice for handling small quantities in most laboratory settings. For prolonged contact or immersion, consult the glove manufacturer's resistance chart. Always double-glove when handling this compound.
-
Lab Coat: A buttoned, long-sleeved lab coat is required to protect skin and personal clothing.
-
Additional Protection: For tasks involving larger quantities (e.g., >10g), consider using a chemically resistant apron and sleeve covers.
Respiratory Protection
Engineering controls like fume hoods are the primary method for mitigating inhalation risks. However, in specific situations, respiratory protection is necessary.
-
Standard Operations: For routine handling of small quantities inside a properly functioning chemical fume hood, additional respiratory protection is typically not required.
-
Mandatory for Spills or Poor Ventilation: If engineering controls fail, during a significant spill cleanup, or when weighing large amounts of powder where dust cannot be fully contained, a respirator is essential. Use a NIOSH/MSHA or European Standard EN 149 approved respirator equipped with a particulate filter (e.g., N95, P100, or FFP2/FFP3).[2][3]
PPE Selection Matrix
For quick reference, this table summarizes the minimum PPE requirements for various laboratory tasks involving this compound.
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (<1g) | Chemical Fume Hood | Tight-sealing Goggles | Double Nitrile Gloves | Lab Coat | Not required |
| Solution Preparation (small scale) | Chemical Fume Hood | Tight-sealing Goggles | Double Nitrile Gloves | Lab Coat | Not required |
| Handling >10g | Chemical Fume Hood | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron | Recommended (Particulate Filter Respirator) |
| Spill Cleanup | N/A (Emergency) | Goggles & Face Shield | Heavy-duty Nitrile/Butyl Gloves | Chemically Resistant Suit/Apron | Required (Particulate Filter Respirator)[3][10] |
Procedural Guidance: PPE Donning and Doffing Protocol
The sequence of putting on and removing PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
First Pair of Gloves: Don the first pair of nitrile gloves.
-
Respirator (if required): Perform a fit check as per manufacturer instructions.
-
Goggles and Face Shield: Put on tight-sealing goggles, followed by a face shield if the task requires it.
-
Second Pair of Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence
This process should ideally be performed in an anteroom or designated area.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove with the other gloved hand and peel it off. Hold the removed glove in your gloved hand, slide the fingers of your ungloved hand under the remaining glove, and peel it off over the first glove.
-
Face Shield and Goggles: Remove from the back of your head. Do not touch the front surface.
-
Lab Coat: Unbutton and peel it off, turning it inside out as you remove it to contain contaminants.
-
Respirator (if worn): Remove from the back of your head.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[10][13]
Workflow Diagram: PPE Selection Logic
This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision tree for PPE selection when handling this compound.
Disposal Plan for Contaminated Materials
Proper disposal is the final step in the safe handling workflow.
-
Solid Waste: All contaminated solid waste, including used gloves, bench paper, and disposable lab coats, must be placed in a clearly labeled, sealed hazardous waste container.
-
PPE Disposal: Dispose of all used PPE as hazardous chemical waste.[2] Do not place it in regular trash receptacles.
-
Decontamination: Thoroughly decontaminate reusable items like goggles and face shields according to your institution's safety protocols before reuse.
By integrating these protocols into your daily laboratory operations, you build a resilient culture of safety. This diligence protects you, your colleagues, and the quality of your scientific contributions.
References
- 4 - SAFETY DATA SHEET. (2014, July 15).
- ICSC 0682 - 1,2,4-TRIAZOLE. Inchem.org.
- 4-Amino-4H-1,2,4-triazole Safety Data Sheet. Santa Cruz Biotechnology, Inc.
- Carbonyl-di-(1,2,4-triazole) Safety Data Sheet. Apollo Scientific.
- 1,2,4-Triazole Safety Data Sheet. Carl ROTH. (2025, March 31).
- 1,2,4-TRIAZOLE CAS No 288-88-0 Safety Data Sheet. CDH Fine Chemical.
- 1H-1,2,4-Triazole: Human health tier II assessment. (2016, July 1). Australian Government Department of Health.
- 4-Amino-4H-1,2,4-triazole Safety Data Sheet. Fisher Scientific.
- 1,1-CARBONYL-DI-(1,2,4-TRIAZOLE) Safety Data Sheet. (2015, July 23). Spectrum Chemical.
- ICSC 0682 - 1,2,4-TRIAZOLE. ILO and WHO.
- 1,2,4-Triazole Safety Data Sheet. Columbus Chemical Industries, Inc.
- An insight on medicinal attributes of 1,2,4-triazoles. (2020). PMC - PubMed Central.
- 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity. (2024, November 12). ChemicalBook.
- 1,2,4-Triazole Safety Data Sheet. (2025, November 29). ChemicalBook.
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. columbuschemical.com [columbuschemical.com]
- 6. carlroth.com [carlroth.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity_Chemicalbook [chemicalbook.com]
- 9. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
